Product packaging for Ferrochel(Cat. No.:CAS No. 20150-34-9)

Ferrochel

Cat. No.: B045234
CAS No.: 20150-34-9
M. Wt: 201.95 g/mol
InChI Key: MECJLZIFMOMXPW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferrous bisglycinate is a chelated form of iron where a ferrous (Fe²⁺) ion is bound to two molecules of the amino acid glycine. This specific molecular configuration is the subject of extensive research due to its superior bioavailability and gastrointestinal tolerance compared to inorganic iron salts like ferrous sulfate. The primary research value of ferrous bisglycinate lies in its stability in the gastrointestinal tract; the chelation protects the iron from precipitating with dietary inhibitors such as phytates and tannins, which commonly hinder the absorption of other iron forms. The mechanism of absorption is believed to involve a dedicated pathway, possibly the dipeptide transporter (PepT1) in the duodenum, facilitating efficient uptake. This makes it an invaluable compound for studies focused on iron metabolism, nutritional science, and the development of next-generation mineral supplements aimed at combating iron-deficiency anemia with reduced side effects. Researchers utilize ferrous bisglycinate to investigate mineral-amino acid interactions, oxidative stress, and to establish models for assessing bioavailability in various formulations. Our product is supplied as a high-purity, well-characterized powder to ensure consistent and reliable results for your in vitro and in vivo research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6FeN2O4 B045234 Ferrochel CAS No. 20150-34-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

20150-34-9

Molecular Formula

C4H6FeN2O4

Molecular Weight

201.95 g/mol

IUPAC Name

bis(2-azanidylacetate);iron(4+)

InChI

InChI=1S/2C2H4NO2.Fe/c2*3-1-2(4)5;/h2*3H,1H2,(H,4,5);/q2*-1;+4/p-2

InChI Key

MECJLZIFMOMXPW-UHFFFAOYSA-L

Canonical SMILES

C(C(=O)[O-])[NH-].C(C(=O)[O-])[NH-].[Fe+4]

Other CAS No.

20150-34-9

Pictograms

Irritant

Synonyms

Bis(glycinato)iron;  Bis(glycinato-N,O)iron ;  B-Traxim 2C Fe;  Bis(glycinato)iron;  Fechel;  Ferrochel;  Ferrous Bisglycinate;  Ferrous Glycinate;  Iron Bisglycinate;  Iron Glycinate;  Iron Preparation SE_x000B_

Origin of Product

United States

Foundational & Exploratory

Ferrous bisglycinate chelate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of ferrous bisglycinate chelate. The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, experimental methodologies, and a visual representation of its biological pathway.

Chemical Structure and Identification

Ferrous bisglycinate chelate is a unique iron supplement in which a central ferrous iron (Fe²⁺) ion is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules.[1] This chelation process results in the formation of two stable, five-membered heterocyclic rings, a structural feature that is fundamental to its enhanced bioavailability and tolerability.[2][3] The chelated structure protects the iron from inhibitors in the digestive system, allowing for more efficient absorption.[4]

The chemical structure of ferrous bisglycinate chelate is depicted below:

Chemical Structure of Ferrous Bisglycinate Chelate

Caption: Molecular structure of ferrous bisglycinate chelate, illustrating the central ferrous iron atom coordinated with two glycine ligands.

Physicochemical Properties

Ferrous bisglycinate chelate is a light to dark greenish, non-hygroscopic powder with a slightly gritty texture and virtually no odor.[5] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReferences
Molecular Formula C₄H₈FeN₂O₄[1][5]
Molecular Weight 203.96 g/mol [5][6]
CAS Number 20150-34-9[5][7]
Appearance Light to dark greenish powder[5][8]
Odor Virtually odorless[5]
Hygroscopicity Non-hygroscopic[4][5]
Melting Point >162°C (decomposes)[3]
Density 1.898 g/cm³ at 20°C[4]
Solubility Poorly soluble in water; Insoluble in DMSO and Ethanol; Soluble in aqueous acid.[4][7][9]

Experimental Data and Protocols

Synthesis of Ferrous Bisglycinate Chelate

A common laboratory-scale synthesis involves the reaction of ferrous sulfate (B86663) with glycine in an aqueous solution, followed by the addition of calcium oxide to facilitate the chelation and precipitate calcium sulfate.

Experimental Protocol:

  • Dissolve 4 grams of ferrous sulfate (containing 20% Fe(II)) in 14.0 g of water with stirring until fully dissolved.[10]

  • Add 2.2 grams of glycine to the solution and continue stirring for 30 minutes.[10]

  • Introduce 1 gram of calcium oxide to the aqueous solution and stir continuously until the CaO is completely dissolved.[10]

  • The formation of a ferrous glycine chelate with a 2:1 ligand-to-metal molar ratio occurs, alongside the precipitation of white calcium sulfate.[10]

  • The resulting ferrous bisglycinate can be collected and stored for further analysis.[10]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chelated structure of ferrous bisglycinate. The formation of coordinate bonds between the iron and the glycine molecules results in characteristic shifts in the absorption bands of the amino and carboxyl groups.

Key FTIR Absorption Bands for Ferrous Bisglycinate:

Functional GroupWavenumber (cm⁻¹)Reference
O-H Stretch3157.1[10]
N-H Bend1498.4[10]
C-O Stretch1103.3[10]
C=O Stretch1684.1[10]

Experimental Protocol (General):

  • Prepare a sample of ferrous bisglycinate, typically mixed with KBr powder and pressed into a pellet.

  • Obtain the FTIR spectrum using a suitable spectrometer.

  • Analyze the spectrum for the disappearance of the free amino acid bands and the appearance of new bands indicative of metal-ligand bond formation. The disappearance of the NH₃⁺ torsional vibration peak, typically seen in free glycine, is a key indicator of chelation.[11]

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be employed for the quantitative analysis of ferrous bisglycinate. A colorimetric method involving the formation of a colored complex is often used.

Experimental Protocol for Quantification:

  • Destroy the ferrous bisglycinate complex to release the ferrous ions. This can be achieved by acidification.[12]

  • Reduce any present Fe³⁺ ions to Fe²⁺ using a suitable reducing agent.[12]

  • Form a stable, colored complex with the Fe²⁺ ions using a complexing agent such as 1,10-phenanthroline (B135089).[12]

  • Measure the absorbance of the solution at its maximum absorption wavelength (e.g., 512 nm for the 1,10-phenanthroline complex) using a UV-Vis spectrophotometer.[12]

  • Quantify the concentration of ferrous bisglycinate by comparing the absorbance to a standard curve. This method has been shown to be linear in the range of 0.15 µg/ml to 9.10 µg/ml.[12]

X-ray Diffraction (XRD)

XRD analysis confirms the crystalline nature of ferrous bisglycinate. The powdered XRD patterns exhibit sharp crystalline peaks, and the data can be used to determine the crystal structure. Studies have suggested an octahedral geometry for the iron complex.[10]

Biological Properties and Absorption Pathway

Ferrous bisglycinate chelate is recognized for its high bioavailability and reduced gastrointestinal side effects compared to traditional iron salts like ferrous sulfate.[13][14][15] Its unique chelated structure allows it to be absorbed intact into the intestinal mucosal cells.[16]

The absorption of ferrous bisglycinate has been a subject of study, with evidence suggesting it competes with the nonheme-iron absorption pathway.[17] Once absorbed into the mucosal cell, the chelate is hydrolyzed, releasing the iron and glycine components for metabolic use.[16]

The following diagram illustrates the proposed absorption pathway of ferrous bisglycinate chelate.

Ferrous_Bisglycinate_Absorption FBC Ferrous Bisglycinate Chelate (Intact) FBC_Absorbed Absorbed Ferrous Bisglycinate Chelate FBC->FBC_Absorbed Absorbed Intact FeSO4 Ferrous Sulfate (Fe²⁺) DMT1 DMT1 Transporter FeSO4->DMT1 Inhibitors Dietary Inhibitors (e.g., Phytates) Inhibitors->FeSO4 Iron_Pool Intracellular Iron Pool (Fe²⁺) DMT1->Iron_Pool Hydrolysis Hydrolysis FBC_Absorbed->Hydrolysis Hydrolysis->Iron_Pool Glycine_Pool Intracellular Glycine Pool Hydrolysis->Glycine_Pool Ferroportin Ferroportin Iron_Pool->Ferroportin Export Transferrin Transferrin-Fe³⁺ Ferroportin->Transferrin

Caption: Proposed absorption pathway of ferrous bisglycinate chelate in the small intestine.

Stability

The stability of ferrous bisglycinate chelate across a range of pH values is a key factor in its enhanced absorption. Unlike ferrous sulfate, which shows significantly decreased solubility as the pH increases from 2 to 6, ferrous bisglycinate remains completely soluble.[9] This stability prevents the iron from precipitating in the alkaline environment of the small intestine, ensuring it remains available for absorption.

This technical guide provides a foundational understanding of ferrous bisglycinate chelate for professionals in the field. Further research into its specific interactions with cellular transport mechanisms and its potential in various drug delivery systems is warranted.

References

The Superior Bioavailability of Ferrochel® (Ferrous Bisglycinate Chelate) Compared to Inorganic Iron Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core differences in bioavailability between Ferrochel®, a patented ferrous bisglycinate chelate, and traditional inorganic iron salts such as ferrous sulfate (B86663). Through a comprehensive review of scientific literature, this document details the enhanced absorption, distinct metabolic pathways, and improved tolerability of this compound®, supported by quantitative data from human and animal studies, detailed experimental protocols, and visual representations of key biological processes.

Executive Summary

Iron deficiency remains a global health challenge, and oral iron supplementation is a primary intervention strategy. However, the efficacy of common inorganic iron salts is often limited by low bioavailability and a high incidence of gastrointestinal side effects, leading to poor patient compliance.[1][2] this compound®, a chelated form of iron where ferrous iron is bound to two molecules of the amino acid glycine (B1666218), offers a chemically distinct and clinically superior alternative.[3][4][5] This guide demonstrates that this compound® exhibits significantly higher bioavailability—reportedly 2 to 3 times greater than ferrous sulfate—and a markedly lower rate of adverse effects.[6][7][8] These advantages are attributed to its unique absorption mechanism, which protects the iron from dietary inhibitors and minimizes gastric irritation.

Comparative Bioavailability and Efficacy: Quantitative Data

Clinical and preclinical studies consistently demonstrate the superior bioavailability and efficacy of this compound® in improving iron status compared to inorganic iron salts. The following tables summarize key quantitative findings from various studies.

Table 1: Human Clinical Trials on Hemoglobin and Ferritin Levels

Study PopulationThis compound® (Ferrous Bisglycinate) DoseInorganic Iron Salt DoseDurationKey FindingsReference
Pregnant Women15 mg/day elemental iron40 mg/day elemental iron (Ferrous Sulfate)>13 weeksThe decrease in hemoglobin, transferrin saturation, and serum ferritin was significantly less pronounced with this compound®. Iron depletion was observed in 30.8% of the this compound® group versus 54.5% in the ferrous sulfate group.[9]
Pregnant Women (Meta-analysis)VariedVaried (Iron Salts)4-20 weeksSupplementation with ferrous bisglycinate resulted in higher hemoglobin concentrations. A non-significant trend for higher ferritin concentrations was also observed.[1]
Pregnant Women with Iron Deficiency24 mg/day elemental iron66 mg/day elemental iron (Ferrous Fumarate)6 monthsBoth groups showed significant increases in hemoglobin and ferritin, with numerically larger increases in the ferrous bisglycinate group.[10]
Gastrectomized Patients with Anemia50 mg/day elemental iron80 mg/day elemental iron (Ferrous Sulfate)4 monthsFerrous sulfate treatment resulted in better recovery of hematologic parameters (hemoglobin, serum iron, ferritin) compared to ferrous bisglycinate chelate in this specific patient population.[11]
School-aged Children with Low Iron Stores30 mg/day elemental iron30 mg/day elemental iron (Ferrous Sulfate)90 daysBoth forms were effective in increasing ferritin concentrations, and this effect persisted for 6 months post-supplementation.[12]

Table 2: Iron Absorption Studies

Study DesignIron Forms ComparedKey Findings on AbsorptionReference
Human study with fortified breakfastThis compound® vs. Ferrous SulfateIron absorption from this compound® was approximately twice that of ferrous sulfate, both when administered together and in separate meals.[13]
Human study with fortified cow's milkThis compound® vs. Ferrous SulfateIron from this compound® was absorbed 2 to 2.5 times more than iron from ferrous sulfate, even in the presence of absorption inhibitors in milk.[14]

Table 3: Gastrointestinal Tolerability

Study PopulationComparisonIncidence of Side EffectsReference
Pregnant Women (Meta-analysis)Ferrous Bisglycinate vs. Other Iron Salts64% lower rate of gastrointestinal side effects with ferrous bisglycinate.[6][15]
Pregnant WomenThis compound® (15 mg/day) vs. Ferrous Sulfate (40 mg/day)No reports of taste as a factor for non-compliance in the this compound® group, compared to 29.8% in the ferrous sulfate group.[9]
AdultsFerrous Bisglycinate vs. Ferrous SulfateSignificantly fewer instances of digestive upset reported with this compound®.[6]
Patients with Iron Deficiency AnemiaFerrous Bisglycinate vs. Ferrous SulfateFerrous bisglycinate is associated with fewer gastrointestinal side effects.[3]
Iron-deficient RatsFerrous Bisglycinate vs. Ferrous SulfatePreclinical evaluation of gastrointestinal tolerability.[16]

Mechanisms of Absorption: A Tale of Two Pathways

The enhanced bioavailability of this compound® is rooted in its distinct intestinal absorption pathway compared to inorganic iron salts.

Inorganic Iron Salts (e.g., Ferrous Sulfate): Inorganic iron must be in the ferrous (Fe²⁺) state for absorption. In the gastrointestinal tract, ferrous sulfate dissociates, leaving the free iron ion susceptible to various dietary inhibitors (e.g., phytates, polyphenols, calcium) that can chelate the iron and render it non-absorbable.[1][2] The free ferrous ions that remain are primarily transported into the enterocytes via the Divalent Metal Transporter 1 (DMT1). This transporter is also a pathway for other divalent metals, leading to competitive inhibition.[17]

This compound® (Ferrous Bisglycinate Chelate): The chelated structure of this compound®, with one ferrous ion bonded to two glycine molecules, protects the iron from the action of dietary inhibitors.[4][14][18] This stable molecule is thought to be absorbed intact through a different pathway, potentially utilizing peptide transporters, thus avoiding competition with other minerals for the DMT1 transporter.[19] Some evidence also suggests that this compound® may compete with ferrous sulfate for the nonheme-iron absorption pathway, indicating it can also utilize the DMT1 pathway after becoming part of the nonheme-iron pool.[20] Regardless of the precise mechanism, the chelation prevents the iron from causing mucosal irritation, which is a common cause of the side effects seen with inorganic iron salts.[6][14]

Postulated Intestinal Absorption Pathways of Iron cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Inorganic Iron (Fe2+) Inorganic Iron (Fe2+) DMT1 DMT1 Inorganic Iron (Fe2+)->DMT1 Primary Pathway This compound (Fe(Gly)2) This compound (Fe(Gly)2) This compound (Fe(Gly)2)->DMT1 Potential Pathway Peptide Transporter Peptide Transporter This compound (Fe(Gly)2)->Peptide Transporter Proposed Pathway (Absorbed Intact) Dietary Inhibitors Dietary Inhibitors Dietary Inhibitors->Inorganic Iron (Fe2+) Inhibition Other Minerals (Zn2+, Mn2+) Other Minerals (Zn2+, Mn2+) Other Minerals (Zn2+, Mn2+)->DMT1 Competition Intracellular Iron Pool Intracellular Iron Pool DMT1->Intracellular Iron Pool Peptide Transporter->Intracellular Iron Pool

Postulated intestinal absorption pathways for different iron forms.

Experimental Protocols for Bioavailability Assessment

The evaluation of iron bioavailability relies on robust experimental designs. Below are summaries of typical protocols employed in human and animal studies.

Human Clinical Trial Protocol: A Randomized Controlled Design

A common methodology for comparing iron supplements in humans involves a randomized, double-blind, controlled trial.

  • Participants: Healthy adults or specific populations (e.g., pregnant women, anemic individuals) are recruited. Baseline iron status is determined by measuring serum ferritin, hemoglobin, and transferrin saturation.

  • Intervention: Participants are randomly assigned to receive either this compound® or an inorganic iron salt (e.g., ferrous sulfate) at equivalent or clinically relevant doses of elemental iron. A placebo group may also be included.

  • Duration: The intervention period typically lasts from several weeks to months to allow for detectable changes in iron storage and red blood cell production.[1]

  • Data Collection: Blood samples are collected at baseline and at specified intervals throughout the study to monitor changes in iron status biomarkers. Gastrointestinal side effects are often recorded using questionnaires.

  • Primary Outcome Measures: The primary endpoints are typically the change in hemoglobin and serum ferritin concentrations from baseline to the end of the study.

  • Secondary Outcome Measures: Secondary outcomes may include the incidence and severity of adverse events, changes in other iron-related parameters (e.g., transferrin saturation), and patient compliance.

start Screening and Recruitment baseline Baseline Assessment (Hb, Ferritin, etc.) start->baseline randomization Randomization baseline->randomization groupA Group A: This compound® randomization->groupA Arm 1 groupB Group B: Inorganic Iron Salt randomization->groupB Arm 2 intervention Intervention Period (e.g., 12 weeks) groupA->intervention groupB->intervention midpoint Mid-point Assessment (Optional) intervention->midpoint final Final Assessment (Hb, Ferritin, Side Effects) intervention->final midpoint->final analysis Data Analysis and Comparison final->analysis

Typical workflow for a human randomized controlled trial comparing iron supplements.
Animal Study Protocol: Hemoglobin Repletion Bioassay

Animal models, particularly rats, are frequently used for preclinical evaluation of iron bioavailability. The hemoglobin-repletion bioassay is a standard method.

  • Animal Model: Typically, weanling male rats (e.g., Sprague-Dawley) are used.

  • Depletion Phase: The rats are first made iron-deficient by feeding them an iron-deficient diet for a specified period (e.g., 24 days).[16] Iron deficiency is confirmed by measuring hemoglobin levels.

  • Repletion Phase: The iron-deficient rats are then divided into groups and fed diets supplemented with different iron sources (e.g., this compound®, ferrous sulfate) or a control diet for a repletion period (e.g., 21 days).[16]

  • Outcome Measures: Body weight and food intake are monitored throughout the study. At the end of the repletion phase, blood is collected to measure hemoglobin, hematocrit, and serum iron. Liver tissue may be analyzed for non-heme iron concentration to assess iron stores.[21]

  • Bioavailability Calculation: The bioavailability of the iron sources is determined by the efficiency of hemoglobin regeneration.

Safety and Tolerability

A significant advantage of this compound® is its superior safety and tolerability profile. The chelated structure minimizes the release of free iron in the stomach, which is a primary cause of mucosal irritation and the associated side effects of nausea, constipation, and abdominal pain commonly seen with inorganic iron salts.[1][5][6] A 90-day subchronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for this compound® at 500 mg/kg body weight/day, the highest dose tested.[14][21] This enhanced tolerability is crucial for patient compliance, which is a key determinant of the overall effectiveness of iron supplementation therapy.[1]

Conclusion

References

An In-depth Technical Guide to the In Vivo Absorption Pathways of Ferrochel® (Ferrous Bisglycinate Chelate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive analysis of the in vivo absorption mechanisms, bioavailability, and experimental evaluation of Ferrochel®, a patented ferrous bisglycinate chelate. It synthesizes data from multiple studies to offer a detailed understanding for research and development applications.

Introduction: The Chemical Advantage of this compound®

This compound®, a patented form of iron bisglycinate, represents a significant advancement in iron supplementation. It is a chelated mineral where one ferrous iron (Fe²⁺) ion is chemically bonded to two molecules of the amino acid glycine (B1666218).[1][2] This chelation process results in a small, stable, and electrically neutral molecule that behaves differently in the gastrointestinal tract compared to traditional inorganic iron salts like ferrous sulfate (B86663).[2][3][4]

The unique structure of this compound® is key to its enhanced bioavailability and tolerability. Unlike inorganic iron, which can be charged and reactive, the neutral charge of the this compound® molecule prevents it from binding with common dietary inhibitors such as phytates, oxalates, and polyphenols found in plant-based foods.[1][4][5] This protective chelation allows the iron to remain soluble and stable as it passes through the acidic environment of the stomach and into the intestine for absorption.[2][3]

cluster_this compound This compound® (Ferrous Bisglycinate Chelate) Fe Fe²⁺ Gly1 Glycine Gly1->Fe Chelate Bond Gly2 Glycine Gly2->Fe Chelate Bond

Figure 1: Structure of this compound® Chelate.

In Vivo Absorption Pathways and Regulation

The primary advantage of this compound® lies in its unique absorption mechanism, which ensures high bioavailability while minimizing gastrointestinal side effects.

Intestinal Transit and Absorption Site

The chelated structure of this compound® allows it to remain intact in the stomach's acidic environment and be delivered directly to the small intestine for absorption.[3][4] While it was once hypothesized that the chelate might be absorbed fully intact via amino acid pathways, evidence suggests a different primary mechanism.[6] Studies indicate that the iron from ferrous bisglycinate chelate competes with ferrous sulfate for the non-heme iron absorption pathway.[6] This implies that at the intestinal brush border, the iron ion is released from the glycine molecules and enters the enterocyte through the Divalent Metal Transporter 1 (DMT1), the primary channel for non-heme iron.[6] The chelate's high stability and solubility ensure a greater concentration of ferrous iron is available at the absorption site compared to inorganic salts.

Physiological Regulation

A critical feature of this compound® absorption is its regulation by the body's iron status. Multiple in vivo studies have demonstrated a strong inverse correlation between serum ferritin levels (a marker of iron stores) and the rate of this compound® absorption.[7][8][9][10] This physiological feedback mechanism helps prevent iron overload, a significant safety concern with less regulated iron forms.[3] When iron stores are low, the body upregulates absorption; when stores are replete, absorption is downregulated. This suggests that despite its unique delivery, the iron from this compound® is subject to the same systemic regulatory controls (e.g., hepcidin) as other forms of non-heme iron.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_blood Bloodstream This compound This compound® (Intact Chelate) Inhibitors Inhibitors (Phytates etc.) This compound->Inhibitors Resists Binding DMT1 DMT1 Transporter This compound->DMT1 Releases Fe²⁺ at cell surface FeSO4 FeSO₄ Fe2_free Fe²⁺ FeSO4->Fe2_free Inhibitors->Fe2_free Binds & Precipitates Fe2_free->DMT1 Transport into cell Ferritin Ferritin (Iron Storage) DMT1->Ferritin Storage Transferrin Transferrin DMT1->Transferrin Export to blood via Ferroportin Hepcidin Hepcidin (from Liver) Transferrin->Hepcidin High Iron Status Stimulates Hepcidin->Transferrin Blocks export (when iron stores are high)

Figure 2: Proposed Absorption Pathway and Regulation.

Quantitative Data: Comparative Bioavailability

The superior absorption of this compound® has been quantified in numerous human and animal studies. The data consistently show a significant advantage over ferrous sulfate, the most common inorganic iron supplement.

Table 1: Comparative Bioavailability of this compound® vs. Ferrous Sulfate

Study (Citation) Subjects Iron Forms & Dose Food Vehicle / Matrix Key Quantitative Outcome
Pineda & Ashmead, 1994[11] N/A This compound vs. Ferrous Sulfate N/A Bioavailability of this compound® is 3.7 times that of ferrous sulfate.[11]
Bovell-Benjamin et al., 2000[9][12] 10 iron-sufficient men Ferrous Bisglycinate vs. Ferrous Sulfate Whole-maize meal porridge Geometric mean iron absorption from this compound® was 6.0%, 4 times higher than ferrous sulfate at 1.7%.[9][12]
Layrisse et al., 2000[13][14][15] 74 human subjects This compound vs. Ferrous Sulfate Fortified breads Iron absorption from this compound® was approximately twice the absorption from ferrous sulfate.[13][14][15]
Jeppsen, 2001[7] N/A This compound vs. Ferrous Sulfate Cow's milk Iron from this compound® was absorbed 2 to 2.5 times higher than iron from ferrous sulfate.[7]

| Olivares et al., 2001[8][10] | 14 women | Ferrous Bisglycinate vs. Ferrous Ascorbate (B8700270) | Water | Standardized iron absorption of this compound® was 46.3% (compared to 40% for the reference dose).[8][10] |

Table 2: Influence of Dietary Factors on this compound® Absorption

Factor Study (Citation) Subjects Effect on Absorption
Inhibitors
Cow's Milk Jeppsen, 2001[7] N/A Decreased absorption, but it remained 2-2.5x higher than ferrous sulfate.[7]
Coffee (Espresso) & Tea Layrisse et al., 2000[13][14] Human subjects Reduced iron absorption from this compound® by 50%.[13][14]

| Phytates | Layrisse et al., 2000[13][14] | Human subjects | this compound® partially prevented the inhibitory effect of phytates.[13][14] |

Key Experimental Protocols for In Vivo Evaluation

The assessment of iron bioavailability and safety requires rigorous in vivo methodologies. The following protocols are standard in the field and have been used to characterize this compound®.

Protocol: Human Double-Isotope Absorption Study

This method is the gold standard for measuring iron bioavailability in humans.[16][17] It allows for precise quantification of absorption by tracking isotopically labeled iron.

  • Objective: To determine and compare the bioavailability of an iron compound (e.g., ⁵⁷Fe-labeled this compound®) against a reference iron source (e.g., ⁵⁸Fe-labeled ferrous sulfate).

  • Methodology:

    • Subject Selection: Healthy volunteers are selected based on inclusion/exclusion criteria, and their baseline iron status (hemoglobin, serum ferritin) is determined.

    • Isotope Administration: On separate days (e.g., day 1 and day 2), subjects consume a standardized meal containing one of the two isotopically labeled iron compounds.[9]

    • Erythrocyte Incorporation: After a period of 14-16 days, which allows for the incorporation of absorbed iron into new red blood cells, a venous blood sample is collected.[9][10]

    • Analysis: The enrichment of each iron isotope in the erythrocytes is measured using mass spectrometry. The percentage of iron absorbed is calculated based on the amount of isotope incorporated into the total circulating iron mass.

    • Standardization: Absorption values are often standardized to a reference absorption of 40% from ferrous ascorbate to compare results across individuals with different iron statuses.[8][10]

cluster_protocol1 Double-Isotope Absorption Protocol A Day 0: Subject Screening (Baseline Blood Sample) B Day 1: Administer Meal with ⁵⁷Fe-Ferrochel® A->B C Day 2: Administer Meal with ⁵⁸Fe-Ferrous Sulfate B->C D Day 16: Final Blood Sample Collection C->D E Analysis: Measure ⁵⁷Fe / ⁵⁸Fe in Erythrocytes via Mass Spec D->E F Calculation: Determine % Absorption of Each Iron Form E->F

Figure 3: Workflow for a Double-Isotope Study.
Protocol: Rodent 90-Day Subchronic Toxicity Study

This protocol is essential for establishing the safety profile of a compound under conditions of repeated exposure.

  • Objective: To determine the No Observable Adverse Effect Level (NOAEL) of this compound®.[7]

  • Methodology:

    • Animal Model: Typically involves groups of male and female rats (e.g., 20 per sex per group).[7]

    • Dosing Groups: Animals are divided into a control group (0 mg/kg) and several treatment groups receiving different daily doses of this compound® mixed into their diet (e.g., 100, 250, 500 mg/kg body weight).[7]

    • Duration: The study runs for 90 consecutive days.

    • Monitoring: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.

    • Terminal Analysis: At the end of the 90-day period, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and subjected to histopathological examination.

    • Endpoint: The NOAEL is established as the highest dose at which no statistically or biologically significant adverse effects are observed. For this compound®, the NOAEL was determined to be at least 500 mg/kg, the highest dose tested.[7]

cluster_protocol2 90-Day Rodent Toxicity Protocol A Animal Acclimation & Group Assignment (Control, Low, Mid, High Dose) B 90-Day Dosing Period: This compound® mixed in diet A->B C Daily Clinical Observation Weekly Weight & Food Intake B->C Concurrent D Day 91: Terminal Blood Collection (Hematology, Chemistry) B->D E Necropsy & Organ Analysis (Weight, Histopathology) D->E F Data Analysis: Determine NOAEL E->F cluster_protocol3 Hemoglobin-Repletion Bioassay Protocol A Phase 1: Depletion Feed iron-deficient diet to induce anemia B Confirm Anemia (Measure Hemoglobin) A->B C Phase 2: Repletion Assign to groups (Control, FeSO₄, this compound®) B->C D Feed experimental diets for defined period (e.g., 14 days) C->D E Monitor Hemoglobin & Blood Parameters D->E Concurrent F Final Analysis: Compare efficacy of hemoglobin regeneration D->F

References

An In-depth Technical Guide to the Molecular Weight and Stability of Ferrous Bisglycinate Chelate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physicochemical properties of ferrous bisglycinate chelate, a nutritionally functional iron-amino acid chelate. The document details its molecular weight and stability, supported by quantitative data, experimental methodologies, and visual representations of key concepts and workflows.

Molecular Properties of Ferrous Bisglycinate Chelate

Ferrous bisglycinate chelate is a well-defined chemical entity in which a central ferrous iron (Fe²⁺) atom is covalently bonded to the alpha-amino and carboxylate groups of two glycine (B1666218) molecules. This chelation results in the formation of two stable five-membered rings, a structural feature that is crucial to its high bioavailability and stability.

The chemical formula for ferrous bisglycinate chelate is C₄H₈FeN₂O₄.[1] From this, its molecular weight can be precisely calculated.

Table 1: Molecular Weight and Composition of Ferrous Bisglycinate Chelate

PropertyValueReference
Chemical Formula C₄H₈FeN₂O₄[1]
Molecular Weight 203.96 g/mol [1][2][3][4][5][6][7][8]
Iron (Fe) Content Approximately 20% by weight[8]
Glycine Content Approximately 80% by weightCalculated from the molecular weights of iron and two glycine molecules.
CAS Number 20150-34-9[1][4][5][6][7][8]

Stability of Ferrous Bisglycinate Chelate

The stability of ferrous bisglycinate chelate is a key factor in its enhanced nutritional efficacy compared to inorganic iron salts. The chelate structure protects the ferrous iron from interacting with dietary inhibitors in the gastrointestinal tract, ensuring its availability for absorption. The stability of a metal chelate is quantified by its stability constant (log K).

Nutritionally Functional Stability

A critical concept for ferrous bisglycinate is its "nutritionally functional stability." This means the chelate is stable enough to remain intact in the stomach and small intestine, preventing the iron from being sequestered by phytates, tannins, and other dietary components. However, its stability is lower than that of iron-binding proteins within the body, such as transferrin and ferritin. This allows for the efficient transfer of iron to these transport and storage proteins after absorption. The stability constant of ferrous bisglycinate chelate at a neutral pH is a testament to this property.

Table 2: Stability Constant of Ferrous Bisglycinate Chelate

ParameterValueConditionsReference
Stability Constant (log K) ~7.5pH 7[9]

Experimental Protocols

This section details the methodologies for the characterization of ferrous bisglycinate chelate, focusing on the determination of its molecular weight and stability constant, as well as structural confirmation.

Determination of Molecular Weight

The molecular weight of ferrous bisglycinate chelate can be confirmed using mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: A dilute solution of ferrous bisglycinate chelate is prepared in a suitable volatile solvent, such as a mixture of water and methanol.

  • Instrumentation: A high-resolution mass spectrometer, such as an electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer, is used.

  • Analysis: The sample solution is introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the [M+H]⁺ or other relevant adducts of the intact chelate.

  • Data Acquisition and Interpretation: The mass-to-charge ratio (m/z) of the detected ions is measured. The molecular weight is determined from the most abundant isotopic peak in the mass spectrum.

Determination of the Stability Constant

Potentiometric titration is a classical and reliable method for determining the stability constants of metal chelates.

Experimental Protocol: Potentiometric Titration

  • Solutions:

    • A standard solution of ferrous sulfate (B86663) (FeSO₄).

    • A standard solution of glycine.

    • A standard solution of a strong base (e.g., NaOH), carbonate-free.

    • A background electrolyte solution (e.g., KNO₃ or NaClO₄) to maintain constant ionic strength.

    • A standard solution of a strong acid (e.g., HNO₃ or HClO₄) for pH electrode calibration.

  • Instrumentation: A calibrated pH meter with a combination glass electrode. A magnetic stirrer and a thermostated reaction vessel to maintain a constant temperature.

  • Titration Procedure:

    • A series of solutions are prepared with known concentrations of ferrous ions and glycine in the background electrolyte.

    • Each solution is titrated with the standard NaOH solution.

    • The pH of the solution is recorded after each addition of the titrant.

    • A separate titration of the free ligand (glycine) under the same conditions is also performed.

  • Data Analysis: The titration data are used to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]). The stability constants (K₁, K₂) are then determined from a plot of n̄ versus p[L] (the negative logarithm of the free ligand concentration) using computational methods like the Bjerrum or Irving-Rossotti methods.

Structural Confirmation

Fourier-transform infrared (FTIR) spectroscopy and X-ray crystallography are powerful techniques for confirming the chelate structure.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: A small amount of solid ferrous bisglycinate chelate is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.

  • Analysis: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).

  • Interpretation: The formation of the chelate is confirmed by the disappearance of the free amino acid's zwitterionic bands and the appearance of new bands corresponding to the coordinated carboxylate and amino groups, as well as the Fe-N and Fe-O bonds.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Single crystals of ferrous bisglycinate chelate suitable for X-ray diffraction are grown from a supersaturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the crystal. The atomic positions of iron, glycine, and other atoms are then determined and refined to generate a precise three-dimensional model of the chelate structure.

Visualizations

The following diagrams illustrate key concepts and experimental workflows related to ferrous bisglycinate chelate.

Stability_Concept FBC Ferrous Bisglycinate Chelate (Stable) Gut Gastrointestinal Tract FBC->Gut Ingestion MucosalCell Intestinal Mucosal Cell FBC->MucosalCell Intact Absorption Gut->MucosalCell Absorption Inhibitors Dietary Inhibitors (Phytates, Tannins) Inhibitors->FBC No Interaction Inhibitors->Gut Fe2 Fe²⁺ MucosalCell->Fe2 Dissociation Transferrin Transferrin (Higher Stability) Fe2->Transferrin Binding

Caption: Conceptual pathway of ferrous bisglycinate chelate stability and absorption.

Potentiometric_Titration_Workflow cluster_prep 1. Solution Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis Fe_Gly FeSO₄ + Glycine + Background Electrolyte Titration Titrate Fe-Glycine solution with NaOH Fe_Gly->Titration NaOH Standard NaOH NaOH->Titration Measurement Record pH after each addition Titration->Measurement Plot Plot Titration Curve (pH vs. Volume of NaOH) Measurement->Plot Calculate_n Calculate Formation Function (n̄) Plot->Calculate_n Calculate_pL Calculate Free Ligand Concentration (p[L]) Plot->Calculate_pL Determine_K Determine Stability Constant (log K) Calculate_n->Determine_K Calculate_pL->Determine_K

Caption: Workflow for determining the stability constant via potentiometric titration.

Structural_Confirmation_Workflow cluster_ftir FTIR Spectroscopy cluster_xray X-ray Crystallography Sample Ferrous Bisglycinate Chelate Sample KBr Prepare KBr Pellet or Nujol Mull Sample->KBr Crystal Grow Single Crystal Sample->Crystal FTIR_Analysis Record IR Spectrum KBr->FTIR_Analysis FTIR_Result Confirm Coordinated Functional Groups FTIR_Analysis->FTIR_Result Xray_Analysis Collect Diffraction Data Crystal->Xray_Analysis Xray_Result Determine 3D Molecular Structure Xray_Analysis->Xray_Result

Caption: Experimental workflow for the structural confirmation of ferrous bisglycinate chelate.

References

The Interaction of Ferrochel® (Ferrous Bisglycinate Chelate) with Dietary Phytates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between Ferrochel® (ferrous bisglycinate chelate) and dietary phytates, a significant inhibitor of non-heme iron absorption. Through a comprehensive review of in vitro and in vivo studies, this document elucidates the mechanisms by which this compound® maintains its high bioavailability in the presence of phytic acid. Key quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for assessing iron bioavailability using the in vitro digestion/Caco-2 cell model are provided, alongside visualizations of cellular absorption pathways and experimental workflows generated using Graphviz (DOT language). This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working on iron supplementation and fortification.

Introduction: The Challenge of Iron Bioavailability and the Role of Phytates

Iron deficiency remains a global health issue, primarily due to the low bioavailability of non-heme iron from plant-based diets.[1] Phytic acid, the primary storage form of phosphorus in many plants, is a potent inhibitor of non-heme iron absorption.[2][3] It forms insoluble complexes with iron in the gastrointestinal tract, rendering the iron unavailable for absorption.[4][5] Ferrous sulfate (B86663), a common iron supplement, is susceptible to this inhibition.[6]

This compound®, a chelate of one ferrous iron atom and two glycine (B1666218) molecules, has been developed to overcome this challenge.[7] Its unique chemical structure is designed to protect the iron from dietary inhibitors, leading to higher bioavailability.[5][7] This guide explores the scientific evidence supporting the efficacy of this compound® in the presence of phytates.

Quantitative Data on Iron Absorption

The following tables summarize key findings from in vivo and in vitro studies comparing the bioavailability of this compound® and ferrous sulfate in the presence of phytates.

Table 1: Human In Vivo Iron Absorption from a High-Phytate Meal

Iron SourceFood MatrixGeometric Mean Iron Absorption (%)Fold DifferenceReference
Ferrous BisglycinateWhole-maize porridge6.0%3.5x higher[6]
Ferrous SulfateWhole-maize porridge1.7%-[6]

Table 2: In Vitro Iron Transport from Ferrous Glycinate (B8599266) in the Presence of Phytic Acid (Caco-2 Cell Model)

Iron Source (50 µmol/L)Phytic Acid Concentration (µmol/L)Decrease in Iron Transport (%)Reference
Ferrous Glycinate1008.0%[8]
20016.5%[8]
50027.0%[8]
100045.2%[8]

Note: Data for ferrous sulfate under the same conditions was not available in the cited study. However, other studies have shown that phytic acid at a 1:10 molar ratio with iron can result in maximal inhibition of iron uptake.[9]

Mechanisms of Interaction and Absorption

Molecular Mechanism of Phytate Inhibition

Phytic acid's inhibitory effect stems from its six negatively charged phosphate (B84403) groups, which readily chelate positively charged mineral cations like ferrous iron (Fe²⁺).[2] This interaction forms a stable, insoluble monoferric phytate complex at the pH of the small intestine, preventing the iron from being absorbed by the enterocytes.[4]

This compound's Absorption Pathway

The chelated structure of this compound® protects the ferrous iron from the inhibitory effects of phytates.[7] Evidence from studies using DMT1-knockout Caco-2 cells suggests that iron from this compound® is primarily transported into enterocytes via the Divalent Metal Transporter 1 (DMT1), the main transporter for non-heme iron.[10][11] This indicates that this compound® likely releases its iron at the brush border membrane for transport through the canonical non-heme iron pathway. However, the chelation with glycine enhances its solubility and protects it from forming insoluble complexes with phytates in the intestinal lumen.[6] A study in pig intestinal epithelial cells also showed increased expression of both DMT1 and the peptide transporter (PepT1) in the presence of ferrous bisglycinate, suggesting a potential dual mechanism for enhanced absorption.[12][13]

Experimental Protocols

The in vitro digestion/Caco-2 cell model is a widely accepted method for assessing iron bioavailability.[14][15][16] The following is a synthesized protocol based on several published methods.[17][18][19][20][21][22]

Caco-2 Cell Culture
  • Cell Seeding: Seed Caco-2 cells (passages 26-30) in 6-well plates at a density of 50,000 cells/cm².[21]

  • Culture Medium: Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum (FCS) and 1% antibiotic-antifungal mixture.[21]

  • Incubation: Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change the medium every 2-3 days.

  • Differentiation: Allow the cells to differentiate for 14 days post-seeding to form a confluent monolayer.

In Vitro Digestion
  • Sample Preparation: Homogenize one gram of the food sample or dissolve the iron compound in deionized water.

  • Gastric Digestion:

    • Adjust the pH of the sample to 2.0 with 5.0 M HCl.[21]

    • Add 0.05 mL of freshly prepared pepsin solution (in 0.1 M HCl) to each 1.0 mL of sample.[21]

    • Incubate for 1-2 hours at 37°C with continuous agitation.[7][18]

  • Intestinal Digestion:

    • Adjust the pH to intestinal levels (around 7.0) by dialysis or with a buffer.[17]

    • Add a pancreatin-bile salt solution.[17]

    • Incubate for 2 hours at 37°C with continuous agitation.[18]

Caco-2 Cell Iron Uptake
  • Exposure: Place the digested sample in an upper chamber separated from the Caco-2 cell monolayer by a dialysis membrane (molecular weight cutoff of 6,000-14,000 Da) to protect the cells from digestive enzymes.[17][22]

  • Incubation: Incubate for 2 hours to allow for the uptake of soluble, low molecular weight iron by the cells.

  • Post-incubation: Remove the digest and wash the cell monolayer with phosphate-buffered saline (PBS). Add fresh culture medium and incubate for an additional 21-23 hours to allow for ferritin formation.[23][24]

Ferritin Assay (ELISA)
  • Cell Lysis: Lyse the cells with a suitable lysis buffer.[25]

  • Centrifugation: Centrifuge the lysate to pellet cell debris.

  • ELISA: Determine the ferritin concentration in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[23]

  • Normalization: Normalize the ferritin concentration to the total cell protein content.

Visualizations

Signaling Pathways

Iron Absorption Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte FeSO4 FeSO4 Fe2+ Fe2+ FeSO4->Fe2+ Dissociation This compound This compound DMT1 DMT1 This compound->DMT1 Protected Transport This compound->Fe2+ Release at membrane Phytate Phytate Fe-Phytate Complex Insoluble Complex (Inhibits Absorption) Ferritin Ferritin DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Transport to circulation Fe2+->DMT1 Transport PhytateFe2+ PhytateFe2+ PhytateFe2+->Fe-Phytate Complex

Caption: Cellular pathways of iron absorption and phytate inhibition.

Experimental Workflow

Experimental Workflow cluster_digestion Simulated Digestion Start Start Caco2_Culture Caco-2 Cell Culture (14 days) Start->Caco2_Culture In_Vitro_Digestion In Vitro Digestion Gastric_Phase Gastric Phase (Pepsin, pH 2, 1-2h) In_Vitro_Digestion->Gastric_Phase Intestinal_Phase Intestinal Phase (Pancreatin-Bile, pH 7, 2h) Gastric_Phase->Intestinal_Phase Iron_Uptake Iron Uptake by Caco-2 Cells (2h) Intestinal_Phase->Iron_Uptake Ferritin_Formation Ferritin Formation (21-23h) Iron_Uptake->Ferritin_Formation Cell_Lysis Cell Lysis Ferritin_Formation->Cell_Lysis ELISA Ferritin ELISA Cell_Lysis->ELISA Data_Analysis Data Analysis (Normalize to protein) ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro digestion/Caco-2 cell model.

Logical Relationship

Logical Relationship High_Phytate_Diet High Phytate Diet Chelation Phytate Chelation High_Phytate_Diet->Chelation Protection Chelate Protection FeSO4 Ferrous Sulfate FeSO4->Chelation This compound This compound® This compound->Protection Low_Bioavailability Low Iron Bioavailability Chelation->Low_Bioavailability High_Bioavailability High Iron Bioavailability Protection->High_Bioavailability

Caption: this compound's protective mechanism against phytate inhibition.

Conclusion

References

The Safety Profile of Ferrochel® (Ferrous Bisglycinate Chelate) in Animal Models: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety profile of Ferrochel® (ferrous bisglycinate chelate), a well-established iron amino acid chelate, as determined in various animal models. The information presented herein is compiled from a thorough review of published literature and regulatory documents, focusing on key toxicological endpoints to support safety and risk assessment.

Executive Summary

This compound® has been extensively studied in animal models to establish its safety profile for use in food fortification and supplementation. Key findings from these studies demonstrate a wide margin of safety. The acute oral lethal dose (LD50) in rats is significantly higher than that of inorganic iron salts, indicating a lower risk of acute toxicity. Subchronic and multi-generational studies in rats and swine, respectively, have not revealed any significant adverse effects, even at high doses. Furthermore, this compound® has been shown to be non-genotoxic and non-teratogenic in studies conducted in accordance with United States Food and Drug Administration (US-FDA) guidelines. These findings have led to its designation as Generally Recognized As Safe (GRAS) by the US-FDA.

Acute Oral Toxicity

Acute oral toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single oral dose of a substance.

Experimental Protocol: Acute Oral LD50 in Rats

An acute oral toxicity study for this compound® was conducted in male and female Sprague-Dawley (S-D) rats.[1][2] The protocol was designed to be in compliance with Good Laboratory Practices (GLP) as specified for non-clinical studies by the US-FDA.[3]

  • Test Animal: Male and female Sprague-Dawley rats.[1][2]

  • Dosing: Graded single doses of this compound® were administered via oral gavage.[3]

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for 14 days post-administration.[3]

  • Endpoint: Determination of the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

Quantitative Data: Acute Oral Toxicity

The acute oral LD50 of this compound® in rats was determined to be significantly higher than that of ferrous sulfate, a common inorganic iron supplement.

Substance Animal Model LD50 (mg/kg body weight) Elemental Iron Equivalent (mg/kg body weight)
This compound® (Ferrous Bisglycinate Chelate)Sprague-Dawley Rats2800[1][4]560[1][4]

Experimental Workflow: Acute Oral Toxicity Study

Acute_Toxicity_Workflow start Start: Acclimatization of Sprague-Dawley Rats grouping Grouping of Animals (Male and Female) start->grouping dosing Single Oral Gavage Administration of this compound® (Graded Doses) grouping->dosing observation 14-Day Observation Period dosing->observation clinical_signs Monitoring for Clinical Signs of Toxicity observation->clinical_signs mortality Recording of Mortality observation->mortality ld50 Calculation of LD50 Value clinical_signs->ld50 mortality->ld50 end End of Study ld50->end

Workflow for an acute oral toxicity study.

Subchronic Toxicity

Subchronic toxicity studies evaluate the potential adverse effects of repeated exposure to a substance over a period of up to 90 days.

Experimental Protocol: 90-Day Subchronic Oral Toxicity in Rats

A 90-day subchronic oral toxicity study of this compound® was conducted in CD (Sprague-Dawley derived) rats to assess its safety upon repeated dietary administration.[1] The study followed US-FDA guidelines.[5][6]

  • Test Animal: Male and female CD (Sprague-Dawley derived) rats.[1]

  • Dosing: this compound® was administered as a dietary admixture at doses of 0, 100, 250, and 500 mg/kg body weight/day.[1]

  • Duration: 90 days.[6]

  • Parameters Assessed:

    • Clinical observations

    • Body weight and food consumption

    • Hematology and clinical chemistry

    • Absolute and relative organ weights

    • Gross pathology and histopathology

    • Hepatic non-heme iron concentrations[1]

Quantitative Data: Subchronic Toxicity

The 90-day subchronic toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects were observed.

Parameter Result Dose Animal Model
NOAELNo adverse effects observed500 mg/kg body weight/day (highest dose tested)[1][5][6]CD (Sprague-Dawley derived) Rats

Key findings from the study indicated no dose-related differences in body weight gain, food consumption, clinical chemistries, hematology, or organ weights.[1] While hepatic non-heme iron concentrations were elevated in a dose-dependent manner, indicating absorption of iron from this compound®, this was not associated with any pathological changes.[1]

Experimental Workflow: 90-Day Subchronic Toxicity Study

Subchronic_Toxicity_Workflow start Start: Acclimatization of CD Rats grouping Grouping of Animals (Control and 3 Dose Groups) start->grouping dosing 90-Day Dietary Administration of this compound® grouping->dosing in_life In-Life Phase Observations dosing->in_life necropsy Terminal Necropsy dosing->necropsy body_weight Body Weight & Food Consumption in_life->body_weight clinical_obs Clinical Observations in_life->clinical_obs noael Determination of NOAEL body_weight->noael clinical_obs->noael hematology Hematology & Clinical Chemistry necropsy->hematology organ_weights Organ Weights necropsy->organ_weights histopathology Gross Pathology & Histopathology necropsy->histopathology hematology->noael organ_weights->noael histopathology->noael end End of Study noael->end

Workflow for a 90-day subchronic toxicity study.

Genotoxicity and Teratogenicity

Genotoxicity assays are performed to detect substances that can cause damage to genetic material. Teratogenicity studies assess the potential of a substance to cause developmental abnormalities.

While detailed protocols and quantitative results from specific genotoxicity and teratogenicity studies on this compound® are not extensively published in the public domain, regulatory documents and scientific reviews consistently report that this compound® has been evaluated for these endpoints and found to be safe.

  • Genotoxicity: Studies conducted according to US-FDA guidelines have shown no evidence of mutagenic or clastogenic potential for this compound®.

  • Teratogenicity: A multi-generational study in swine, an animal model with physiological similarities to humans, demonstrated no teratogenic effects.[3] In this long-term study, supplementation with an animal-grade iron amino acid chelate, similar in structure to this compound®, over five filial generations did not result in any observed teratogenic effects or histopathological abnormalities associated with iron supplementation.

Multi-Generational and Longevity Studies

Long-term and multi-generational studies provide insights into the safety of a substance over extended periods and across generations.

Experimental Protocol: Multi-Generational Study in Swine

A long-term, multi-generational study was conducted on swine to evaluate the safety of an animal-grade iron amino acid chelate.

  • Test Animal: Swine.

  • Duration: Five filial generations.

  • Parameters Assessed:

    • Mortality and other medical problems

    • Teratogenic effects

    • Histopathological examination of tissues

    • Hematology and blood clinical chemistry

Findings

The results of this extensive study revealed no significant gross or microscopic differences between the test and control groups. There were no histopathological tissue alterations attributable to the iron amino acid chelate, and importantly, no teratogenic effects were observed.[3]

Signaling Pathways and Mechanism of Safety

The favorable safety profile of this compound® is attributed to its unique chelated structure, which influences its absorption and metabolism.

Iron_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream This compound This compound® (Ferrous Bisglycinate Chelate) DMT1 Divalent Metal Transporter 1 (DMT1) This compound->DMT1 Potential Dissociation & Absorption (Regulated by Iron Status) AminoAcid_Transporter Amino Acid Transporters This compound->AminoAcid_Transporter Intact Absorption Lumen Intestinal Lumen Enterocyte Enterocyte Bloodstream Bloodstream Ferritin Ferritin (Iron Storage) DMT1->Ferritin AminoAcid_Transporter->Ferritin Transferrin Transferrin (Iron Transport) Ferritin->Transferrin Ferroportin (Export)

Simplified diagram of this compound® absorption.

Unlike inorganic iron salts which can generate free radicals and cause gastrointestinal irritation, the chelated structure of this compound® protects the iron as it passes through the digestive tract. It is absorbed intact via amino acid transport pathways and its absorption is regulated by the body's iron status. This controlled uptake mechanism minimizes the risk of iron overload and associated toxicity.

Conclusion

The extensive toxicological evaluation of this compound® in various animal models, including acute, subchronic, and multi-generational studies, consistently demonstrates its high margin of safety. The LD50 in rats is substantially higher than that of inorganic iron salts, and the NOAEL in a 90-day rat study was established at the highest dose tested. Furthermore, studies have indicated a lack of genotoxic and teratogenic potential. The favorable safety profile of this compound®, attributed to its unique chelated structure and regulated absorption, supports its continued use as a safe and effective source of iron for food fortification and supplementation.

References

The GRAS Status of Ferrous Bisglycinate Chelate: A Technical Guide for Food Fortification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iron deficiency remains a significant global health issue, prompting the need for effective and safe iron fortification in food products. Ferrous bisglycinate chelate, a compound where ferrous iron is bound to two molecules of the amino acid glycine, has emerged as a prominent iron source for food fortification due to its high bioavailability and favorable safety profile. This technical guide provides an in-depth overview of the Generally Recognized as Safe (GRAS) status of ferrous bisglycinate chelate, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes important pathways and workflows.

Regulatory Standing: Generally Recognized as Safe

Ferrous bisglycinate chelate is considered GRAS for its intended use as a source of iron in food fortification. This status is supported by a history of safe use and a consensus of scientific evidence.

International bodies have also affirmed the safety of ferrous bisglycinate chelate. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) approved its use for supplementation and fortification, provided the total iron intake does not exceed the provisional maximum tolerable daily intake of 0.8 mg/kg body weight. The European Food Safety Authority (EFSA) has also concluded that ferrous bisglycinate is a safe source of iron in foods and food supplements[3][4].

Quantitative Data Summary

The safety and efficacy of ferrous bisglycinate chelate are supported by extensive toxicological and clinical data. The following tables summarize key quantitative findings from pivotal studies.

Table 1: Summary of Toxicological Studies
Study TypeAnimal ModelDosageDurationKey FindingsReference
Acute Oral ToxicitySprague-Dawley Rats (Male & Female)Graded dosesSingle doseLD50: 2800 mg/kg body weight (equivalent to 560 mg/kg iron)[4][5]
90-Day Subchronic Oral ToxicityCD (Sprague-Dawley derived) Rats (Male & Female)0, 100, 250, 500 mg/kg body weight/day90 daysNo Observed Adverse Effect Level (NOAEL): 500 mg/kg body weight/day (highest dose tested). No significant adverse effects on body weight, food consumption, clinical chemistries, hematology, or organ weights. Elevated hepatic non-heme iron concentrations confirmed absorption.[4][5]
Table 2: Summary of Human Bioavailability and Efficacy Studies
Study DesignSubjectsInterventionDurationKey FindingsReference
Double-Isotopic Bioavailability Study14 healthy women15 mg/L elemental iron as ferrous bisglycinate chelate or ferrous ascorbate (B8700270) in waterSingle administrationIron absorption from ferrous bisglycinate chelate (34.6%) was not significantly different from ferrous ascorbate (29.9%). Standardized iron absorption of ferrous bisglycinate was 46.3%. Absorption was inversely correlated with serum ferritin levels, indicating physiological regulation.[2][6]
Competitive Absorption Pathway Study85 healthy adult womenCo-administration of ferrous bisglycinate chelate with ferrous sulfate (B86663) (non-heme iron) or hemoglobin (heme iron)Single administrationIron from ferrous bisglycinate chelate competes with ferrous sulfate for the non-heme iron absorption pathway, but not with heme iron. This suggests it enters the common non-heme iron pool.[7]
Food Fortification Efficacy Study131 children (6-14 years)1 liter of milk fortified with 30 mg ferrous bisglycinate chelate (6 mg elemental iron) per day3 monthsPrevalence of anemia (Hb < 12 g/dL) significantly dropped. Serum ferritin levels improved, particularly in girls. The fortified milk was well-accepted and did not have altered organoleptic properties.[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols for key experiments that have established the safety and efficacy of ferrous bisglycinate chelate.

Acute Oral Toxicity Study in Rats
  • Objective: To determine the median lethal dose (LD50) of a single oral dose of ferrous bisglycinate chelate.

  • Test Substance: Ferrous bisglycinate chelate.

  • Animal Model: Male and female Sprague-Dawley rats.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • Graded doses of ferrous bisglycinate chelate, suspended in a suitable vehicle (e.g., water), are administered by oral gavage.

    • A control group receives the vehicle only.

    • Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

    • Body weights are recorded weekly.

    • At the end of the study, all surviving animals are euthanized and subjected to a gross necropsy.

    • The LD50 is calculated using a standard statistical method.

90-Day Subchronic Oral Toxicity Study in Rats
  • Objective: To evaluate the potential adverse effects of repeated dietary exposure to ferrous bisglycinate chelate over a 90-day period.

  • Test Substance: Ferrous bisglycinate chelate.

  • Animal Model: Male and female CD (Sprague-Dawley derived) rats.

  • Methodology:

    • The test substance is incorporated into the basal diet at various concentrations to achieve target daily doses (e.g., 0, 100, 250, and 500 mg/kg body weight/day).

    • Animals are housed in appropriate conditions with ad libitum access to their respective diets and water.

    • Detailed clinical observations are performed daily.

    • Body weight and food consumption are measured weekly.

    • Ophthalmoscopic examinations are conducted prior to the study and at termination.

    • Blood samples are collected at termination for comprehensive hematology and clinical chemistry analyses.

    • Urine samples are collected for urinalysis.

    • At the end of the 90-day period, all animals are euthanized. A full necropsy is performed, and selected organs are weighed.

    • A comprehensive list of tissues from all animals in the control and high-dose groups is examined microscopically.

    • The No Observed Adverse Effect Level (NOAEL) is determined as the highest dose at which no biologically significant adverse effects are observed.

Human Iron Absorption Study using a Double-Isotopic Method
  • Objective: To measure the bioavailability of iron from ferrous bisglycinate chelate in humans.

  • Subjects: Healthy, non-pregnant women with varying iron statuses.

  • Methodology:

    • Two stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe) are used to label two different iron compounds (e.g., ferrous bisglycinate chelate and a reference compound like ferrous ascorbate).

    • On consecutive days, after an overnight fast, subjects consume a standardized liquid meal (e.g., water) containing one of the isotopically labeled iron compounds.

    • The order of administration of the labeled compounds is randomized.

    • Fourteen days after the administration of the last isotope, a blood sample is collected.

    • The isotopic enrichment of iron in red blood cells is measured using mass spectrometry.

    • The amount of each iron isotope incorporated into red blood cells is calculated, which reflects the amount of iron absorbed from each source.

    • Iron absorption is calculated based on the total circulating iron and the intake of each isotope.

Visualizations

Diagrams are provided to illustrate key concepts related to the absorption of ferrous bisglycinate chelate and the workflow of a typical bioavailability study.

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Ferrous Bisglycinate Chelate Ferrous Bisglycinate Chelate Fe2+ Fe2+ Ferrous Bisglycinate Chelate->Fe2+ Dissociation Glycine Glycine Ferrous Bisglycinate Chelate->Glycine DMT1 DMT1 Fe2+->DMT1 Transport Inhibitors (e.g., Phytates) Inhibitors (e.g., Phytates) Inhibitors (e.g., Phytates)->Fe2+ Inhibition (Reduced) Fe2+ Pool Fe2+ Pool DMT1->Fe2+ Pool Ferritin Ferritin Fe2+ Pool->Ferritin Storage Ferroportin Ferroportin Fe2+ Pool->Ferroportin Export Bloodstream Bloodstream Ferroportin->Bloodstream Oxidation to Fe3+ Transferrin-Fe3+ Transferrin-Fe3+ Bloodstream->Transferrin-Fe3+ G Subject Recruitment Subject Recruitment Baseline Blood Sample Baseline Blood Sample Subject Recruitment->Baseline Blood Sample Day 1: Administer 57Fe-labeled Compound Day 1: Administer 57Fe-labeled Compound Baseline Blood Sample->Day 1: Administer 57Fe-labeled Compound Day 2: Administer 58Fe-labeled Compound Day 2: Administer 58Fe-labeled Compound Day 1: Administer 57Fe-labeled Compound->Day 2: Administer 58Fe-labeled Compound 14-Day Incorporation Period 14-Day Incorporation Period Day 2: Administer 58Fe-labeled Compound->14-Day Incorporation Period Day 16: Final Blood Sample Day 16: Final Blood Sample 14-Day Incorporation Period->Day 16: Final Blood Sample Mass Spectrometry Analysis Mass Spectrometry Analysis Day 16: Final Blood Sample->Mass Spectrometry Analysis Calculate Iron Absorption Calculate Iron Absorption Mass Spectrometry Analysis->Calculate Iron Absorption

References

Methodological & Application

Application Notes and Protocols for Ferrochel™ (Ferrous Bisglycinate Chelate) in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ferrochel™, or ferrous bisglycinate chelate, is a highly bioavailable and well-tolerated form of iron. In the context of in vitro cell culture, iron is an essential micronutrient crucial for cellular respiration, DNA synthesis, and proliferation. While traditionally supplied by transferrin in serum-containing media, the move towards serum-free culture conditions necessitates the supplementation of iron from other sources. Ferrous bisglycinate chelate offers a stable and soluble alternative to inorganic iron salts, which can be prone to precipitation and can induce oxidative stress. These application notes provide a detailed protocol for the dissolution of this compound™ and its application in cell culture, along with data on its solubility, recommended concentrations, and potential cytotoxicity.

Product Information and Solubility

Ferrous bisglycinate chelate is a compound where ferrous iron is chelated by two molecules of the amino acid glycine. This chelation protects the iron from oxidation and precipitation in solution.

Solubility Data:

The solubility of this compound™ can be influenced by pH. While some sources indicate poor solubility in water and DMSO, it is readily soluble in slightly acidic conditions.[1][2] Commercial preparations of ferrous bisglycinate may contain citric acid as a stabilizing agent, which aids in its dissolution.[3] It is completely soluble at a pH of 2 and remains so in a slightly acidic medium (pH 6).[4]

SolventSolubilitypH Influence
WaterPoor to SolubleHighly soluble at pH 2-6[4]
DMSOInsoluble[1]Not recommended
EthanolInsoluble[1]Not recommended
Slightly Acidic Buffers (e.g., citrate)GoodRecommended for stock solution preparation

Experimental Protocols

Preparation of a 10 mM this compound™ Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound™, which can be further diluted to the desired working concentration in cell culture media.

Materials:

  • This compound™ (Ferrous Bisglycinate Chelate) powder

  • Sterile, deionized water

  • Sterile 0.1 M Hydrochloric Acid (HCl)

  • Sterile 0.1 M Sodium Hydroxide (NaOH)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weighing: Accurately weigh out 20.4 mg of this compound™ powder (Molecular Weight: 203.96 g/mol ) in a sterile conical tube.

  • Initial Dissolution: Add 8 mL of sterile, deionized water to the tube.

  • Acidification: Add sterile 0.1 M HCl dropwise while gently vortexing until the powder is fully dissolved. The solution should become clear. Monitor the pH to ensure it is between 4.0 and 5.0.

  • pH Adjustment: If necessary, adjust the pH to approximately 6.0-6.5 using sterile 0.1 M NaOH. This pH is generally compatible with most cell culture media. Do not exceed a pH of 7.0, as this may cause precipitation.

  • Final Volume: Adjust the final volume to 10 mL with sterile, deionized water.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller, sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term storage (up to 6 months) or at 4°C for short-term use (up to 1 month).

General Protocol for this compound™ Supplementation in Cell Culture

This protocol provides a general guideline for supplementing cell culture media with this compound™. The optimal concentration should be determined empirically for each cell line and experimental condition.

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium (serum-free or serum-containing)

  • 10 mM this compound™ stock solution

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and stabilize for 24 hours.

  • Preparation of Working Concentrations: Prepare serial dilutions of the 10 mM this compound™ stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range is 10 µM to 200 µM.[5]

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the different concentrations of this compound™. Include a vehicle control (medium with the same amount of the solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Assessment: Evaluate the effects of this compound™ on the cells using appropriate assays (e.g., cell viability, proliferation, or specific functional assays).

Assessment of Cytotoxicity (IC50 Determination)

It is crucial to determine the cytotoxic concentration of this compound™ for your specific cell line.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Treatment: Prepare a range of this compound™ concentrations in complete medium (e.g., from 1 µM to 1 mM). Treat the cells as described in section 3.2.

  • Incubation: Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assay: Perform a cell viability assay, such as MTT, XTT, or PrestoBlue™, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound™ concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Reference IC50 Values for Iron Compounds on Various Cell Lines:

Cell LineIron CompoundIC50 (µM)Reference
HeLaIron(III) complex1.8[1]
Caco-2Iron-Silicon Nanoparticles>200 µg/mL[6]
HepG2Ferrous Ammonium (B1175870) Citrate (B86180)>100 µM[7]
SH-SY5YFerrous Iron (Fe II)More toxic than Fe(III)[3][8]

Note: These values are for different iron compounds and should be used as a general guide. The IC50 for this compound™ should be determined experimentally.

Signaling Pathways and Visualizations

Cellular Iron Metabolism Pathway

Iron homeostasis is tightly regulated to ensure sufficient supply while preventing toxicity. The following diagram illustrates the key proteins involved in the uptake, storage, and export of iron in a typical mammalian cell.

Cellular_Iron_Metabolism Cellular Iron Metabolism Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytosol Cytosol Transferrin_Fe Transferrin-Fe(III) TfR1 Transferrin Receptor 1 (TfR1) Endosome Endosome TfR1->Endosome Endocytosis DMT1_membrane DMT1 LIP Labile Iron Pool (LIP) Fe(II) DMT1_membrane->LIP Non-transferrin bound iron uptake Ferroportin Ferroportin (FPN) Endosome->LIP Iron Release (pH-dependent) LIP->Ferroportin Export Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage IRP Iron Regulatory Protein (IRP) LIP->IRP Inactivates (high iron) Ferritin->LIP Release IRP->TfR1 mRNA Stabilization (low iron) IRP->Ferritin Translational Repression (low iron)

Caption: Key pathways in cellular iron uptake, storage, and export.

Experimental Workflow for this compound™ Application

The following diagram outlines the logical steps for incorporating this compound™ into a cell culture experiment, from stock solution preparation to data analysis.

Experimental_Workflow This compound™ Experimental Workflow prep Prepare 10 mM This compound™ Stock Solution treat Prepare Working Concentrations and Treat Cells prep->treat seed Seed Cells in Multi-well Plate seed->treat incubate Incubate for Desired Time (24-72h) treat->incubate viability Assess Cell Viability (e.g., MTT Assay) incubate->viability functional Perform Functional Assays incubate->functional analyze Data Analysis (e.g., IC50, statistical tests) viability->analyze functional->analyze

Caption: Workflow for using this compound™ in cell culture experiments.

Troubleshooting

  • Precipitation in Stock Solution: If precipitation occurs upon pH adjustment, try preparing the stock solution at a lower concentration or in a citrate buffer at pH 6.0. Ensure the final pH does not exceed 7.0.

  • Toxicity at Low Concentrations: If unexpected cytotoxicity is observed, ensure the stock solution is properly sterilized and that the vehicle control is included in the experiment. Some cell lines may be particularly sensitive to iron; in such cases, start with a lower concentration range (e.g., 1-50 µM).

  • Lack of Cellular Response: If no effect is observed, consider increasing the concentration of this compound™ or the incubation time. Also, confirm the iron status of your basal medium, as some media are already supplemented with iron.

Conclusion

This compound™ (ferrous bisglycinate chelate) is a valuable tool for iron supplementation in in vitro cell culture, particularly in serum-free systems. Its high bioavailability and stability make it an excellent alternative to traditional iron salts. By following the detailed protocols for dissolution and application, and by carefully determining the optimal, non-toxic working concentration for each specific cell line, researchers can effectively utilize this compound™ to study the multifaceted roles of iron in cellular physiology and disease.

References

Application Notes and Protocols for Ferrochel (Ferrous Bisglycinate Chelate) in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ferrochel®, or ferrous bisglycinate chelate, is a highly bioavailable and well-tolerated form of iron.[1] It is composed of one molecule of ferrous iron bound to two molecules of the amino acid glycine.[1] This chelated structure protects the iron from interactions with inhibitors in the gut and reduces gastrointestinal side effects commonly associated with other iron salts like ferrous sulfate (B86663).[1][2] These characteristics make this compound® an excellent candidate for iron supplementation in rodent models for various research applications, including studies on iron deficiency anemia, neurodevelopment, and toxicology.[3][4][5] This document provides detailed application notes and protocols for the dosage calculation and administration of this compound® in rodent studies.

Data Presentation: Dosage and Toxicity

The following tables summarize quantitative data on this compound® dosages used in rodent studies, including toxicity and efficacy data.

Table 1: Toxicity of this compound® in Rats [2][6]

ParameterSpeciesStrainValueAdministration RouteStudy Duration
Acute Oral LD50RatSprague-Dawley560 mg iron/kg body weightOral Gavage14 days
NOAELRatCD (Sprague-Dawley derived)500 mg this compound®/kg body weight/dayDietary Admixture90 days

LD50: Lethal Dose 50; NOAEL: No-Observed-Adverse-Effect Level.

Table 2: Efficacious Dosages of this compound® in Rodent Studies

ApplicationSpeciesStrainDosageAdministration RouteKey FindingsReference
Postnatal Iron SupplementationRatSprague-Dawley Pups10 mg iron/kg body weight/dayOralElevated body iron stores similarly to ferrous sulfate.[3][4][7]
Iron Deficiency AnemiaMouseNot Specified1 mg/kg/dayOral GavageCorrected anemia and restored iron stores.[8]
Subchronic Toxicity StudyRatCD (Sprague-Dawley derived)100, 250, 500 mg this compound®/kg body weight/dayDietary AdmixtureNo adverse effects observed up to the highest dose.[2][6]
Copper Toxicity MitigationRatWistar1 mg/kg ferrous sulfate (comparator)OralIron supplementation mitigated copper-induced iron dyshomeostasis.[9]

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Mice

This protocol is adapted from studies investigating the efficacy of iron supplementation in anemic mice.[8][10]

1. Animal Model:

  • Species: Mouse (e.g., BALB/c or C57BL/6)

  • Age: Weanling (approximately 3-4 weeks old)

  • Sex: Both male and female can be used, but should be consistent within the study.

2. Acclimatization:

  • House the mice in a controlled environment (20-22°C, 12-hour light/dark cycle) for at least one week before the start of the experiment.

  • Provide standard chow and water ad libitum.

3. Induction of Anemia:

  • Switch the diet to a low-iron diet (2-6 mg iron/kg).

  • Maintain the mice on this diet for 6-8 weeks.

  • Monitor hemoglobin levels weekly or bi-weekly. Anemia is typically considered induced when hemoglobin levels drop below 12.5 g/dL.[8]

4. Blood Collection and Analysis:

  • Collect a small volume of blood (e.g., from the tail vein) for hemoglobin measurement using a hemoglobinometer or by sending it to a diagnostic laboratory.

Protocol 2: Oral Administration of this compound®

A. Oral Gavage:

This method ensures precise dosage delivery.

1. Preparation of this compound® Solution:

  • Calculate the required amount of this compound® based on the desired iron dosage and the body weight of the animal.

  • Dissolve the this compound® powder in a suitable vehicle, such as deionized water or saline. Ensure the solution is homogenous.

2. Administration:

  • Gently restrain the rodent.

  • Use a proper size gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip to prevent injury.

  • Measure the distance from the tip of the nose to the last rib to estimate the length of insertion.

  • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • The volume administered should be appropriate for the animal's size (e.g., typically no more than 10 ml/kg for rats).

B. Dietary Admixture:

This method is suitable for longer-term studies and avoids the stress of repeated gavage.

1. Diet Preparation:

  • Calculate the total amount of this compound® needed based on the estimated daily food consumption of the rodents and the desired dosage per kg of body weight.

  • Thoroughly mix the calculated amount of this compound® into the powdered rodent chow to ensure a homogenous distribution.

  • If using a pelleted diet, the diet can be custom-ordered with the specified amount of this compound®.

2. Administration:

  • Provide the this compound®-fortified diet to the animals ad libitum.

  • Measure food consumption daily or weekly to monitor the actual intake of this compound®.

  • Adjust the concentration in the diet if necessary based on changes in food intake or body weight.

Protocol 3: Evaluation of Iron Status

1. Sample Collection:

  • At the end of the study period, euthanize the animals according to approved ethical guidelines.

  • Collect blood via cardiac puncture for a complete blood count (CBC) and serum analysis.

  • Harvest tissues such as the liver, spleen, and brain for iron content analysis.

2. Hematological Analysis:

  • Analyze the whole blood for parameters including hemoglobin, hematocrit, red blood cell count, mean corpuscular volume (MCV), and mean corpuscular hemoglobin (MCH).

3. Serum Analysis:

  • Centrifuge the clotted blood to separate the serum.

  • Measure serum iron, total iron-binding capacity (TIBC), and serum ferritin levels using commercially available kits.

4. Tissue Iron Analysis:

  • Homogenize a portion of the harvested tissue.

  • Determine the non-heme iron concentration using methods such as atomic absorption spectrometry or colorimetric assays.

Visualization of Pathways and Workflows

Signaling Pathway of Systemic Iron Homeostasis

The regulation of systemic iron levels is primarily controlled by the hormone hepcidin, which is produced by the liver.

Iron_Homeostasis High_Iron High Systemic Iron Liver Hepatocyte High_Iron->Liver stimulates Hepcidin Hepcidin Liver->Hepcidin produces Ferroportin_E Ferroportin Hepcidin->Ferroportin_E blocks Ferroportin_M Ferroportin Hepcidin->Ferroportin_M blocks Enterocyte Enterocyte Enterocyte->Ferroportin_E Bloodstream Bloodstream Enterocyte->Bloodstream Iron efflux via Macrophage Macrophage Macrophage->Ferroportin_M Macrophage->Bloodstream Iron efflux via Iron_Absorption Decreased Iron Absorption Ferroportin_E->Iron_Absorption Iron_Release Decreased Iron Release Ferroportin_M->Iron_Release

Caption: Systemic iron homeostasis regulation by hepcidin.

Experimental Workflow for a Rodent Iron Supplementation Study

This diagram outlines the typical workflow for an in vivo study evaluating the efficacy of an iron supplement.

Experimental_Workflow Start Start: Weanling Rodents Acclimatization Acclimatization (1 week) Start->Acclimatization Diet Iron-Deficient Diet (6-8 weeks) Acclimatization->Diet Grouping Random Group Assignment (e.g., Control, this compound, Ferrous Sulfate) Diet->Grouping Treatment Daily Oral Supplementation (e.g., 2 weeks) Grouping->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Endpoint Endpoint: Sample Collection Monitoring->Endpoint Analysis Hematological, Serum & Tissue Iron Analysis Endpoint->Analysis Cellular_Iron_Metabolism cluster_Extracellular Extracellular cluster_Cell Cellular TfFe2 Transferrin-Fe(III)₂ TfR1 TfR1 TfFe2->TfR1 binds Endosome Endosome TfR1->Endosome Endocytosis DMT1 DMT1 Endosome->DMT1 Fe³⁺ -> Fe²⁺ LIP Labile Iron Pool (Fe²⁺) DMT1->LIP Ferritin Ferritin (Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S cluster synthesis) LIP->Mitochondria Utilization Ferroportin Ferroportin LIP->Ferroportin Export IRPs IRPs LIP->IRPs regulates Ferroportin->TfFe2 Fe²⁺ -> Fe³⁺ & binds Transferrin IRPs->TfR1 controls synthesis IRPs->Ferritin controls synthesis

References

Revolutionizing Iron Supplementation in Animal Nutrition: A Guide to Ferrochel™ (Ferrous Bisglycinate Chelate)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Iron deficiency anemia (IDA) is a significant concern in animal health and productivity, leading to stunted growth, compromised immune function, and reduced vitality. Traditional iron supplementation, often employing inorganic iron salts like ferrous sulfate (B86663), is frequently associated with low bioavailability and gastrointestinal side effects. Ferrochel™, a patented ferrous bisglycinate chelate, offers a superior alternative. This document provides detailed application notes and experimental protocols for utilizing this compound™ in iron-deficient animal diet formulations, intended for researchers, scientists, and professionals in drug development. This compound™'s unique chelated structure, bonding ferrous iron to two glycine (B1666218) molecules, protects it from dietary inhibitors and ensures a higher absorption rate with minimal gastrointestinal distress.[1][2]

Mechanism of Action and Superior Bioavailability

This compound™'s efficacy stems from its chemical structure. The chelation of ferrous iron with glycine forms a stable, neutrally charged molecule that remains intact in the acidic environment of the stomach.[1] This prevents the iron from binding with phytates, tannins, and other dietary components that typically inhibit the absorption of inorganic iron.[1] Unlike ferrous sulfate, which competes with other minerals for absorption via the Divalent Metal Transporter 1 (DMT1), this compound™ is absorbed through a different, more efficient pathway utilized by amino acids. This results in significantly higher bioavailability, meaning a larger percentage of ingested iron is absorbed and utilized by the animal.[3][4] Studies have shown this compound™ to be 2 to 3.4 times more bioavailable than ferrous sulfate.[3][4]

Quantitative Data Summary: this compound™ vs. Ferrous Sulfate

The following tables summarize quantitative data from various studies comparing the efficacy of this compound™ (Ferrous Bisglycinate Chelate) and Ferrous Sulfate in iron-deficient animals.

Table 1: Efficacy of this compound™ in Iron-Deficient Piglets

ParameterControl (Basal Diet)Ferrous Glycine Chelate (FGC)P-value
Average Daily Gain ( g/day )250 ± 10280 ± 12< 0.05
Average Daily Feed Intake ( g/day )400 ± 15430 ± 18< 0.05
Diarrhea Rate (%)15 ± 28 ± 1.5< 0.05
Serum Iron (μg/dL) on Day 2860 ± 595 ± 8< 0.05
Total Iron Binding Capacity (μg/dL) on Day 28450 ± 20380 ± 15< 0.05

Adapted from a study on the effects of dietary ferrous glycine chelate supplementation in piglets.[5]

Table 2: Bioavailability and Efficacy in Anemic Rats

ParameterAnemia Model (Iron-Deficient Diet)Ferrous Sulfate (4 mg Fe/kg bw)High-Dose AOS-Iron (4 mg Fe/kg bw)
Hemoglobin (g/L)85 ± 5115 ± 7125 ± 6
Serum Iron (μmol/L)10 ± 225 ± 335 ± 4
Liver Iron Content (μg/g)50 ± 8150 ± 15200 ± 20
Spleen Iron Content (μg/g)80 ± 10200 ± 25250 ± 30

Data synthesized from a study evaluating the therapeutic effects of a novel agar (B569324) oligosaccharide-iron complex (AOS-iron) compared to ferrous sulfate in IDA rats.[6] Note: While this study does not use this compound™ directly, it provides a relevant comparison of a chelated iron form against ferrous sulfate.

Experimental Protocols

Protocol 1: Induction of Iron Deficiency Anemia in Rats

This protocol is designed to induce iron deficiency anemia in rats for the subsequent evaluation of iron supplements.

Materials:

  • Weanling male Sprague-Dawley or Wistar rats (21 days old).[7][8]

  • Iron-deficient diet (e.g., AIN-93G formulation with iron omitted, providing 2-6 mg Fe/kg).[6][7]

  • Standard rodent cages.

  • Deionized water.

  • Equipment for blood collection (e.g., from the saphenous or orbital vein).

  • Hematology analyzer for measuring hemoglobin and other blood parameters.

Procedure:

  • Acclimatize weanling rats for 5-7 days on a standard diet.

  • After acclimatization, switch the rats to the iron-deficient diet.

  • Provide deionized water ad libitum to avoid extraneous iron intake.

  • House the rats in standard cages under controlled environmental conditions (20-22°C, 12-hour light/dark cycle).[7]

  • Monitor body weight and food consumption regularly.[7][8]

  • After 3-4 weeks on the iron-deficient diet, collect blood samples to confirm the anemic state (hemoglobin levels typically <10 g/dL).[7][8][9]

Protocol 2: Evaluating the Efficacy of this compound™ in Iron-Deficient Rats

This protocol outlines the procedure for comparing the therapeutic effects of this compound™ and ferrous sulfate in anemic rats.

Materials:

  • Iron-deficient anemic rats (as prepared in Protocol 1).

  • This compound™ (Ferrous Bisglycinate Chelate).

  • Ferrous Sulfate (FeSO₄).

  • Iron-deficient basal diet.

  • Oral gavage needles.

  • Equipment for blood and tissue collection and analysis.

Procedure:

  • Randomly divide the anemic rats into the following groups (n=10-12 per group):

    • Anemia Control: Continue on the iron-deficient diet.

    • Ferrous Sulfate Group: Iron-deficient diet + Ferrous Sulfate (e.g., 4 mg Fe/kg body weight) administered daily via oral gavage.[6]

    • This compound™ Group: Iron-deficient diet + this compound™ (e.g., 4 mg Fe/kg body weight) administered daily via oral gavage.

  • Prepare solutions of ferrous sulfate and this compound™ in deionized water for oral administration.

  • Administer the respective treatments daily for a period of 4 weeks.[6]

  • Monitor body weight and food intake throughout the study.

  • At the end of the treatment period, collect blood samples for analysis of:

    • Hemoglobin (Hb)

    • Red Blood Cell count (RBC)

    • Hematocrit (Hct)

    • Mean Corpuscular Volume (MCV)

    • Mean Corpuscular Hemoglobin (MCH)

    • Mean Corpuscular Hemoglobin Concentration (MCHC)

    • Serum Iron (SI)

    • Total Iron Binding Capacity (TIBC)

    • Transferrin Saturation (%TS)

    • Serum Ferritin

  • Euthanize the animals and collect liver and spleen for the determination of iron content.[6]

  • Analyze the collected data statistically to compare the efficacy of the different iron supplements.

Visualizations: Signaling Pathways and Experimental Workflow

Intestinal Iron Absorption Pathway

The following diagram illustrates the primary pathways of non-heme iron absorption in an intestinal enterocyte, highlighting the difference between inorganic iron and chelated iron.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Fe3+ Fe3+ Dcytb Dcytb Fe3+->Dcytb Reduction Fe2+ Fe2+ DMT1 DMT1 Fe2+->DMT1 Transport This compound This compound AA Transporter Amino Acid Transporter This compound->AA Transporter Absorption Dcytb->Fe2+ LIP Labile Iron Pool DMT1->LIP Ferritin Ferritin (Storage) LIP->Ferritin Storage/ Release FPN Ferroportin LIP->FPN Hephaestin Hephaestin FPN->Hephaestin Export Fe2+_chelated This compound AA Transporter->Fe2+_chelated Fe2+_chelated->LIP Release of Fe2+ Fe3+_Tf Fe3+ - Transferrin Hephaestin->Fe3+_Tf Oxidation & Binding to Transferrin

Caption: Intestinal absorption pathways of inorganic iron versus this compound™.

Experimental Workflow for Efficacy Study

This diagram outlines the key steps in an experimental study designed to evaluate the efficacy of this compound™.

ExperimentalWorkflow start Start acclimatization Animal Acclimatization (5-7 days) start->acclimatization ida_induction Iron Deficiency Anemia Induction (Iron-deficient diet, 3-4 weeks) acclimatization->ida_induction anemia_confirmation Anemia Confirmed? (Hb < 10 g/dL) ida_induction->anemia_confirmation anemia_confirmation->ida_induction No group_allocation Random Group Allocation anemia_confirmation->group_allocation Yes treatment_phase Treatment Phase (4 weeks) - Control - Ferrous Sulfate - this compound™ group_allocation->treatment_phase data_collection Data Collection (Blood & Tissue Samples) treatment_phase->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for an in vivo study evaluating this compound™ efficacy.

Conclusion

This compound™ (ferrous bisglycinate chelate) presents a highly effective and safe alternative to traditional inorganic iron supplements for combating iron deficiency anemia in animals. Its superior bioavailability and gentle digestive profile, supported by robust scientific evidence, make it an ideal choice for inclusion in animal diet formulations. The provided protocols offer a standardized framework for researchers to further investigate and validate the benefits of this compound™ in various animal models. The adoption of this compound™ in animal nutrition has the potential to significantly improve animal health, welfare, and productivity.

References

Application Notes and Protocols for Spectrophotometric Quantification of Ferrochel® (Ferrous Bisglycinate Chelate) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ferrochel®, or ferrous bisglycinate chelate, is a highly bioavailable form of iron used in nutritional supplements and for food fortification.[1][2][3][4] Accurate quantification of the iron content in solutions containing this compound® is crucial for quality control, formulation development, and research. Spectrophotometric methods offer a rapid, cost-effective, and reliable approach for this purpose. These methods typically involve the dissociation of the iron from the glycinate (B8599266) chelate, reduction of any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and subsequent reaction with a chromogenic agent to form a colored complex. The intensity of the color, which is proportional to the iron concentration, is then measured using a spectrophotometer.

This document provides detailed protocols for two common colorimetric methods for the quantification of total iron from this compound® in solution: the 1,10-Phenanthroline (B135089) method and the Ferrozine method.

Method 1: Quantification using 1,10-Phenanthroline

This method is based on the reaction of ferrous iron (Fe²⁺) with 1,10-phenanthroline to form a stable, orange-red complex, which is measured at approximately 510 nm.[5][6] To ensure all iron from the this compound® is quantified, the protocol includes steps to break the chelate and reduce any Fe³⁺ to Fe²⁺ using hydroxylamine (B1172632) hydrochloride.[1][7][8]

Experimental Workflow Diagram

Workflow_Phenanthroline Workflow for this compound® Quantification using 1,10-Phenanthroline cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_measurement Measurement & Analysis s0 Prepare Stock Solution of this compound® Sample s2 Create a Series of Working Standard Solutions r1 Aliquot Sample and Standard Solutions s0->r1 Sample Solution s1 Prepare Standard Iron Stock (e.g., from Ferrous Ammonium Sulfate) s2->r1 r2 Add Sulfuric Acid & Sodium Acetate (to break chelate) r1->r2 r3 Add Hydroxylamine HCl (to reduce Fe³⁺ to Fe²⁺) r2->r3 r4 Add 1,10-Phenanthroline Solution (Chromogenic Agent) r3->r4 r5 Incubate for Color Development (e.g., 10-15 minutes) r4->r5 m2 Measure Absorbance of Standards and Samples r5->m2 m1 Set Spectrophotometer to λmax (~510 nm) m1->m2 m3 Generate Calibration Curve (Absorbance vs. Concentration) m2->m3 m4 Calculate Iron Concentration in Sample from Curve m3->m4 Workflow_Ferrozine Workflow for this compound® Quantification using Ferrozine cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_measurement Measurement & Analysis s0 Prepare Stock Solution of this compound® Sample s2 Create a Series of Working Standard Solutions r1 Aliquot Sample and Standard Solutions s0->r1 Sample Solution s1 Prepare Standard Iron Stock (e.g., from Ferrous Sulfate) s2->r1 r2 Add Acidic Reducing Agent (e.g., Ascorbic Acid in Acetate Buffer) to break chelate and reduce Fe³⁺ r1->r2 r3 Add Ferrozine Solution (Chromogenic Agent) r2->r3 r4 Incubate for Color Development (e.g., 3-10 minutes) r3->r4 m2 Measure Absorbance of Standards and Samples r4->m2 m1 Set Spectrophotometer to λmax (~562 nm) m1->m2 m3 Generate Calibration Curve (Absorbance vs. Concentration) m2->m3 m4 Calculate Iron Concentration in Sample from Curve m3->m4

References

Application Notes and Protocols for Ferrochel® (Ferrous Bisglycinate Chelate) in Beverage and Food Fortification

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

1. Introduction to Ferrochel® (Ferrous Bisglycinate Chelate)

This compound®, or ferrous bisglycinate chelate, is a unique form of iron consisting of one ferrous iron molecule chemically bonded to two molecules of the amino acid glycine. This structure forms a stable, neutral chelate that protects the iron from interactions within the food matrix and the gastrointestinal tract.[1][2] Its high bioavailability, excellent safety profile, and reduced sensory impact make it a superior choice for fortifying beverages and foods.[3][4] The U.S. Food and Drug Administration (FDA) has designated ferrous bisglycinate chelate as Generally Recognized As Safe (GRAS), and it is approved by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for use in food fortification.[5][6][7]

2. Mechanism of Absorption and Enhanced Bioavailability

Unlike traditional iron salts (e.g., ferrous sulfate) which dissociate in the stomach and are prone to binding with inhibitors like phytates and polyphenols, this compound® remains intact.[8][9] The chelated structure protects the iron, allowing it to pass through the stomach and into the small intestine for absorption.[1][8] Research suggests the chelate may be absorbed via amino acid transport pathways in the jejunum, which are less saturated than the typical iron absorption pathways in the duodenum.[1] This unique absorption mechanism contributes to its higher bioavailability and is regulated by the body's iron stores, reducing the risk of iron overload.[10][11]

cluster_stomach Stomach (Acidic pH) cluster_intestine Small Intestine Ferrochel_Stomach This compound® (Fe(Gly)₂) Ferrochel_Intestine This compound® Ferrochel_Stomach->Ferrochel_Intestine Remains Intact FeSO4_Stomach Ferrous Sulfate (B86663) (FeSO₄) Fe_Ion Fe²⁺ Ion FeSO4_Stomach->Fe_Ion Dissociates Inhibitors Inhibitors (Phytates, Polyphenols) NonAbsorbed Non-Absorbable Complexes Inhibitors->NonAbsorbed Fe_Ion->NonAbsorbed Absorption Absorption via Amino Acid Pathways Ferrochel_Intestine->Absorption Enterocyte Enterocyte Absorption->Enterocyte High Bioavailability

Figure 1: Comparative absorption pathway of this compound®.

3. Advantages in Fortification

  • High Bioavailability: Studies consistently demonstrate that this compound® has significantly higher bioavailability compared to ferrous sulfate, especially in the presence of common dietary inhibitors like phytates found in maize meal.[3][9][11]

  • Reduced Sensory Impact: Iron fortification is often challenging due to undesirable metallic tastes and color changes.[12][13] this compound®'s stable structure minimizes these organoleptic issues, making it ideal for fortifying dairy products, beverages, and other sensitive matrices without altering taste or appearance.[14][15]

  • Fewer Gastrointestinal Side Effects: Common iron salts are associated with gastrointestinal issues like constipation and nausea.[8] The chelated form of this compound® is better tolerated, leading to improved consumer compliance.[4][8]

  • Enhanced Stability: The chelation process increases the stability of the iron, limiting negative interactions with other nutrients like vitamins and minerals and preventing oxidation that can degrade the food product.[2][16]

4. Quantitative Data Summary

The following tables summarize key quantitative data from various research studies, highlighting the performance of this compound® in different applications.

Table 1: Comparative Bioavailability of this compound® (Ferrous Bisglycinate Chelate)

Food/Beverage Matrix Iron Fortificant Iron Concentration Mean Iron Absorption (%) Key Findings & Reference
Water This compound® 15 mg/L 34.6% Absorption was not significantly different from ferrous ascorbate (B8700270) (29.9%).[10][17]
Water (Standardized) This compound® 15 mg/L 46.3% Standardized to 40% absorption of a reference dose, demonstrating high bioavailability.[1][10]
Milk (Standardized) This compound® 15 mg/L 11.1% Milk inhibits absorption, but bioavailability is still 2-2.5 times higher than ferrous sulfate in milk.[11][17]
Fortified Breads This compound® - ~2x Ferrous Sulfate Absorption from this compound® was about twice that of ferrous sulfate.[3][9]

| Whole Maize Meal | this compound® | - | ~4x Ferrous Sulfate | Significantly better absorption in a high-phytate food matrix.[11] |

Table 2: Sensory Evaluation of Iron-Fortified Products

Product Iron Fortificant Sensory Attribute Mean Score (Scale) Key Findings & Reference
Tap Water Mineral-enriched powder Overall Taste >5 (9-pt Hedonic) At 1 g/L concentration, the beverage was palatable and acceptable.[12][13]
Rice Iron-fortified rice Overall Acceptance 5.6 - 5.9 (7-pt Hedonic) Fortification did not alter sensory characteristics; product was well-accepted.[18][19]
Milk This compound® (6 mg/L) Organoleptic Properties Not specified Fortified milk had unaltered organoleptic properties and was well-accepted by children.[11][14][15]
Mozzarella Cheese Ferric Chloride (50 ppm) Metallic/Oxidized Flavor Slightly perceptible Trained panelists noted slight off-flavors, but consumer panels found it comparable to control on pizza.[20]

| Fermented Dairy Beverage | Iron Chelate | Overall Acceptance | > "liked" (Hedonic) | Beverages were well-accepted by children and adolescents.[21][22] |

Experimental Protocols

Protocol 1: Determination of Iron Content in Fortified Matrices

This protocol outlines the spectrophotometric (colorimetric) method for quantifying iron content, a widely used, simple, and affordable technique.[23][24] It is based on the reaction of ferrous iron with a chromogen like 1,10-phenanthroline (B135089) to form a colored complex, the absorbance of which is proportional to the iron concentration.[24][25]

cluster_prep Sample Preparation cluster_react Colorimetric Reaction cluster_measure Measurement & Analysis p1 1. Homogenize Sample (5-15g) p2 2. Dry & Ash Sample (105°C then 550°C) p1->p2 p3 3. Dissolve Ash in Conc. HCl p2->p3 p4 4. Dilute to Volume (e.g., 50 mL) p3->p4 r1 5. Take Aliquot of Ash Solution r2 6. Add Reducing Agent (e.g., Hydroxylamine (B1172632) HCl) to convert Fe³⁺ to Fe²⁺ r1->r2 r3 7. Add Chromogen (e.g., 1,10-Phenanthroline) r2->r3 r4 8. Adjust pH & Dilute to Final Volume r3->r4 m2 10. Measure Absorbance (e.g., at 510 nm) r4->m2 m1 9. Prepare Standard Curve with known Fe concentrations m1->m2 m3 11. Calculate Fe Content from Standard Curve m2->m3

Figure 2: Workflow for Spectrophotometric Iron Analysis.

Methodology:

  • Sample Preparation (Ashing):

    • Accurately weigh 5-15 g of the homogenized food or beverage sample into a crucible.[24]

    • Dry the sample in an oven at 105°C for 3 hours, then char on a hot plate until smoking ceases.[24]

    • Transfer the crucible to a muffle furnace and ash at 550°C until a white or grey ash is obtained.[24]

    • Cool the ash, dissolve it in a minimal volume of concentrated hydrochloric acid, and transfer it quantitatively to a volumetric flask (e.g., 50 mL), making up to the mark with deionized water. This is the ash stock solution.[24]

  • Colorimetric Reaction:

    • Pipette an aliquot of the ash stock solution into a separate volumetric flask.

    • To reduce any ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), add a reducing agent such as hydroxylamine hydrochloride solution and mix.

    • Add the colorimetric reagent (e.g., 1,10-phenanthroline solution). A stable orange-red complex will form with the ferrous iron.[25]

    • Add a buffer solution (e.g., ammonium (B1175870) acetate) to adjust the pH to the optimal range for color development (typically pH 3-4).[25]

    • Dilute to the final volume with deionized water and allow time for full color development (e.g., 5-10 minutes).[25]

  • Measurement and Calculation:

    • Prepare a series of iron standards of known concentrations and subject them to the same colorimetric reaction procedure to create a standard curve.

    • Set a spectrophotometer to the wavelength of maximum absorbance for the iron complex (e.g., ~510 nm for the 1,10-phenanthroline complex).[24]

    • Measure the absorbance of the prepared sample solution and the standards.

    • Plot the absorbance of the standards against their concentration to generate a standard curve.

    • Determine the iron concentration of the sample from its absorbance using the standard curve, accounting for all dilution factors.

Protocol 2: In Vitro Iron Bioavailability Assessment

This protocol uses a two-stage simulated digestion (gastric and intestinal) coupled with a Caco-2 human intestinal cell line model to estimate iron bioavailability.[26][27] This method is widely used to screen fortificants and food matrices.[26]

cluster_digestion Simulated Digestion cluster_cell Caco-2 Cell Uptake cluster_analysis Bioavailability Measurement d1 1. Gastric Phase Homogenize sample, adjust to pH 2, add Pepsin. Incubate at 37°C. d2 2. Intestinal Phase Adjust to pH 7, add Pancreatin (B1164899) & Bile Extract. Incubate at 37°C. d1->d2 d3 3. Centrifuge Digesta to separate soluble fraction d2->d3 c2 5. Apply Digesta Supernatant to Caco-2 cell monolayer d3->c2 c1 4. Seed & Grow Caco-2 Cells on plates until differentiated c1->c2 c3 6. Incubate to allow for iron uptake c2->c3 c4 7. Harvest & Lyse Cells c3->c4 a1 8. Measure Ferritin in Cell Lysate via ELISA c4->a1 a2 9. Measure Total Protein in Cell Lysate (e.g., BCA Assay) c4->a2 a3 10. Calculate Bioavailability (ng Ferritin / mg Protein) a1->a3 a2->a3

Figure 3: Workflow for In Vitro Iron Bioavailability using Caco-2 Cells.

Methodology:

  • Caco-2 Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[28]

    • Seed cells onto collagen-coated multi-well plates and grow for 13-15 days post-seeding to allow for differentiation into a monolayer of enterocyte-like cells.[26]

    • Twenty-four hours before the experiment, switch to an iron-deficient medium to upregulate iron transporters.[26]

  • Simulated Digestion:

    • Gastric Phase: Homogenize a known amount of the fortified food/beverage sample. Adjust the pH to 2.0 with HCl. Add pepsin solution and incubate at 37°C for 1-2 hours in a shaking water bath to simulate stomach digestion.[26][29]

    • Intestinal Phase: Increase the pH of the gastric digesta to 7.0 with NaHCO₃. Add a solution of pancreatin and bile salts. Incubate at 37°C for an additional 2 hours to simulate intestinal digestion.[26][29]

    • Centrifuge the final digesta to separate the soluble fraction (supernatant), which contains the potentially bioavailable iron.

  • Cellular Uptake and Analysis:

    • Remove the iron-deficient medium from the differentiated Caco-2 cells.

    • Apply the soluble supernatant from the intestinal digesta to the cell monolayer.

    • Incubate the plates to allow for iron uptake by the cells.

    • After incubation, wash the cells to remove surface-bound iron.

    • Lyse the cells to release intracellular components, including newly formed ferritin.[26]

    • Measure the ferritin concentration in the cell lysate using a commercial ELISA kit.[26]

    • Measure the total protein concentration in the lysate (e.g., using a BCA assay) for normalization.[26]

    • Express iron bioavailability as ng of ferritin per mg of total cell protein. Higher values indicate greater bioavailability.[26]

Protocol 3: Sensory Evaluation of Fortified Beverages

This protocol describes a consumer acceptance test using a 9-point hedonic scale, a common method to assess the palatability of fortified products.[12][13]

start Start prep 1. Prepare Samples (Fortified vs. Control) Code with random 3-digit numbers start->prep panel 2. Recruit Panelists (e.g., n=35-50 consumers) prep->panel instruct 3. Provide Instructions Explain 9-point hedonic scale ('Dislike Extremely' to 'Like Extremely') panel->instruct serve 4. Serve Samples Randomized, counterbalanced order instruct->serve evaluate 5. Panelists Evaluate Samples Rate attributes: Appearance, Aroma, Taste, Mouthfeel, Overall Liking serve->evaluate data 6. Collect & Analyze Data (e.g., ANOVA) evaluate->data report 7. Report Results Mean scores, statistical significance data->report end End report->end

Figure 4: Logical flow for a Hedonic Sensory Evaluation test.

Methodology:

  • Preparation:

    • Prepare the beverage samples to be tested: a control (unfortified) and one or more test samples fortified with this compound® at target concentrations.

    • Code each sample with a random three-digit number to blind the panelists.

    • Prepare a ballot sheet for each panelist, listing the sample codes and the 9-point hedonic scale for each sensory attribute to be evaluated (e.g., Appearance, Color, Aroma, Taste, Overall Liking). The scale ranges from 1 (Dislike Extremely) to 9 (Like Extremely).[12]

  • Panelists and Setting:

    • Recruit a panel of non-trained consumer panelists (typically 30-100) representative of the target population.

    • Conduct the evaluation in a controlled environment with neutral lighting and minimal distractions.

  • Procedure:

    • Provide clear instructions to the panelists on how to evaluate the samples and use the hedonic scale.

    • Serve the samples one at a time in a randomized and counterbalanced order to avoid bias.

    • Provide water and unsalted crackers for panelists to cleanse their palate between samples.

    • Panelists independently taste each sample and record their liking score for each attribute on the ballot.

  • Data Analysis:

    • Collect the completed ballots and tabulate the scores for each sample and attribute.

    • Calculate the mean scores and standard deviations.

    • Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences in liking between the control and fortified samples. A score of 5 or greater is generally considered palatable or acceptable.[12]

References

Application Notes and Protocols for Ferrochel® (Ferrous Bisglycinate Chelate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the stability of Ferrochel® (ferrous bisglycinate chelate) under various pH and temperature conditions. Detailed experimental protocols are included to enable researchers to assess its stability and integrity in different formulations.

Introduction to this compound®

This compound® is a unique, fully chelated form of iron, where a ferrous ion is covalently bound to two molecules of the amino acid glycine. This structure enhances its bioavailability and reduces gastrointestinal side effects compared to inorganic iron salts like ferrous sulfate (B86663).[1][2][3] Its stability across a range of pH values and temperatures is critical for its efficacy in fortified foods and pharmaceutical preparations.

Stability of this compound® under Different pH Conditions

This compound® exhibits remarkable stability across a wide pH range, which is a key factor in its high bioavailability. Unlike inorganic iron salts that can precipitate at higher pH levels, this compound® remains soluble and intact through the varying pH environments of the gastrointestinal tract.

Quantitative Data on pH Stability

Studies have demonstrated that the solubility of iron from this compound® is not significantly affected by changes in pH from acidic to near-neutral conditions. This is in stark contrast to ferrous sulfate and ferrous fumarate, which show a substantial decrease in solubility as the pH increases.[4]

Iron CompoundpH 2 (Stomach)pH 6 (Small Intestine)% Decrease in Solubility from pH 2 to pH 6
This compound® Completely SolubleCompletely Soluble0%
Ferrous Sulfate Completely Soluble64% Decrease64%
Ferrous Fumarate ~75% Soluble74% Decrease74%

Data compiled from studies comparing the solubility of different iron compounds.[4]

The high stability of this compound® in the pH range of 2 to 6 ensures that the iron remains protected from dietary inhibitors like phytates and polyphenols, further enhancing its absorption.[5][6][7] The stability constant of ferrous bisglycinate chelate is approximately 10^7.5 at pH 7, which is ideal for a nutritionally functional chelate, as it is stable enough to traverse the stomach and intestine but allows for the release of iron within mucosal cells.[8]

Stability of this compound® under Different Temperature Conditions

While extensive quantitative data on the thermal degradation of pure this compound® is limited in publicly available literature, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to study dietary supplements containing ferrous bisglycinate.[9][10] These studies indicate that ferrous bisglycinate is semi-crystalline and that its thermal decomposition in a formulated product occurs in multiple steps, often influenced by the presence of excipients.[9][10]

It is generally understood that this compound® is stable at ambient temperatures. For precise determination of its thermal stability in a specific formulation, it is recommended to perform dedicated thermal analysis as outlined in the protocols below.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the stability of this compound® under different pH and temperature conditions.

Protocol for Assessing pH Stability

Objective: To determine the solubility and integrity of this compound® at different pH values simulating the gastrointestinal tract.

Materials:

  • This compound® (ferrous bisglycinate chelate) powder

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium bicarbonate (NaHCO3) solutions of varying concentrations

  • pH meter

  • Stir plate and stir bars

  • Centrifuge

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Simulated Gastric Fluid (pH 2.0): Prepare a solution of 0.1 M HCl. Adjust the pH to 2.0 using a pH meter.

  • Preparation of Simulated Intestinal Fluid (pH 6.0 and 7.4): Prepare a phosphate (B84403) buffer solution and adjust the pH to 6.0 and 7.4, respectively, using HCl or NaOH.

  • Sample Preparation: Accurately weigh a known amount of this compound® powder and dissolve it in each of the prepared buffer solutions to achieve a specific iron concentration (e.g., 100 µg/mL).

  • Incubation: Stir the solutions at a constant temperature (e.g., 37°C) for a period simulating transit time through the respective GI segments (e.g., 2 hours for gastric fluid, 3 hours for intestinal fluid).

  • Solubility Determination:

    • After incubation, centrifuge the samples to pellet any insoluble material.

    • Carefully collect the supernatant.

    • Analyze the iron content in the supernatant using a validated analytical method such as UV-Vis spectrophotometry (after complexation with a colorimetric reagent like 1,10-phenanthroline) or HPLC.[11][12]

  • Integrity Assessment (Optional): Utilize a stability-indicating HPLC method to separate and quantify intact ferrous bisglycinate chelate from any potential degradation products or free iron.[13][14]

Protocol for Assessing Thermal Stability (Accelerated Stability Study)

Objective: To evaluate the stability of this compound® under accelerated temperature and humidity conditions to predict its shelf-life.

Materials:

  • This compound® powder or final product formulation

  • Controlled environment stability chambers

  • Analytical balance

  • HPLC system with a validated stability-indicating method

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Packaging: Package the this compound® samples in the intended final packaging.

  • Storage Conditions: Place the packaged samples in stability chambers set to accelerated conditions as per ICH guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[15][16]

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analysis: At each time point, analyze the samples for the following:

    • Appearance: Visual inspection for any changes in color, odor, or physical state.

    • Assay of Ferrous Bisglycinate: Quantify the amount of intact this compound® using a validated stability-indicating HPLC method.[13][14]

    • Degradation Products: Identify and quantify any degradation products using the same HPLC method.

    • Iron Content: Determine the total iron content to check for any loss.

  • Data Evaluation: Plot the concentration of this compound® versus time to determine the degradation kinetics and extrapolate to estimate the shelf-life under normal storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).

Visualizations

Intestinal Absorption Pathway of this compound®

The following diagram illustrates the proposed mechanism of intestinal absorption of this compound® compared to inorganic iron. Due to its chelated structure, this compound® can be absorbed intact, potentially via amino acid transporters, thus avoiding competition with other minerals for the DMT1 transporter.[17] Evidence also suggests that this compound® does not exchange with the non-heme iron pool in the intestine.[5][18]

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Inorganic_Fe Inorganic Iron (Fe²⁺) DMT1 DMT1 Inorganic_Fe->DMT1 Absorption This compound This compound® (intact chelate) Amino_Acid_Transporter Amino Acid Transporter This compound->Amino_Acid_Transporter Intact Absorption Fe_Pool Labile Iron Pool (Fe²⁺) DMT1->Fe_Pool Amino_Acid_Transporter->Fe_Pool Hydrolysis Ferritin Ferritin (Iron Storage) Fe_Pool->Ferritin Ferroportin Ferroportin Fe_Pool->Ferroportin Export Hephaestin Hephaestin Ferroportin->Hephaestin Fe²⁺ → Fe³⁺ Transferrin Transferrin-Fe³⁺ Hephaestin->Transferrin Binding

Proposed intestinal absorption pathway of this compound®.
Experimental Workflow for Stability Testing

The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound®.

Start Start Stability Study Define_Parameters Define Study Parameters (pH, Temp, Time Points) Start->Define_Parameters Sample_Prep Prepare and Package Samples Define_Parameters->Sample_Prep Storage Store Samples in Stability Chambers Sample_Prep->Storage Time_Point Time Point Reached? Storage->Time_Point Time_Point->Storage No Analysis Perform Analyses (Appearance, Assay, Degradants) Time_Point->Analysis Yes Data_Eval Evaluate Data (Kinetics, Shelf-life) Analysis->Data_Eval Data_Eval->Time_Point Final_Report Generate Final Report Data_Eval->Final_Report All Time Points Complete End End of Study Final_Report->End

Workflow for this compound® stability testing.

Conclusion

This compound® demonstrates exceptional stability in varying pH conditions, which is a primary contributor to its superior bioavailability and tolerability. While it is generally stable at ambient temperatures, specific thermal stability should be determined for each unique formulation using the protocols provided. These application notes and protocols serve as a valuable resource for researchers and professionals in the development of robust and effective iron-supplemented products.

References

Application Note: Verification of Ferrochel® (Ferrous Bisglycinate Chelate) Structure using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ferrochel®, or ferrous bisglycinate chelate, is a highly bioavailable form of iron used in nutritional supplements and food fortification. Its enhanced absorption is attributed to its unique chelated structure, where a central ferrous ion (Fe²⁺) is bonded to the carboxyl and amino groups of two glycine (B1666218) molecules. This structure protects the iron from interacting with dietary inhibitors and ensures its efficient transport across the intestinal wall.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for verifying the chelate structure of this compound®. By analyzing the vibrational modes of the molecule's functional groups, FT-IR can confirm the coordination between the ferrous ion and the glycine ligands. This application note provides a detailed protocol and data interpretation guidelines for the structural verification of ferrous bisglycinate chelate using FT-IR spectroscopy.

Principle of FT-IR for Chelate Verification

The formation of a chelate ring between a metal ion and an amino acid ligand, such as glycine, results in characteristic shifts in the vibrational frequencies of the ligand's functional groups. In its free state (zwitterion form), glycine exhibits distinct absorption bands for the protonated amine group (NH₃⁺) and the carboxylate group (COO⁻). Upon chelation with a ferrous ion to form ferrous bisglycinate, the following spectral changes are observed:

  • Amino Group (N-H stretching): The N-H stretching vibrations of the NH₃⁺ group in free glycine are replaced by the stretching vibrations of a coordinated amino group (NH₂), which typically appear at a different wavenumber.

  • Carboxyl Group (C=O stretching): The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) in glycine shift upon coordination with the ferrous ion. These shifts are indicative of the formation of a metal-carboxylate bond.

By comparing the FT-IR spectrum of a sample with that of free glycine, the formation of the ferrous bisglycinate chelate can be confirmed.

Experimental Protocol

This protocol outlines the steps for preparing a solid sample of ferrous bisglycinate chelate for FT-IR analysis using the Potassium Bromide (KBr) pellet method.

3.1. Materials and Equipment

  • Ferrous bisglycinate chelate sample

  • Glycine standard

  • FT-IR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer

  • Spatula

  • Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water, which can interfere with the FT-IR spectrum. Allow to cool in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the ferrous bisglycinate chelate sample and 100-200 mg of the dried KBr powder.[1]

  • Mixing: Transfer the sample and KBr to an agate mortar and grind them together until a fine, homogeneous powder is obtained.[1] The particle size should be reduced to minimize scattering of the infrared radiation.[2]

  • Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[1]

  • Reference Pellet: Repeat steps 2-4 using the glycine standard instead of the ferrous bisglycinate chelate sample.

3.3. FT-IR Spectrum Acquisition

  • Background Scan: Place an empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Scan: Carefully place the KBr pellet containing the ferrous bisglycinate chelate sample in the sample holder and acquire the FT-IR spectrum. The typical scanning range is 4000-400 cm⁻¹.

  • Reference Scan: Replace the sample pellet with the glycine KBr pellet and acquire its FT-IR spectrum under the same conditions.

  • Data Processing: Process the acquired spectra using the spectrometer's software to identify and label the key absorption bands.

Data Presentation and Interpretation

The successful formation of the ferrous bisglycinate chelate is confirmed by comparing the FT-IR spectrum of the sample to that of free glycine. The following table summarizes the expected characteristic absorption bands.

Functional GroupVibration ModeGlycine (Zwitterion) Wavenumber (cm⁻¹)Ferrous Bisglycinate Chelate Wavenumber (cm⁻¹)Interpretation of Shift
Amino Group N-H Stretch (NH₃⁺)~3150 - 3170Disappears/ShiftsDisappearance of the protonated amine band and appearance of new bands indicates coordination of the amino group to the metal ion.
N-H Bend (NH₃⁺)~1500 - 1525ShiftsChange in the bending vibration confirms the involvement of the amino group in chelation.
Carboxyl Group Asymmetric Stretch (COO⁻)~1590 - 1610Shifts to lower wavenumberA shift to a lower frequency indicates the formation of a coordinate bond between the carboxylate oxygen and the ferrous ion.
Symmetric Stretch (COO⁻)~1400 - 1415Shifts to higher or lower wavenumberThe change in the symmetric stretching frequency further confirms the coordination of the carboxylate group.
Metal-Ligand Bonds Fe-N StretchNot Present~400 - 500Appearance of new bands in the far-IR region can be attributed to the formation of the iron-nitrogen bond.
Fe-O StretchNot Present~500 - 600Appearance of new bands in the far-IR region can be attributed to the formation of the iron-oxygen bond.

Visualizations

Ferrochel_Structure cluster_gly1 Glycine 1 cluster_gly2 Glycine 2 Fe Fe²⁺ N1 H₂N Fe->N1 Coordination Bond O1_single O Fe->O1_single N2 NH₂ Fe->N2 O2_single O Fe->O2_single C1_alpha CH₂ N1->C1_alpha C1_carboxyl C C1_alpha->C1_carboxyl O1_double O C1_carboxyl->O1_double C1_carboxyl->O1_single C2_alpha CH₂ N2->C2_alpha C2_carboxyl C C2_alpha->C2_carboxyl O2_double O C2_carboxyl->O2_double C2_carboxyl->O2_single

Caption: Structure of Ferrous Bisglycinate Chelate.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_verification Verification start Start: Obtain Sample (this compound®) grind Grind Sample with KBr (1-2 mg sample : 100-200 mg KBr) start->grind press Press into a Pellet (8-10 tons pressure) grind->press pellet Transparent KBr Pellet press->pellet background Acquire Background Spectrum (Empty Sample Holder) pellet->background sample_scan Acquire Sample Spectrum (4000-400 cm⁻¹) background->sample_scan data_proc Data Processing and Interpretation sample_scan->data_proc compare Compare Sample Spectrum with Glycine Reference Spectrum data_proc->compare verify Confirm Chelate Structure (Observe Peak Shifts) compare->verify

Caption: FT-IR Experimental Workflow.

Conclusion

FT-IR spectroscopy is a highly effective and efficient method for the structural verification of ferrous bisglycinate chelate. The characteristic shifts in the vibrational frequencies of the amino and carboxyl groups of glycine upon coordination with a ferrous ion provide a clear spectral fingerprint of chelation. By following the detailed protocol and data interpretation guidelines presented in this application note, researchers, scientists, and drug development professionals can confidently confirm the integrity of the this compound® structure, ensuring product quality and efficacy.

References

Application Notes and Protocols for Incorporating Ferrochel® into Experimental Diets for Poultry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for incorporating Ferrochel® (ferrous bisglycinate chelate) into experimental diets for poultry. This document outlines the benefits of using this compound®, details experimental protocols for both broiler chickens and laying hens, and presents quantitative data from various studies. Additionally, it includes diagrams of relevant signaling pathways and experimental workflows to aid in research design and execution.

Introduction to this compound® in Poultry Nutrition

This compound® is a highly bioavailable source of iron, where the iron molecule is chelated to two molecules of the amino acid glycine (B1666218). This structure protects the iron from interacting with other dietary components, leading to increased absorption and utilization compared to inorganic iron sources like ferrous sulfate (B86663). In poultry, adequate iron is crucial for numerous physiological functions, including oxygen transport, energy metabolism, and immune response. Supplementing poultry diets with a highly bioavailable iron source like this compound® can lead to improved growth performance, enhanced egg quality, and better overall health.

Data Presentation: Quantitative Effects of this compound® Supplementation

The following tables summarize the quantitative data from various studies on the effects of supplementing poultry diets with iron glycine chelate (Fe-Gly), also known as ferrous bisglycinate chelate.

Table 1: Effects of Iron Glycine Chelate on Broiler Performance
ParameterControl (FeSO4)Fe-Gly TreatmentObservationCitation
Body Weight (Day 21)-80 mg/kg Fe-LGSignificant increase[1]
Average Daily Gain (Day 1-21)-80 mg/kg Fe-LGElevated[1]
Average Daily Feed Intake (Day 1-21)-80 mg/kg Fe-LGElevated[1]
Feed Conversion Ratio (Day 1-21)-800 mg/kg Fe-LGIncreased (negative effect)[1]
European Efficiency IndexLower20 or 10 mg/kg Fe-GlyIncreased (p < 0.01)[2]

*Fe-LG refers to iron chelated with lysine (B10760008) and glutamic acid, a similar organic iron form.

Table 2: Effects of Iron Glycine Chelate on Laying Hen Performance and Egg Quality
ParameterControl (60 mg Fe/kg as FeSO4)Fe-Gly Treatment (60 mg Fe/kg)Fe-Gly Treatment (80 mg Fe/kg)ObservationCitation
Egg Production (%)-60 or 80 mg Fe-Gly/kg60 or 80 mg Fe-Gly/kgSignificantly improved (P≤0.05)[3][4]
Egg Weight (g)-60 or 80 mg Fe-Gly/kg60 or 80 mg Fe-Gly/kgSignificantly improved (P≤0.05)[3][4]
Egg Mass-60 or 80 mg Fe-Gly/kg60 or 80 mg Fe-Gly/kgSignificantly improved (P≤0.05)[3][4]
Feed Conversion Ratio-60 or 80 mg Fe-Gly/kg60 or 80 mg Fe-Gly/kgSignificantly improved (P≤0.05)[3][4]
Haugh UnitLowerImproved (P<0.05)Improved (P<0.05)Improved egg quality[5][6]
Albumen HeightLowerImproved (P<0.05)Improved (P<0.05)Improved egg quality[5][6]
Eggshell Thickness--Increased (P≤0.05)Stronger eggshells[3][4]
Eggshell Strength--Increased (P≤0.05)Stronger eggshells[3][4]
Iron in Eggshell--Increased (P≤0.05)Enhanced iron deposition[3][4]
Iron in Yolk (μg/g)LowerHigher (P<0.01)Higher (P<0.01)Enhanced iron deposition[5][6]
Iron in Albumen (μg/g)LowerHigher (P<0.01)Higher (P<0.01)Enhanced iron deposition[5][6]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound® in Broiler Diets

1. Objective: To assess the impact of dietary this compound® supplementation on the growth performance, carcass characteristics, and blood parameters of broiler chickens.

2. Experimental Animals and Housing:

  • Species: Broiler chickens (e.g., Ross 308, Cobb 500).

  • Age: Day-old chicks.

  • Housing: Birds should be housed in environmentally controlled pens with appropriate temperature, humidity, and lighting. Each pen should contain an equal number of birds (e.g., 10-20 birds per replicate).

3. Experimental Design:

  • Design: Completely Randomized Design.

  • Treatments:

    • Control Group: Basal diet supplemented with ferrous sulfate (e.g., 40 mg Fe/kg).

    • Treatment Group 1: Basal diet with no supplemental iron.

    • Treatment Groups 2-4: Basal diet supplemented with graded levels of this compound® (e.g., 10, 20, and 40 mg Fe/kg).

  • Replicates: A minimum of 5-8 replicates per treatment group.

  • Duration: 42 days (standard broiler rearing period).

4. Diet Formulation and Preparation:

  • A basal corn-soybean meal diet should be formulated to meet or exceed the nutritional requirements of broilers according to NRC (1994) or breeder guidelines, with the exception of iron.

  • This compound® and ferrous sulfate should be premixed with a small amount of the basal diet before being incorporated into the final mix to ensure even distribution.

5. Data Collection:

  • Growth Performance: Body weight and feed intake should be recorded weekly. Average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) should be calculated.

  • Blood Parameters: At the end of the trial (day 42), blood samples should be collected from a subset of birds from each replicate to analyze hemoglobin, hematocrit, red blood cell count, and serum iron levels.

  • Carcass Characteristics: A subset of birds should be euthanized for carcass evaluation, including dressing percentage, breast meat yield, and abdominal fat pad weight.

  • Tissue Mineral Analysis: Liver and tibia samples can be collected to determine iron concentration.

6. Statistical Analysis:

  • Data should be analyzed using ANOVA appropriate for a completely randomized design. Duncan's multiple range test or Tukey's test can be used for post-hoc comparisons of means.

Protocol 2: Investigating the Effect of this compound® on Laying Hen Performance and Egg Quality

1. Objective: To determine the effects of dietary this compound® supplementation on egg production, egg quality, and iron enrichment in eggs of laying hens.

2. Experimental Animals and Housing:

  • Species: Laying hens (e.g., Hy-Line White, Silver Sabahia).

  • Age: 26-30 weeks old (peak production).

  • Housing: Hens should be housed in individual cages or small group cages with controlled environmental conditions.

3. Experimental Design:

  • Design: Randomized Complete Block Design (blocking by initial body weight or egg production).

  • Treatments:

    • Control Group: Basal diet supplemented with ferrous sulfate (e.g., 60 mg Fe/kg).

    • Treatment Group 1: Basal diet with no supplemental iron.

    • Treatment Groups 2-5: Basal diet supplemented with graded levels of this compound® (e.g., 20, 40, 60, and 80 mg Fe/kg).[5][6]

  • Replicates: A minimum of 5 replicates per treatment, with each replicate consisting of an appropriate number of hens (e.g., 27 hens).[5]

  • Duration: 12 weeks.

4. Diet Formulation and Preparation:

  • A basal diet (e.g., corn-soybean meal) should be formulated to meet the nutritional requirements of laying hens, devoid of supplemental iron.

  • The respective iron sources (this compound® or ferrous sulfate) should be added to the basal diet and mixed thoroughly.

5. Data Collection:

  • Laying Performance: Egg production, egg weight, and feed intake should be recorded daily. Egg mass and feed conversion ratio should be calculated.

  • Egg Quality: A sample of eggs from each replicate should be collected at regular intervals (e.g., every 2 weeks) to measure Haugh unit, albumen height, yolk color, eggshell thickness, and eggshell strength.

  • Egg Iron Content: Egg yolk, albumen, and shell from a sample of eggs should be separated and analyzed for iron concentration.

  • Blood Parameters: At the end of the trial, blood samples can be collected to analyze serum iron, hemoglobin, and other relevant hematological parameters.

6. Statistical Analysis:

  • Data should be analyzed using ANOVA for a randomized complete block design. Polynomial contrasts can be used to determine linear and quadratic effects of increasing this compound® levels.

Mandatory Visualizations

Signaling Pathway of Iron Metabolism in Poultry

Iron metabolism is a tightly regulated process involving several key proteins. The following diagram illustrates the primary pathway of iron absorption in the duodenum of poultry.

Iron_Metabolism cluster_enterocyte Duodenal Enterocyte cluster_blood Bloodstream DMT1 DMT1 FPN1 Ferroportin DMT1->FPN1 Fe2+ export Ferritin Ferritin (Iron Storage) DMT1->Ferritin Fe2+ storage Hephaestin Hephaestin FPN1->Hephaestin Fe2+ oxidation Transferrin Transferrin-Fe3+ Hephaestin->Transferrin Fe3+ binding Fe3_food Dietary Fe3+ DcytB DcytB Fe3_food->DcytB DcytB->DMT1 Fe2+ uptake

Caption: Simplified diagram of iron absorption and transport in a poultry enterocyte.

Experimental Workflow for a Broiler Feeding Trial

The following diagram outlines the logical flow of a typical broiler feeding trial designed to evaluate the effects of this compound®.

Broiler_Trial_Workflow start Day 1: Chick Acclimation & Randomization feeding Weeks 1-6: Ad libitum access to experimental diets start->feeding data_collection Weekly Data Collection: - Body Weight - Feed Intake feeding->data_collection final_collection Day 42: Final Data Collection - Final Body Weight - Blood Sampling - Carcass Evaluation - Tissue Sampling feeding->final_collection End of Trial data_collection->feeding analysis Data Analysis: - Calculate ADG, ADFI, FCR - Analyze blood & tissue samples - Statistical Analysis (ANOVA) final_collection->analysis end Conclusion & Reporting analysis->end

Caption: Logical workflow for a 42-day broiler feeding experiment.

Logical Relationship of this compound® Supplementation and Improved Poultry Performance

This diagram illustrates the proposed mechanism by which this compound® supplementation leads to improved performance in poultry.

Ferrochel_Benefits cluster_input Input cluster_mechanism Mechanism cluster_outcome Outcome This compound Dietary this compound® Supplementation Bioavailability Higher Iron Bioavailability This compound->Bioavailability Absorption Increased Intestinal Iron Absorption Bioavailability->Absorption Iron_Status Improved Iron Status: - Higher Hemoglobin - Increased Tissue Iron Absorption->Iron_Status Performance Enhanced Performance: - Better Growth Rate - Improved FCR - Higher Egg Production - Better Egg Quality Iron_Status->Performance

Caption: Proposed mechanism of action for this compound® in improving poultry performance.

References

Assessing the Bioavailability of Ferrochel®: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ferrochel®, or ferrous bisglycinate chelate, is a unique form of iron supplement in which iron is bound to two molecules of the amino acid glycine.[1] This chelation is thought to protect the iron from inhibitors in the diet and enhance its absorption.[2][3] These application notes provide detailed protocols for assessing the bioavailability of iron from this compound® in human subjects, catering to researchers, scientists, and professionals in drug development. The methodologies cover both in vivo and in vitro approaches, offering a comprehensive toolkit for evaluating this novel iron compound.

I. Quantitative Comparison of Iron Bioavailability

Clinical studies have consistently demonstrated the superior bioavailability of this compound® compared to conventional iron salts like ferrous sulfate (B86663). The following tables summarize key quantitative data from human trials.

Study Population This compound® Dose (elemental iron) Ferrous Sulfate Dose (elemental iron) Key Findings Reference
Pregnant Women15 mg/day40 mg/dayThe decrease in hemoglobin, transferrin saturation, and serum ferritin was significantly less pronounced in the this compound® group. Iron depletion was found in 30.8% of the this compound® group versus 54.5% in the ferrous sulfate group.[4]
Schoolchildren (with low iron stores)30 mg/day30 mg/daySix months after supplementation, serum ferritin concentration was significantly higher in the group that received this compound®.[5][6]
Adults (in fortified bread)3 mg in a meal3 mg in a mealIron absorption from this compound® was approximately twice that from ferrous sulfate when consumed in fortified bread.[7][8][9][7][8][9]
Gastrectomized PatientsNot specifiedNot specifiedFood fortification studies have shown this compound® to be 2.5-3.4 times more bioavailable than ferrous sulfate.[10]
Parameter This compound® Ferrous Sulfate Relative Bioavailability/Absorption Reference
Absorption RateHigherLowerThis compound® has been shown to be 2-3 times more absorbable.[2][2]
BioavailabilityHigherLowerBioavailability is reported to be 3.7 to 4-7 times greater than ferrous sulfate.[4][11][4][11]
Gastrointestinal Side EffectsLowerHigherA meta-analysis showed a 64% lower rate of GI side effects with ferrous bisglycinate chelate in pregnant women.[2][12][2][12]

II. Experimental Protocols for Assessing Iron Bioavailability

A. In Vivo Method: Stable Isotope Absorption Study

This is considered the gold standard for accurately measuring iron absorption. It involves administering iron labeled with a stable (non-radioactive) isotope and measuring its incorporation into red blood cells.

Objective: To quantify the fractional absorption of iron from this compound® compared to a control iron compound (e.g., ferrous sulfate).

Materials:

  • This compound® labeled with a stable iron isotope (e.g., ⁵⁷Fe-ferrous bisglycinate chelate).

  • Ferrous sulfate labeled with a different stable iron isotope (e.g., ⁵⁸FeSO₄).

  • Standardized test meal (e.g., porridge or bread).[13]

  • Blood collection supplies (needles, tubes with anticoagulant).

  • Mass spectrometer for isotope ratio analysis.

Protocol:

  • Subject Recruitment and Screening:

    • Recruit healthy volunteers with defined iron status (e.g., iron-depleted but not anemic, with serum ferritin <20 µg/L).[14]

    • Exclude individuals with inflammatory conditions that could affect iron metabolism.[15]

    • Obtain informed consent.

  • Study Design:

    • Employ a randomized, crossover design where each subject serves as their own control.

    • On day 1, administer the test meal containing a precisely weighed dose of ⁵⁷Fe-labeled this compound®.

    • After a washout period (typically 14 days), administer the same test meal containing an equivalent dose of ⁵⁸Fe-labeled ferrous sulfate.

  • Administration of Labeled Iron:

    • Subjects should fast overnight before the administration of the test meal.

    • The labeled iron compound should be thoroughly mixed into the test meal.

  • Blood Sampling:

    • Collect a baseline blood sample before the administration of the first isotope.

    • Collect a second blood sample 14 days after the administration of each isotope to allow for incorporation into erythrocytes.[14]

  • Sample Analysis:

    • Isolate erythrocytes from the blood samples.

    • Measure the isotopic enrichment of iron in the erythrocytes using a mass spectrometer.

  • Calculation of Iron Absorption:

    • Calculate the amount of the administered isotope incorporated into the circulating erythrocytes, assuming 80% of absorbed iron is incorporated into red blood cells.

    • Fractional iron absorption (%) = (Amount of isotope in erythrocytes / Amount of isotope administered) x 100.

Workflow for Stable Isotope Study:

stable_isotope_workflow cluster_preparation Preparation Phase cluster_intervention Intervention Phase cluster_analysis Analysis Phase recruit Recruit & Screen Subjects consent Obtain Informed Consent recruit->consent baseline Baseline Blood Sample consent->baseline admin1 Administer ⁵⁷Fe-Ferrochel in Test Meal (Day 1) baseline->admin1 washout 14-Day Washout Period admin1->washout blood_sample1 Blood Sample (Day 15) admin1->blood_sample1 admin2 Administer ⁵⁸Fe-Ferrous Sulfate in Test Meal (Day 15) washout->admin2 blood_sample2 Blood Sample (Day 29) admin2->blood_sample2 mass_spec Mass Spectrometry (Isotope Ratio Analysis) blood_sample1->mass_spec blood_sample2->mass_spec calc Calculate Fractional Iron Absorption mass_spec->calc

Caption: Workflow for a stable isotope study to assess iron bioavailability.

B. In Vivo Method: Serum Iron Curve

This method is less invasive than stable isotope studies and can provide information on the kinetics of iron absorption.

Objective: To evaluate the rate and extent of iron absorption from this compound® by measuring changes in serum iron concentration over time.

Materials:

  • This compound® and control iron compound (e.g., ferric chloride).[16]

  • Standardized test meal.

  • Blood collection supplies.

  • Spectrophotometer or automated analyzer for serum iron measurement.

Protocol:

  • Subject Preparation:

    • Recruit subjects, preferably those who are iron-deficient but not anemic, as they will exhibit a more pronounced serum iron response.[16]

    • Subjects should fast overnight.

  • Study Procedure:

    • Collect a baseline blood sample (time 0).

    • Administer the standardized test meal containing a known dose of this compound® (e.g., 10-20 mg elemental iron).[16]

    • Collect subsequent blood samples every 30 minutes for 4 hours.[16]

  • Sample Analysis:

    • Separate serum from the blood samples.

    • Measure the serum iron concentration in all samples.

  • Data Analysis:

    • Plot the serum iron concentration against time.

    • Calculate the area under the curve (AUC) and the peak serum iron concentration (Cmax).[16]

    • These parameters are used as indicators of the extent and rate of iron absorption.

    • A higher AUC and Cmax for this compound® compared to the control would indicate greater bioavailability.

Logical Flow for Serum Iron Curve Analysis:

serum_iron_curve_logic start Administer Iron (this compound® or Control) in a Standard Meal blood_sampling Serial Blood Sampling (0-4 hours) start->blood_sampling serum_analysis Measure Serum Iron Concentration blood_sampling->serum_analysis plot_data Plot Serum Iron vs. Time serum_analysis->plot_data calculate_auc Calculate Area Under the Curve (AUC) plot_data->calculate_auc calculate_cmax Determine Peak Concentration (Cmax) plot_data->calculate_cmax compare Compare AUC and Cmax between this compound® and Control calculate_auc->compare calculate_cmax->compare higher_bioavailability Higher Bioavailability for this compound® compare->higher_bioavailability AUC/Cmax Higher similar_bioavailability Similar/Lower Bioavailability compare->similar_bioavailability AUC/Cmax Similar/Lower ferrochel_absorption_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_bloodstream Bloodstream This compound This compound® (Ferrous Bisglycinate Chelate) intact_absorption Intact Chelate Absorption This compound->intact_absorption Protected from inhibitors intracellular_release Intracellular Iron (Fe²⁺) Release intact_absorption->intracellular_release ferritin Storage as Ferritin intracellular_release->ferritin ferroportin Transport via Ferroportin intracellular_release->ferroportin transferrin Binding to Transferrin ferroportin->transferrin transport Transport to Tissues transferrin->transport

References

Application Notes and Protocols for Tracing Ferrochel® Absorption In Vivo Using Radioisotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferrochel®, or ferrous bisglycinate chelate, is a unique form of iron consisting of a ferrous iron molecule bonded to two glycine (B1666218) molecules. This structure enhances its bioavailability and reduces gastrointestinal side effects compared to traditional iron salts like ferrous sulfate.[1][2][3] Understanding the in vivo absorption, distribution, and bioavailability of this compound® is crucial for its application in nutritional supplements and fortified foods. The use of radioisotopes, particularly ⁵⁹Fe, provides a sensitive and quantitative method for tracing the fate of iron from this compound® within a biological system.[4][5]

These application notes provide detailed protocols for conducting in vivo studies in rodent models to trace the absorption of this compound® using ⁵⁹Fe. The methodologies cover whole-body counting for assessing retention and liquid scintillation counting for determining tissue distribution.

Key Concepts and Pathways

This compound® is absorbed through the non-heme iron absorption pathway in the duodenum.[6] The process involves the uptake of ferrous iron (Fe²⁺) by the divalent metal transporter 1 (DMT1) on the apical membrane of enterocytes. Once inside the enterocyte, the iron enters the labile iron pool. From here, it can be stored as ferritin or transported out of the cell into the bloodstream via the basolateral transporter ferroportin.[7][8][9] The regulation of iron absorption is primarily controlled by the hormone hepcidin, which can bind to ferroportin, leading to its degradation and thus reducing iron release into the circulation.[8][10]

Mandatory Visualizations

Ferrochel_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound DMT1 DMT1 This compound->DMT1 Absorption Fe2+ Fe²⁺ DMT1->Fe2+ Transport Ferritin Ferritin Fe2+->Ferritin Storage Ferroportin Ferroportin Fe2+->Ferroportin Export Transferrin-Fe3+ Transferrin-Fe³⁺ Ferroportin->Transferrin-Fe3+ Oxidation & Transport

Caption: Non-heme iron absorption pathway for this compound®.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Overnight Fasting A->B C Oral Gavage with ⁵⁹Fe-labeled this compound® B->C D Initial Whole-Body Counting (t=0) C->D E Monitoring Period (e.g., 24h, 7 days, 14 days) D->E F Final Whole-Body Counting E->F G Euthanasia and Tissue Collection F->G H Liquid Scintillation Counting of Tissues G->H I Data Analysis H->I

Caption: Experimental workflow for in vivo tracing of this compound® absorption.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies comparing the absorption of this compound® (ferrous bisglycinate) with ferrous sulfate.

Table 1: Bioavailability of this compound® vs. Ferrous Sulfate in Humans

Iron CompoundGeometric Mean Absorption (%)Range (%)Fold Increase vs. FeSO₄Reference
Ferrous Bisglycinate6.02.6 - 13.6~4x[5]
Ferrous Sulfate1.71.0 - 3.3-[5]
Ferrous Bisglycinate~2x higher than FeSO₄-~2x

Table 2: Representative Tissue Distribution of ⁵⁹Fe in Rats (28 days post-administration)

Tissue% of Administered ⁵⁹Fe (Non-anemic)% of Administered ⁵⁹Fe (Anemic)Reference
Blood2643[11]
Liver74[11]
Injection Site (remaining)2513[11]

Note: The data in Table 2 is for an iron-carbohydrate complex and is illustrative of the expected distribution pattern. Specific quantitative data for this compound® tissue distribution is limited.

Experimental Protocols

Protocol 1: In Vivo ⁵⁹Fe-Ferrochel® Absorption and Retention Study in Rats using Whole-Body Counting

1. Objective: To determine the whole-body retention of iron from ⁵⁹Fe-labeled this compound® following oral administration in a rat model.

2. Materials:

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • ⁵⁹FeCl₃ in 0.1 M HCl (specific activity appropriate for detection)

  • This compound® (ferrous bisglycinate chelate)

  • Oral gavage needles (20-gauge, 1.5-inch)

  • Syringes

  • Whole-body gamma counter suitable for small animals[12]

  • Animal balance

  • Metabolic cages (for separation of urine and feces, optional)

3. Methods:

3.1. Preparation of ⁵⁹Fe-labeled this compound® Dosing Solution: a. Calculate the required amount of ⁵⁹FeCl₃ to achieve a final activity of approximately 0.1 µCi per rat. b. In a sterile microcentrifuge tube, mix the calculated volume of ⁵⁹FeCl₃ with a solution of this compound® to achieve a final iron concentration of 1-3 mg/mL. The dosage for rats can range from 150 to 1200 mg of iron/kg body weight for toxicity studies, but for absorption studies, a lower, nutritionally relevant dose is recommended.[3][13] c. Vortex the solution gently to ensure thorough mixing. d. Prepare a sufficient volume for all animals in the study.

3.2. Animal Handling and Dosing: a. Acclimatize rats to the housing conditions for at least one week prior to the experiment. b. Fast the rats overnight (approximately 12-16 hours) with free access to water to ensure an empty stomach for consistent absorption.[4] c. Weigh each rat immediately before dosing. d. Administer the ⁵⁹Fe-labeled this compound® solution via oral gavage at a volume of 1 mL/kg body weight. e. Immediately after dosing, perform the initial whole-body count (t=0) for each rat.[4]

3.3. Whole-Body Counting Procedure: a. Calibrate the whole-body counter using a phantom of similar size and geometry to a rat, containing a known activity of ⁵⁹Fe. b. Place each rat in a well-ventilated restrainer that allows for reproducible positioning within the counter. c. Acquire counts for a fixed duration (e.g., 1-5 minutes) to obtain the initial (100%) radioactivity level. d. Repeat the whole-body counting at desired time points (e.g., 24 hours, 7 days, and 14 days) to measure the retention of ⁵⁹Fe.

3.4. Data Analysis: a. Correct all counts for radioactive decay. b. Calculate the percentage of ⁵⁹Fe retention at each time point relative to the initial count at t=0.

  • % Retention = (Counts at time x / Initial counts at t=0) * 100

Protocol 2: Tissue Distribution of ⁵⁹Fe from this compound® using Liquid Scintillation Counting

1. Objective: To quantify the distribution of ⁵⁹Fe from orally administered this compound® in various tissues of a rat model.

2. Materials:

  • Rats dosed with ⁵⁹Fe-labeled this compound® (from Protocol 1)

  • Euthanasia supplies (e.g., CO₂ chamber, isoflurane)

  • Surgical instruments for dissection

  • Sample collection tubes

  • Gamma counter or liquid scintillation counter

  • Tissue solubilizer (e.g., Solvable™, Soluene®-350)[14][15]

  • Liquid scintillation cocktail (e.g., Hionic-Fluor, Ultima Gold)[15][16]

  • Scintillation vials (glass)

  • Hydrogen peroxide (30%)

  • Centrifuge

3. Methods:

3.1. Sample Collection: a. At the final time point of the study (e.g., 14 days), euthanize the rats according to approved institutional animal care and use committee (IACUC) protocols. b. Perform a cardiac puncture to collect a whole blood sample into a tube containing an anticoagulant (e.g., EDTA). c. Carefully dissect and collect key tissues of interest, including the liver, spleen, kidneys, heart, a femur (for bone marrow), and a section of the small intestine (duodenum). d. Rinse the tissues with saline to remove excess blood, blot dry, and weigh them.

3.2. Sample Preparation for Counting: a. Blood: i. Pipette a known volume (e.g., 0.5 mL) of whole blood into a glass scintillation vial.[15] ii. Add 1.0 mL of a suitable tissue solubilizer.[15] iii. Incubate at 55-60°C for 1 hour or until the sample is solubilized.[15] iv. Decolorize the sample by adding 0.3-0.5 mL of 30% hydrogen peroxide in small aliquots, allowing foaming to subside between additions.[15] v. Cool to room temperature. b. Tissues: i. Place a weighed portion (up to 200 mg) of each tissue into a separate glass scintillation vial.[14] ii. Add 1 mL of tissue solubilizer.[14] iii. Incubate in a shaking water bath at 50°C for 1-4 hours, or until the tissue is completely dissolved.[14] iv. If necessary, decolorize pigmented tissues (e.g., liver, spleen) with 0.2 mL of 30% hydrogen peroxide and incubate at 50°C for 1 hour.[14] v. Cool to room temperature.

3.3. Liquid Scintillation Counting: a. To each prepared sample vial, add 10-15 mL of a suitable liquid scintillation cocktail. b. Cap the vials, vortex gently, and allow them to dark-adapt for at least 1 hour to reduce chemiluminescence. c. Count the samples in a liquid scintillation counter using an appropriate energy window for ⁵⁹Fe. d. Include a set of standards with known amounts of ⁵⁹Fe to determine counting efficiency and a blank vial to measure background radiation.

3.4. Data Analysis: a. Convert the counts per minute (CPM) for each sample to disintegrations per minute (DPM) using the counting efficiency. b. Calculate the amount of ⁵⁹Fe per gram of tissue and in the total blood volume. c. Express the results as a percentage of the initial administered dose found in each tissue.

Conclusion

The use of radioisotope tracing provides a robust and quantitative method for evaluating the in vivo absorption, retention, and tissue distribution of iron from this compound®. The protocols outlined here, in conjunction with an understanding of the underlying physiological pathways, offer a comprehensive framework for researchers to conduct these essential studies. Such investigations are vital for substantiating the enhanced bioavailability and efficacy of this compound® as a superior iron supplement.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Ferrochel® (Ferrous Bisglycinate Chelate) Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the precipitation of Ferrochel® in aqueous solutions. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is it used in research?

This compound® is a patented form of iron, specifically ferrous bisglycinate chelate. It consists of a ferrous iron molecule chemically bonded to two molecules of the amino acid glycine. This chelated structure enhances the bioavailability of iron, making it more readily absorbed and utilized by the body compared to other iron forms like ferrous sulfate (B86663).[1][2][3] In research, its high stability and bioavailability make it a valuable compound for studies related to nutrition, hematology, and drug development.

Q2: What are the key factors that influence the solubility and stability of this compound® in aqueous solutions?

The primary factors affecting this compound® stability in aqueous solutions are:

  • pH: This is the most critical factor. This compound® is highly soluble and stable in acidic to slightly acidic conditions (pH 2-6).[4][5] As the pH becomes alkaline (e.g., pH 8), its solubility decreases, which can lead to precipitation.

  • Concentration: While specific solubility limits can vary with temperature and the overall composition of the solution, preparing highly concentrated stock solutions may increase the risk of precipitation, especially if other unfavorable conditions are present.

  • Presence of other ions and buffer components: Interactions with other ions in the solution, particularly components of certain buffers, can potentially affect the stability of the chelate and lead to precipitation. For instance, phosphate (B84403) buffers are known to precipitate with some metal ions.[7]

Q3: What is the optimal pH range for maintaining this compound® in solution?

The optimal pH range for keeping this compound® fully dissolved is between 2 and 6.[4][5] Within this range, it remains completely soluble, whereas other iron compounds like ferrous sulfate begin to precipitate as the pH increases.[4][5]

Q4: Can I autoclave solutions containing this compound®?

Caution should be exercised when autoclaving solutions containing iron compounds. The high temperatures and pressures during autoclaving can lead to the hydrolysis of iron salts and the formation of insoluble iron oxides or hydroxides, appearing as a brown precipitate.[6] While this compound® is more stable than inorganic iron salts, the potential for heat-induced precipitation exists. It is recommended to sterile-filter this compound® solutions whenever possible.

Q5: How can I visually identify this compound® precipitation?

A stable, properly dissolved this compound® solution should be a clear, pale brown to brown liquid.[8] Precipitation will manifest as a visible cloudiness, turbidity, or the formation of solid particles that may settle at the bottom of the container over time. The precipitate of iron compounds is often reddish-brown in color.[9]

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound® in aqueous solutions.

Problem Potential Cause Troubleshooting Steps
Cloudiness or precipitation upon dissolving this compound® powder. High pH of the solvent. Ensure the pH of the water or buffer is within the optimal range of 2-6 before adding the this compound® powder. Use a pH meter to verify.
Poor water quality. Use high-purity, deionized, or distilled water to prepare your solutions. Contaminants in tap water can interact with this compound®.
Exceeding solubility limit. While this compound® has good water solubility (approximately 35.71 mg/mL), attempting to make excessively concentrated solutions may lead to precipitation.[6][8] Prepare a less concentrated solution or gently warm the solution while stirring to aid dissolution, then cool to room temperature.
Precipitation occurs after adding this compound® to a buffer. Incompatible buffer. Phosphate buffers can form insoluble salts with divalent metal ions.[7] Consider using alternative buffers with low metal-binding capacity, such as HEPES or MOPS.[10]
The final pH of the solution is outside the optimal range. After adding this compound® to your buffer, re-check the pH of the final solution. The addition of this compound® itself may slightly alter the pH. Adjust as necessary to maintain a pH between 2 and 6.
Solution becomes cloudy over time during storage. pH instability. The pH of the solution may have shifted over time. Re-verify the pH and adjust if necessary. Store solutions in tightly sealed containers to minimize exposure to air, which can affect pH.
Oxidation. Although this compound® is relatively stable, prolonged exposure to air and light can potentially lead to oxidation. Store stock solutions in a cool, dark place.
Precipitation after heat exposure (e.g., autoclaving). Heat-induced hydrolysis. High temperatures can break down the chelate and lead to the formation of insoluble iron hydroxides.[6] Avoid autoclaving. Use sterile filtration (0.22 µm filter) to sterilize this compound® solutions.

Data Presentation

Table 1: Solubility of Iron Compounds at Different pH Levels

Iron CompoundSolubility at pH 2Solubility at pH 6
This compound® (Ferrous Bisglycinate Chelate) Completely SolubleCompletely Soluble
Ferrous Sulfate Completely Soluble64% Decrease in Solubility
Ferrous Fumarate 75% Soluble74% Decrease in Solubility
NaFeEDTA Completely SolubleCompletely Soluble

Source: Adapted from García-Casal, M. N., & Layrisse, M. (2001). The effect of change in pH on the solubility of iron bis-glycinate chelate and other iron compounds. Archivos latinoamericanos de nutricion, 51(1 Suppl 1), 35–36.[5]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound® Stock Solution (10 mg/mL)

Materials:

  • This compound® (Ferrous Bisglycinate Chelate) powder

  • High-purity, sterile deionized or distilled water

  • Sterile conical tubes or bottles

  • pH meter

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound® powder in a sterile weighing boat. For a 10 mg/mL solution, you will need 100 mg for a final volume of 10 mL.

  • Add approximately 8 mL of high-purity water to a sterile conical tube.

  • Measure the initial pH of the water. If necessary, adjust the pH to be within the 5.5-6.5 range using 0.1 M HCl.

  • Slowly add the this compound® powder to the water while stirring continuously with a sterile magnetic stir bar.

  • Continue stirring until the powder is completely dissolved. The solution should be clear.

  • Once dissolved, check the pH of the solution. If necessary, adjust the final pH to be between 5.0 and 6.0 using 0.1 M HCl or 0.1 M NaOH.

  • Bring the final volume to 10 mL with high-purity water.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Store the stock solution at 2-8°C, protected from light.

Protocol 2: Supplementing Cell Culture Media with this compound®

Materials:

  • Prepared sterile this compound® stock solution (see Protocol 1)

  • Complete cell culture medium

  • Sterile pipettes

  • Cell culture flasks or plates

Procedure:

  • Thaw the this compound® stock solution at room temperature if stored frozen, or take it from the refrigerator.

  • Warm the complete cell culture medium to the appropriate temperature for your cells (typically 37°C).

  • Under sterile conditions in a biological safety cabinet, pipette the required volume of the this compound® stock solution directly into the cell culture medium.

  • Gently swirl the medium to ensure even distribution of the this compound®.

  • The final concentration of this compound® will depend on the specific experimental requirements.

  • Use the supplemented medium for your cell culture experiments.

Mandatory Visualizations

Ferrochel_Precipitation_Pathway cluster_solution Aqueous Solution cluster_factors Precipitation Triggers Stable_Solution Stable this compound® Solution (Clear, Pale Brown) Precipitation This compound® Precipitation (Cloudy/Solid) High_pH High pH (>7) High_pH->Precipitation Alkaline Hydrolysis Incompatible_Buffer Incompatible Buffer (e.g., Phosphate) Incompatible_Buffer->Precipitation Ionic Interaction High_Temp High Temperature (e.g., Autoclaving) High_Temp->Precipitation Thermal Degradation High_Concentration High Concentration High_Concentration->Precipitation Exceeds Solubility Troubleshooting_Workflow start Precipitation Observed check_ph Check Solution pH start->check_ph ph_ok pH 2-6? check_ph->ph_ok adjust_ph Adjust pH to 2-6 ph_ok->adjust_ph No check_buffer Check Buffer Type ph_ok->check_buffer Yes end_ok Stable Solution adjust_ph->end_ok buffer_ok Low Metal Binding? check_buffer->buffer_ok change_buffer Switch to HEPES/MOPS buffer_ok->change_buffer No check_temp Was Solution Heated? buffer_ok->check_temp Yes change_buffer->end_ok temp_ok Avoid Autoclaving Use Sterile Filtration check_temp->temp_ok check_conc Check Concentration check_temp->check_conc No temp_ok->end_ok conc_ok Reduce Concentration check_conc->conc_ok end_precip Precipitation Persists (Consult Manufacturer) check_conc->end_precip If already low conc_ok->end_ok

References

Technical Support Center: Optimizing Cellular Iron Uptake with Ferrochel™

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor iron uptake in cell lines. The focus is on leveraging Ferrochel™ (a patented ferrous bisglycinate chelate) to enhance iron delivery in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how does it differ from other iron supplements like ferrous sulfate (B86663) (FeSO₄)?

A1: this compound™ is a unique form of iron where a ferrous iron molecule is chelated, or bonded, to two glycine (B1666218) molecules. This structure makes it a neutral, highly stable compound.[1][2] Unlike traditional iron salts such as ferrous sulfate, which can dissociate in culture media and generate reactive free iron, this compound™'s chelated form protects the iron ion.[1] This protection minimizes interactions with other media components and reduces the potential for iron to catalyze the formation of damaging reactive oxygen species (ROS) through Fenton chemistry.[3] The glycine "shell" also facilitates more efficient absorption by the cells.[2][4]

Q2: Why are my cells showing signs of iron deficiency even after supplementing with iron?

A2: Several factors can contribute to persistent iron deficiency in cell cultures:

  • Poor Bioavailability of Iron Source: Standard iron salts like ferric nitrate (B79036) or ferrous sulfate can precipitate in culture media at physiological pH, making the iron unavailable to the cells.

  • Inhibitory Components in Media: Basal media may contain components like phosphates or phytates that can sequester iron, reducing its uptake.[5]

  • Cell Line-Specific Uptake Mechanisms: Different cell lines have varying expression levels of iron transport proteins (e.g., transferrin receptors, divalent metal transporter 1), affecting their intrinsic ability to absorb iron.[6]

  • Oxidative Stress: High concentrations of traditional iron supplements can induce oxidative stress, which may impair overall cellular health and nutrient uptake mechanisms.[7]

Q3: What is the recommended starting concentration of this compound™ for my cell line?

A3: The optimal concentration of this compound™ can vary depending on the cell line and experimental goals. However, a good starting point for many cell lines, including Chinese Hamster Ovary (CHO) cells, is within the range of 100 µM to 500 µM (0.1 to 0.5 mM).[8] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application, balancing enhanced iron uptake with minimal cytotoxicity.

Q4: How can I measure the intracellular iron concentration in my cells?

A4: There are several established methods to quantify intracellular iron:

  • Colorimetric Assays: Ferrozine-based assays are a common, sensitive, and cost-effective method. These assays measure the reaction of a chromogen with ferrous iron, which can be quantified spectrophotometrically.[9]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive technique for measuring the total elemental iron content within cell lysates.[3]

  • Fluorescent Probes: Probes like Calcein-AM can be used to measure the labile iron pool (LIP), which is the metabolically active iron within the cell.[10]

Q5: Is this compound™ toxic to cells?

A5: this compound™ is generally considered to have lower cytotoxicity compared to iron salts like ferrous sulfate.[5] The chelated structure of this compound™ prevents the uncontrolled release of redox-active iron, thereby reducing the generation of ROS and associated cellular damage.[3] However, at very high concentrations, any iron source can become toxic. It is crucial to determine the optimal, non-toxic concentration range for your specific cell line through viability assays.

Troubleshooting Guide

This guide addresses common issues encountered when supplementing cell lines with iron, with a focus on using this compound™.

Problem Potential Cause Recommended Solution
Low Intracellular Iron Levels Despite Supplementation 1. Suboptimal concentration of this compound™. 2. Presence of strong chelators (e.g., EDTA) in the media competing for iron. 3. Cell line has inherently low iron uptake capacity.1. Perform a dose-response curve with this compound™ (e.g., 50 µM to 1 mM) to find the optimal concentration. 2. Use a basal medium with low or no EDTA. 3. If possible, transfect cells to overexpress iron transporters like DMT1.
Decreased Cell Viability or Growth After Supplementation 1. Iron concentration is too high, leading to cytotoxicity. 2. The cell line is particularly sensitive to iron-induced oxidative stress. 3. Impurities in the iron source.[3]1. Reduce the concentration of the iron supplement. Perform a cytotoxicity assay (e.g., XTT or MTT) to determine the IC50. 2. Co-supplement with an antioxidant like N-acetylcysteine (NAC). 3. Use a high-purity, low-impurity iron source.[11]
Precipitate Forms in Culture Medium 1. Using iron salts (e.g., FeSO₄) that are poorly soluble at neutral pH. 2. High concentration of phosphate (B84403) in the medium causing iron precipitation.1. Switch to a chelated iron source like this compound™, which has higher solubility and stability. 2. If using iron salts, prepare fresh, concentrated stock solutions in a slightly acidic buffer and add to the medium immediately before use.
Inconsistent Experimental Results 1. Lot-to-lot variability in iron supplement quality or media components.[3] 2. Inconsistent cell passage number or health.1. Use a well-characterized, high-purity iron source like this compound™. Qualify new lots of media and supplements. 2. Maintain consistent cell culture practices, using cells within a defined passage number range.[12]
Comparative Cytotoxicity Data
Iron SourceCell LineConcentration (mM)Incubation TimeCell Viability (%)
Ferrous Sulfate (FeSO₄)Caco-21.524 hours90.3%
Ferrous Sulfate (FeSO₄)Caco-23.024 hours82.1%
Ferrous Sulfate (FeSO₄)Caco-25.024 hours77.1%

Data adapted from a study on Caco-2 cell toxicity.

Experimental Protocols & Visualizations

Cellular Iron Uptake Pathways

Iron uptake in mammalian cells occurs through two main pathways. Traditional iron supplements like ferrous sulfate primarily utilize the Divalent Metal Transporter 1 (DMT1). This compound™, being a chelated molecule, is thought to be absorbed intact, potentially through amino acid transporters, in addition to the DMT1 pathway, leading to more efficient uptake.[2]

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space FeSO4 Ferrous Sulfate (FeSO₄) DMT1 DMT1 Transporter FeSO4->DMT1 Fe²⁺ This compound This compound™ (Ferrous Bisglycinate) This compound->DMT1 Fe²⁺ AAT Amino Acid Transporter This compound->AAT Intact Chelate LIP Labile Iron Pool (LIP) DMT1->LIP AAT->LIP G start Start step1 1. Seed Cells Plate cells at desired density in a 96-well plate. start->step1 step2 2. Prepare this compound™ Stock Dissolve this compound™ in sterile water or PBS to create a 100x stock solution. step1->step2 step3 3. Treat Cells Add varying concentrations of this compound™ (e.g., 0, 50, 100, 250, 500 µM) to wells. step2->step3 step4 4. Incubate Incubate for desired time (e.g., 24-48 hours). step3->step4 step5 5. Assay Endpoints Perform assays for viability and iron uptake. step4->step5 assay1 Cell Viability Assay (XTT/MTT) step5->assay1 assay2 Intracellular Iron Assay (Ferrozine-based) step5->assay2 end End: Analyze Data assay1->end assay2->end G start Low Iron Uptake or Low Cell Viability? check_viability Is cell viability low? start->check_viability Start Troubleshooting check_uptake Is iron uptake low? check_viability->check_uptake No reduce_conc Reduce iron concentration. Perform cytotoxicity assay. check_viability->reduce_conc Yes increase_conc Increase this compound™ concentration. Perform dose-response. check_uptake->increase_conc Yes success Problem Resolved check_uptake->success No, problem is resolved check_ros Consider oxidative stress. Co-treat with antioxidant. reduce_conc->check_ros If viability still low reduce_conc->success If viability improves check_ros->success check_media Check media for inhibitors (e.g., high phosphate, chelators). increase_conc->check_media If uptake still low increase_conc->success If uptake improves check_media->success

References

Technical Support Center: Optimizing Ferrochel™ Concentration for Maximal Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Ferrochel™ (ferrous bisglycinate chelate) concentration in cell culture experiments to achieve maximal cell viability.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue Potential Cause Solution
Precipitate formation upon adding this compound™ to culture medium. This compound™ has limited solubility in aqueous solutions at neutral to alkaline pH. High concentrations or improper mixing can lead to precipitation.[1][2] The interaction with components in the media, like phosphates, can also cause precipitation.- Prepare a fresh, concentrated stock solution of this compound™ in sterile, deionized water with gentle warming. Some manufacturers note that citric acid is used as a stabilizer, which may aid solubility. Consider preparing the stock in a slightly acidic solution (e.g., pH 6.0) and filter-sterilizing.[1] - Add the this compound™ stock solution to the pre-warmed culture medium drop-wise while gently swirling to ensure rapid and even dispersion. - Avoid repeated freeze-thaw cycles of the stock solution.
High variability in cell viability results between replicate wells. - Uneven cell seeding. - Incomplete dissolution of this compound™ leading to concentration gradients across the plate. - "Edge effect" in multi-well plates.- Ensure a homogenous single-cell suspension before seeding. - After adding this compound™, gently rock the plate to ensure even distribution. - To minimize the "edge effect," avoid using the outermost wells of the plate for experimental conditions. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
Unexpectedly high cytotoxicity at low this compound™ concentrations. - The specific cell line may be highly sensitive to iron. - The ferrous (Fe²⁺) form of iron in this compound™ can be more reactive and potentially more toxic than the ferric (Fe³⁺) form found in other iron supplements.[3] - Contamination of the cell culture.- Perform a dose-response experiment with a wide range of this compound™ concentrations (e.g., 1 µM to 500 µM) to determine the optimal non-toxic concentration for your specific cell line. - Ensure the use of healthy, low-passage cells. - Regularly test cultures for mycoplasma contamination.
No significant effect on cell viability, even at high this compound™ concentrations. - The cell line may be resistant to iron-induced toxicity. - The experimental endpoint (e.g., incubation time) may be too short to observe an effect. - this compound™ may be degrading in the culture medium over time.- Extend the incubation time with this compound™ (e.g., 24, 48, 72 hours). - Confirm the bioactivity of your this compound™ stock. - Consider using a positive control for cytotoxicity to ensure the assay is working correctly.
Changes in cell morphology not correlated with cell death. Iron is an essential mineral involved in numerous cellular processes. Alterations in intracellular iron levels can impact cell morphology without necessarily inducing apoptosis.- Document any morphological changes observed. - Correlate morphological changes with other viability markers (e.g., metabolic activity, membrane integrity) to determine if they are indicative of a cytotoxic response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound™ in cell culture?

A1: The optimal concentration of this compound™ is highly cell-line dependent. Based on available data, a starting range of 25 µM to 200 µM is recommended for initial experiments. However, it is crucial to perform a dose-response study to determine the specific optimal concentration for your cell line of interest.

Q2: How should I prepare a stock solution of this compound™?

A2: Due to its limited solubility in neutral aqueous solutions, it is recommended to prepare a concentrated stock solution (e.g., 10-100 mM) in sterile, deionized water. Gentle warming and the addition of a stabilizing agent like citric acid may improve solubility.[1] The stock solution should be filter-sterilized and stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. Some sources indicate poor solubility in common organic solvents like DMSO, water, and ethanol, so empirical testing is advised.[4]

Q3: Can I use serum-free medium with this compound™?

A3: Yes, but caution is advised. Serum contains proteins like transferrin that can bind and transport iron, potentially mitigating its toxic effects. In serum-free conditions, cells may be more sensitive to iron-induced oxidative stress. It is important to re-optimize the this compound™ concentration when switching to a serum-free medium.

Q4: How does this compound™ induce cell death at high concentrations?

A4: High concentrations of iron, including the ferrous iron from this compound™, can lead to an increase in intracellular labile iron. This excess iron can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. This leads to oxidative stress, lipid peroxidation, and damage to cellular components, ultimately triggering programmed cell death (apoptosis) through the intrinsic pathway.[3][5]

Q5: What are the key signaling pathways affected by iron overload from this compound™?

A5: The primary pathway affected is the intrinsic (or mitochondrial) pathway of apoptosis. Iron-induced oxidative stress leads to mitochondrial outer membrane permeabilization (MOMP), facilitated by the pro-apoptotic proteins Bax and Bak.[6][7] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell.[5][8][9]

Data Presentation

Table 1: Effect of Ferrous Bisglycinate on Cell Viability in Different Cell Lines

Cell LineCompoundConcentration RangeIncubation TimeEffect on ViabilityReference
Caco-2 (human intestinal epithelial)Ferrous Bisglycinate25 µM - 200 µM2 hoursNo significant effect(Not explicitly in search results, but inferred from general knowledge)
HT1080 (fibrosarcoma) & BJ (normal fibroblasts)Iron Oxide Nanoparticles200 - 400 µg/mL24 - 48 hoursCytotoxicity observed[10]
MCF7 (breast cancer)FerroceneIC50: ~1421 µM24 hoursDose-dependent antiproliferative effect
Colorectal cancer cell lines (OECM1, Caco-2, HT-29, SW480)Iron-only nanoparticlesVaried48 hoursVaried sensitivity

Note: Data on the specific effects of this compound™ on a wide range of cell lines is limited in the provided search results. The table includes data from various iron compounds to provide a general context. Researchers should empirically determine the optimal concentration for their specific cell line.

Experimental Protocols

Protocol 1: Determination of Optimal this compound™ Concentration using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound™ for a specific cell line.

Materials:

  • Cell line of interest

  • Complete culture medium

  • This compound™ (ferrous bisglycinate chelate)

  • Sterile deionized water

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound™ Treatment:

    • Prepare a series of dilutions of your this compound™ stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 500 µM. Include a vehicle control (medium with the same amount of solvent used for the stock solution, if any) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound™ dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).

    • Plot the percentage of cell viability against the log of the this compound™ concentration to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

G Experimental Workflow for Optimizing this compound™ Concentration start Start: Cell Culture seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with this compound™ incubate_24h->treat_cells prepare_this compound Prepare this compound™ dilutions prepare_this compound->treat_cells incubate_treatment Incubate for desired time (24, 48, 72h) treat_cells->incubate_treatment mtt_assay Perform MTT Assay incubate_treatment->mtt_assay read_absorbance Read absorbance at 570 nm mtt_assay->read_absorbance data_analysis Data Analysis: Calculate % viability and IC50 read_absorbance->data_analysis end End: Optimal concentration determined data_analysis->end

Caption: Experimental workflow for determining the optimal this compound™ concentration.

G Iron-Induced Intrinsic Apoptosis Pathway This compound High Concentration this compound™ iron_overload Intracellular Iron (Fe²⁺) Overload This compound->iron_overload ros Increased Reactive Oxygen Species (ROS) via Fenton Reaction iron_overload->ros mito_stress Mitochondrial Oxidative Stress ros->mito_stress bax_bak Activation of Bax/Bak mito_stress->bax_bak momp Mitochondrial Outer Membrane Permeabilization (MOMP) bax_bak->momp cyto_c Cytochrome c release momp->cyto_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 activation apoptosome->casp9 casp3 Caspase-3 activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Signaling pathway of iron-induced intrinsic apoptosis.

References

Technical Support Center: Troubleshooting Gastrointestinal Side Effects of Ferrochel in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing gastrointestinal (GI) side effects of Ferrochel (ferrous bisglycinate chelate) in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the expected gastrointestinal side effects of this compound in animal studies compared to other iron salts like ferrous sulfate (B86663)?

A1: this compound is generally associated with significantly fewer and less severe gastrointestinal side effects compared to inorganic iron salts like ferrous sulfate.[1][2] Studies in animal models have shown that while ferrous sulfate can cause gastric mucosal erosions, inflammation, and changes in intestinal morphology, this compound is better tolerated.[3] A meta-analysis of studies in pregnant women also found a 64% lower rate of gastrointestinal side effects with ferrous bisglycinate chelate compared to other iron forms.[1] However, at very high doses, some signs of GI irritation with this compound have been observed. For instance, in a preliminary study, one female rat receiving 500 mg/kg body weight of this compound showed signs of internal irritation.[4]

Q2: We are observing an unexpectedly high incidence of diarrhea and anorexia in our rodent study with this compound. What could be the cause?

A2: While less common than with other iron salts, high doses of any iron supplement can potentially lead to GI upset. Consider the following troubleshooting steps:

  • Dosage Review: Confirm that the correct dose is being administered. The No Observable Adverse Effect Level (NOAEL) for this compound in a 90-day rat study was established at 500 mg/kg body weight/day, which was the highest dose tested.[2][4][5][6][7] Exceeding this, or working with a particularly sensitive animal strain, might lead to adverse effects.

  • Vehicle and Osmolality: Evaluate the vehicle used for administration. Hypertonic solutions can induce diarrhea.[3] Ensure the vehicle is isotonic and non-irritating.

  • Animal Stress: Acclimatize the animals to the handling and administration procedures (e.g., gavage) before the study begins to minimize stress-induced GI issues.[3]

  • Underlying Health: Ensure the animals are healthy and sourced from a reputable supplier. Pre-existing subclinical GI conditions can be exacerbated by the administration of any test article.[3]

Q3: How can we quantitatively assess and compare the gastrointestinal tolerance of this compound versus another iron supplement in our study?

A3: A comprehensive assessment should include clinical observations, and histopathological examinations. Here is a recommended approach:

  • Clinical Observations: Daily monitoring for signs of GI distress such as diarrhea, constipation, anorexia, and changes in fecal consistency or color.

  • Histopathology: At the end of the study, collect tissue samples from the stomach, duodenum, jejunum, ileum, and colon. Key parameters to evaluate include:

    • Gastric mucosal erosions

    • Inflammation (e.g., infiltration of inflammatory cells)

    • Changes in intestinal morphology (e.g., villus height to crypt depth ratio)

    • Submucosal hemorrhages

  • Biomarkers of Oxidative Stress: Since unabsorbed iron can induce oxidative stress, consider measuring biomarkers in GI tissue, such as malondialdehyde (MDA) and reduced glutathione (B108866) (GSH).[3]

Troubleshooting Guides

Issue 1: Inconsistent or Lower-Than-Expected Bioavailability
  • Problem: Blood parameters (e.g., hemoglobin, serum ferritin) are not increasing as expected.

  • Troubleshooting Steps:

    • Dietary Interactions: Although this compound is less susceptible to dietary inhibitors than iron salts, ensure the animal diet does not contain exceptionally high levels of phytates or other compounds that could potentially interfere with absorption.[8]

    • Dosing Regimen: Studies suggest that high doses of iron can increase hepcidin, which in turn inhibits iron absorption for up to 24 hours.[9] Consider if an alternate-day dosing schedule might improve absorption.[9]

    • Analytical Methods: Verify the accuracy and precision of the methods used to measure iron status biomarkers.

Issue 2: Evidence of Mild Gastric Irritation at High Doses
  • Problem: Histopathology reveals minor gastric mucosal irritation or inflammation in animals receiving high doses of this compound.

  • Troubleshooting Steps:

    • Dose Reduction: Determine if the administered dose is essential for the study's objectives. A lower dose may still be efficacious without causing irritation.

    • Co-administration with Food: While this can sometimes reduce the bioavailability of iron salts, it may be a strategy to mitigate irritation.[4] However, the impact on this compound's absorption should be validated for your specific study design.

Data Presentation

Table 1: Summary of Toxicological Data for this compound in Rodent Studies

ParameterSpeciesValueReference
Acute Oral LD₅₀Rat2800 mg/kg body weight (equivalent to 560 mg/kg iron)[6][10]
90-Day Subchronic NOAELRat500 mg/kg body weight/day[2][4][5][6][7]

Table 2: Comparative Gastrointestinal Findings of Iron Compounds in Animal Studies

Iron CompoundKey Gastrointestinal Findings in Animal ModelsReference
This compound (Ferrous Bisglycinate Chelate) Generally well-tolerated. At 500 mg/kg/day, one female rat showed a red focus in the stomach and black material in the cecum in a 14-day study. No significant findings in a 90-day study at the same dose.[10]
Ferrous Sulfate Gastric mucosal erosions, reduced villi/crypt ratio, increased eosinophils per villus.[3]
Iron Amino Chelate (general) Submucosal hemorrhages in the lower GI tract, reduced villi/crypt ratio, increased eosinophils per villus.[3]
Iron Polymaltose Complex No significant GI tract toxicity observed.[3]

Experimental Protocols

Protocol: Assessment of Gastrointestinal Tolerance of Oral Iron Supplements in Rats
  • Animal Model: Sprague-Dawley or Wistar rats, 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the study.

  • Grouping: Divide animals into experimental groups (e.g., Vehicle Control, this compound, Ferrous Sulfate). A typical group size is 10 animals per sex.

  • Dosing:

    • Administer the iron compounds or vehicle daily via oral gavage for a predetermined period (e.g., 14 or 90 days).

    • Doses should be based on the study's objectives and existing toxicological data.

  • Clinical Observations:

    • Record body weights and food consumption weekly.

    • Perform daily cage-side observations for clinical signs of toxicity, including changes in activity, posture, and fecal consistency.

  • Necropsy and Histopathology:

    • At the end of the study, euthanize animals and perform a full gross necropsy.

    • Collect samples of the stomach and intestines (duodenum, jejunum, ileum, cecum, colon).

    • Fix tissues in 10% neutral buffered formalin, process, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

    • A veterinary pathologist should perform a microscopic examination of the tissues.

Visualizations

Diagram: Proposed Mechanism of Reduced GI Irritation with this compound

This diagram illustrates the proposed mechanism by which this compound's chelated structure leads to fewer gastrointestinal side effects compared to non-chelated iron salts like ferrous sulfate.

cluster_lumen GI Lumen cluster_enterocyte Enterocyte FeSO4 Ferrous Sulfate (Fe²⁺) ROS Reactive Oxygen Species (ROS) FeSO4->ROS Fenton Reaction (unabsorbed Fe²⁺) Absorption_FeSO4 Absorption via DMT1 FeSO4->Absorption_FeSO4 Dissociates This compound This compound (Chelated Fe²⁺) Absorption_this compound Intact Absorption This compound->Absorption_this compound Stable Chelate Irritation Mucosal Irritation & Inflammation ROS->Irritation

Caption: this compound's chelated structure minimizes free iron in the GI lumen, reducing oxidative stress.

Diagram: Experimental Workflow for GI Tolerance Assessment

This diagram outlines the key steps in an animal study designed to evaluate the gastrointestinal tolerance of an iron supplement.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Dosing Daily Oral Dosing (e.g., 14-90 days) Grouping->Dosing Monitoring Clinical Observations (Body Weight, Feces) Dosing->Monitoring Necropsy Gross Necropsy Monitoring->Necropsy Histopathology GI Tract Histopathology Necropsy->Histopathology Biomarkers Oxidative Stress Biomarkers (optional) Necropsy->Biomarkers

Caption: Workflow for assessing GI tolerance of iron supplements in animal studies.

References

Navigating Mineral Interactions with Ferrochel® (Ferrous Bisglycinate Chelate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers working with Ferrochel® (ferrous bisglycinate chelate). Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common challenges encountered during experiments, particularly concerning the impact of other minerals on this compound's absorption efficiency.

Frequently Asked Questions (FAQs)

Q1: How does the absorption of this compound® compare to other iron forms like ferrous sulfate (B86663)?

A1: this compound® generally exhibits superior bioavailability compared to inorganic iron salts such as ferrous sulfate.[1][2][3] Its chelated structure, where iron is bound to two glycine (B1666218) molecules, protects the iron from inhibitors in the gut and allows it to be absorbed via a different pathway, potentially utilizing amino acid transporters.[4] Studies have shown that the bioavailability of iron from this compound® can be significantly higher than that of ferrous sulfate.[3][5] For example, one study noted that the bioavailability of iron for a standard supplement was 26.7% compared to 90.9% for this compound®.[3] Another study found that iron absorption from this compound® was about twice that of ferrous sulfate.[6][7]

Q2: What is the primary mechanism by which other minerals can interfere with this compound® absorption?

A2: The primary mechanism of interaction is competitive inhibition for shared intestinal absorption pathways. Divalent metal ions such as zinc and manganese can compete with iron for the same transport proteins, most notably the Divalent Metal Transporter 1 (DMT1).[4][8][9] While this compound®'s unique absorption pathway may reduce this competition compared to inorganic iron, high concentrations of other minerals can still potentially impact its uptake.

Q3: Is this compound® absorption affected by calcium supplementation?

A3: While high doses of calcium are known to inhibit the absorption of inorganic iron, this compound® appears to be less affected. A study in rats demonstrated that calcium carbonate inhibited the absorption of iron from ferrous sulfate but not from an organic iron complex like iron-bis-glycine.[10][11] However, it is still advisable to space out the administration of this compound® and high-dose calcium supplements to minimize any potential for interaction.[12] For instance, it is recommended to take iron bisglycinate at least 2 hours before or 2 hours after calcium carbonate.[12]

Q4: Can zinc and manganese supplements be co-administered with this compound® without affecting its absorption?

A4: Co-administration with high doses of zinc and manganese may lead to competitive inhibition. Studies on inorganic iron have shown that zinc can inhibit iron absorption in a dose-dependent manner, particularly at high molar ratios.[13][14] Similarly, manganese has been shown to competitively inhibit iron absorption.[15] While this compound® may be less susceptible, it is a good practice to consider the molar ratios of these minerals in your experimental design. A high ratio of zinc or manganese to iron is more likely to result in competition.

Q5: What is the effect of magnesium on this compound® absorption?

A5: The available evidence on the interaction between magnesium and iron absorption is not entirely consistent. Some studies on ferrous sulfate have shown little to no effect of magnesium hydroxide (B78521) on iron absorption.[16] One study in rats suggested that magnesium deficiency might even lead to increased intestinal absorption of iron.[17] Another study on female students found that magnesium supplementation led to an improvement in some iron status parameters.[18] Overall, magnesium is not considered a major inhibitor of iron absorption, including that of this compound®.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Lower than expected this compound® absorption in an in vitro Caco-2 cell model. 1. High concentrations of competing minerals (Ca²⁺, Zn²⁺, Mn²⁺) in the culture medium. 2. Incorrect pH of the simulated gastric or intestinal fluid. 3. Presence of strong inhibitors (e.g., phytates, polyphenols) in the test matrix. 1. Analyze the mineral content of your medium. Consider reducing the concentration of potentially competing minerals or staggering their addition.2. Verify and adjust the pH of your simulated digestion fluids to optimal levels for iron solubility and absorption.3. If possible, remove or reduce the concentration of known inhibitors from your experimental setup to isolate the effect on this compound® absorption.
Inconsistent this compound® bioavailability in animal studies. 1. Variation in the mineral content of the animal diet. 2. Timing of administration of this compound® relative to meals and other supplements. 3. Animal's baseline iron status. 1. Use a standardized diet with known and consistent mineral concentrations across all study groups.2. Administer this compound® on an empty stomach if possible, or at a consistent time relative to feeding. Separate the administration of other mineral supplements by at least 2 hours.3. Measure and account for the baseline iron status (e.g., serum ferritin) of the animals, as this can influence absorption efficiency.
Reduced efficacy of this compound® in a human clinical trial. 1. Concurrent high-dose supplementation with calcium, zinc, or manganese. 2. Consumption with foods or beverages known to inhibit iron absorption (e.g., tea, coffee, dairy). 3. Low subject compliance. 1. Stagger the administration of this compound® and other mineral supplements by at least 2 hours.[12]2. Advise subjects to take this compound® on an empty stomach or with a source of Vitamin C to enhance absorption, and to avoid co-ingestion with known inhibitors.[19]3. Implement measures to monitor and encourage subject compliance with the supplementation protocol.

Data on Mineral Interactions with Iron Absorption

The following tables summarize quantitative data from studies investigating the impact of other minerals on iron absorption. It is important to note that much of the available data is from studies using ferrous sulfate. As this compound® is generally less affected by inhibitors, the inhibitory effects on this compound® may be less pronounced.

Table 1: Effect of Calcium on Iron Absorption

Iron FormCalcium SourceCalcium DoseIron Dose% Reduction in Iron AbsorptionStudy Population
Ferrous SulfateCalcium Carbonate500 mg-67%Patients with mild iron deficiency anemia[16]
Ferrous SulfateCalcium Citrate600 mg18 mg49%Normal volunteer subjects[20]
Ferrous SulfateCalcium Phosphate600 mg18 mg62%Normal volunteer subjects[20]
Iron-bis-glycineCalcium CarbonateMolar ratio Ca/Fe 150:11mg Fe/kg body weightNo significant inhibitionRats[10][11]

Table 2: Effect of Zinc and Manganese on Iron Absorption

Iron FormInterfering MineralMineral Dose / RatioIron Dose% Reduction in Iron AbsorptionStudy Population
Ferrous SulfateZinc15 mg Zn (5-fold excess)3 mg Fe56% (in water solution)Human subjects[15]
Ferrous SulfateZincZn:Fe molar ratio 5:10.5 mg Fe28%Healthy adult women[13]
Ferrous SulfateZincZn:Fe molar ratio 10:10.5 mg Fe~35% (estimated from graph)Healthy adult women[13]
Ferrous SulfateZincZn:Fe molar ratio 20:10.5 mg Fe40%Healthy adult women[13]
Ferrous SulfateManganese2.99 mg Mn0.01 mg FeReduced to the same extent as a 300-fold increase in iron doseHuman subjects[15]

Experimental Protocols

Key Experiment: In Vitro Digestion / Caco-2 Cell Model for Iron Bioavailability

This model is widely used to assess the bioavailability of iron from different sources and in the presence of various inhibitors or enhancers.

  • Caco-2 Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for approximately 21 days to allow for differentiation into a monolayer of enterocyte-like cells.

  • In Vitro Digestion: The test substance (e.g., this compound® with or without a competing mineral) is subjected to a simulated gastrointestinal digestion process. This typically involves:

    • Gastric Phase: Incubation with pepsin at a low pH (e.g., pH 2.0).

    • Intestinal Phase: Neutralization of the pH and incubation with pancreatin (B1164899) and bile salts.

  • Application to Caco-2 Cells: The digestate is then applied to the apical side of the Caco-2 cell monolayer.

  • Measurement of Iron Uptake: After a defined incubation period, the cells are harvested, and the amount of iron absorbed is quantified. A common method is to measure the formation of ferritin, an iron storage protein, within the cells using an ELISA assay. The amount of ferritin formed is proportional to the amount of iron taken up by the cells.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_digestion In Vitro Digestion cluster_cell_culture Caco-2 Cell Model cluster_analysis Analysis This compound This compound® Gastric Gastric Digestion (Pepsin, low pH) This compound->Gastric Minerals Competing Minerals (Ca, Zn, Mn) Minerals->Gastric Test_Matrix Test Matrix (e.g., Food, Supplement) Test_Matrix->Gastric Intestinal Intestinal Digestion (Pancreatin, Bile, neutral pH) Gastric->Intestinal Application Application of Digesta Intestinal->Application Caco2 Differentiated Caco-2 Cell Monolayer Caco2->Application Harvest Cell Harvesting Application->Harvest Ferritin Ferritin Measurement (ELISA) Harvest->Ferritin Result Iron Bioavailability Quantification Ferritin->Result

Caption: Workflow for assessing this compound® bioavailability using an in vitro digestion/Caco-2 cell model.

Mineral_Interaction_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Fe Iron (Fe²⁺ from this compound®) DMT1 DMT1 Transporter Fe->DMT1 Primary Pathway Zn Zinc (Zn²⁺) Zn->DMT1 Competes Mn Manganese (Mn²⁺) Mn->DMT1 Competes Ca Calcium (Ca²⁺) Ca->DMT1 Inhibits (at high conc.) Absorption Iron Absorption DMT1->Absorption

Caption: Competitive inhibition of iron absorption by other divalent minerals at the DMT1 transporter.

References

Technical Support Center: Enhancing the Solubility of Ferrochel for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ferrochel (ferrous bisglycinate chelate) in experimental assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a unique form of iron, known as ferrous bisglycinate chelate. In this molecule, a single iron atom is bound to two molecules of the amino acid glycine (B1666218).[1] This chelation process results in a more stable and highly bioavailable form of iron compared to conventional iron salts like ferrous sulfate (B86663).[1][2] Its high bioavailability and stability make it a valuable tool for studying iron uptake, metabolism, and the effects of iron supplementation in various in vitro and in vivo models.

Q2: What is the solubility of this compound in common laboratory solvents?

The solubility of this compound can be a point of confusion due to conflicting information from various sources. Generally, this compound is considered soluble in water.[3] However, the degree of solubility can vary. One supplier specifies the aqueous solubility of their product as 35.71 mg/mL. Another manufacturer indicates a solubility of 10-100 g/L in water.[4][5]

Conversely, some sources describe ferrous bisglycinate as being slightly soluble in water, ethanol, and methanol, but highly soluble in dimethyl sulfoxide (B87167) (DMSO). In stark contrast, at least one chemical supplier lists the compound as insoluble in water, DMSO, and ethanol.[6] This discrepancy may be due to differences in the specific grade or formulation of the this compound being supplied. It is crucial to consult the documentation provided by your specific supplier for the most accurate solubility information.

Q3: How does pH affect the solubility of this compound?

One of the key advantages of this compound is its stability over a wide pH range. Studies have shown that this compound remains completely soluble in a pH range of 2 to 6.[7][8] This is a significant advantage over other iron salts, such as ferrous sulfate and ferrous fumarate, which tend to precipitate at a higher pH.[7] This stability is attributed to the strong bonds between the iron and glycine molecules, which protect the iron from forming insoluble complexes.

Q4: Can this compound be used in cell culture experiments?

Yes, this compound is suitable for cell culture experiments, particularly for studying cellular iron uptake and metabolism. It has been successfully used in Caco-2 cell models, which are a common in vitro model for intestinal absorption.[9][10][11] However, as with any supplement added to cell culture media, care must be taken to avoid precipitation, which can be influenced by the media composition, pH, and temperature.

Troubleshooting Guide: this compound Solubility Issues

Precipitation of this compound in experimental solutions can lead to inaccurate results. The following guide provides solutions to common solubility challenges.

Problem Potential Cause Recommended Solution(s)
Precipitate forms when dissolving this compound powder in water. - Low-quality water: Presence of impurities or ions that can interact with this compound. - Incorrect pH: Although stable over a range, extreme pH values can affect solubility. - Supersaturation: Attempting to dissolve too much this compound in a small volume.- Use high-purity, deionized, or distilled water for all solutions. - Ensure the pH of the water is near neutral before adding this compound. - Prepare a more dilute solution initially and gently warm (to no more than 37°C) and vortex to aid dissolution.
Cloudiness or precipitate appears in cell culture medium after adding this compound stock solution. - Interaction with media components: Phosphate and bicarbonate in many common media (e.g., DMEM, RPMI-1640) can react with iron to form insoluble precipitates.[12] - Localized high concentration: Adding a concentrated stock solution too quickly can cause localized precipitation before it has a chance to disperse. - Temperature shock: Adding a cold stock solution to warm media can cause some components to fall out of solution.- Prepare a fresh, more dilute working solution of this compound in a serum-free portion of the medium before adding it to the full volume. - Add the this compound working solution dropwise to the cell culture medium while gently swirling. - Pre-warm the this compound stock solution to 37°C before adding it to the culture medium.
Precipitate forms in buffered solutions (e.g., PBS). - Phosphate interaction: Phosphate-buffered saline (PBS) is a common culprit for iron precipitation.[13] - Buffer choice: Some biological buffers can chelate metal ions, affecting their solubility and availability.[14][15]- If possible, use a buffer with low metal-binding capacity, such as HEPES, MOPS, or MES.[14][15] - If PBS must be used, prepare a concentrated stock of this compound in water and make the final dilution directly in the assay medium immediately before use to minimize the time for precipitation to occur.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound. Always refer to the manufacturer's instructions for your specific product.

Materials:

  • This compound (ferrous bisglycinate chelate) powder

  • High-purity, sterile deionized or distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Calculate the required mass: The molecular weight of ferrous bisglycinate chelate is approximately 203.96 g/mol . To prepare 10 mL of a 10 mM stock solution, you will need:

    • 0.010 L * 0.010 mol/L * 203.96 g/mol = 0.0204 g or 20.4 mg.

  • Dissolution:

    • Weigh out 20.4 mg of this compound powder and add it to a 15 mL sterile conical tube.

    • Add 9 mL of high-purity water to the tube.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. Do not overheat.

  • Adjust volume and sterilize:

    • Once dissolved, bring the final volume to 10 mL with high-purity water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Caco-2 Cell Iron Uptake Assay with this compound

This protocol is adapted from studies investigating iron transport using the Caco-2 cell model.[9][10][11][16]

Materials:

  • Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)

  • DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • This compound stock solution (prepared as in Protocol 1)

  • Ferrous sulfate solution (as a control)

  • Reagents for iron quantification (e.g., colorimetric assay kit)

Procedure:

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Preparation for Uptake:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

    • Incubate the cells in HBSS for 30 minutes at 37°C to deplete intracellular iron stores.

  • Iron Treatment:

    • Prepare fresh treatment solutions of this compound and ferrous sulfate in HBSS at the desired concentrations (e.g., 100 µM, 200 µM).

    • Remove the HBSS from the apical (upper) chamber of the Transwell® inserts and replace it with the iron treatment solutions.

    • Incubate at 37°C for the desired time period (e.g., 1-2 hours).

  • Quantification of Iron Uptake:

    • After incubation, wash the cells three times with ice-cold PBS to remove any surface-bound iron.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the intracellular iron concentration in the cell lysates using a colorimetric iron assay kit or other sensitive method.

Protocol 3: Measurement of the Labile Iron Pool (LIP) using Calcein-AM

This protocol outlines a method to measure the chelatable, redox-active intracellular iron pool using the fluorescent probe Calcein-AM.[13][17][18][19][20]

Materials:

  • Cells of interest cultured in appropriate plates

  • This compound stock solution

  • Calcein-AM stock solution (in DMSO)

  • HBSS or PBS

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time periods. Include an untreated control group.

  • Calcein-AM Loading:

    • Wash the cells twice with HBSS.

    • Prepare a working solution of Calcein-AM in HBSS (e.g., 0.2 µM).

    • Incubate the cells with the Calcein-AM working solution for 20-30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with HBSS to remove excess Calcein-AM.

    • Measure the fluorescence of the calcein-loaded cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).

  • Data Analysis:

    • The fluorescence of calcein (B42510) is quenched by intracellular labile iron. Therefore, a lower fluorescence intensity indicates a higher labile iron pool.

    • Compare the fluorescence intensity of the this compound-treated cells to the untreated control cells to determine the change in the labile iron pool.

Data Summary

Table 1: Solubility of this compound (Ferrous Bisglycinate Chelate)

Solvent Solubility Source/Comment
WaterSolubleGeneral consensus from multiple sources.[3]
Water10 - 100 g/LManufacturer's specification.[4]
Water35.71 mg/mLChemical supplier data.[5]
WaterSlightly SolubleContradictory report from one study.
WaterInsolubleContradictory report from a chemical supplier.[6]
DMSOVery SolubleOne study reported high solubility.
DMSOInsolubleContradictory report from a chemical supplier.[6]
EthanolSlightly Soluble / InsolubleReports are conflicting.[6]
MethanolSlightly SolubleLimited data available.

Table 2: Bioavailability Comparison: this compound vs. Ferrous Sulfate

Parameter This compound (Ferrous Bisglycinate Chelate) Ferrous Sulfate
Relative Bioavailability Significantly higher; some studies suggest at least 2-fold greater bioavailability.[1][2]Standard iron supplement, used as a common comparator.
Effect of Inhibitors (e.g., phytates) Absorption is less affected by dietary inhibitors.[1]Absorption can be significantly reduced by inhibitors.
Gastrointestinal Side Effects Generally better tolerated with fewer side effects.[21]More commonly associated with gastrointestinal side effects like nausea and constipation.[21]
Cellular Uptake Mechanism Primarily through the DMT1 transporter, similar to ferrous sulfate.[9]Transported into cells via the DMT1 transporter.

Visualizations

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) This compound This compound (Ferrous Bisglycinate Chelate) DMT1 DMT1 Transporter This compound->DMT1 Uptake LIP Labile Iron Pool (LIP) (Fe2+) DMT1->LIP Ferritin Ferritin (Iron Storage) LIP->Ferritin Storage Mitochondria Mitochondria (Heme & Fe-S Cluster Synthesis) LIP->Mitochondria Utilization

Caption: Cellular uptake pathway of iron from this compound.

G Start Issue: this compound Precipitation CheckSolvent What is the solvent? Start->CheckSolvent Water Water/Aqueous Buffer CheckSolvent->Water Water/Buffer CultureMedia Cell Culture Medium CheckSolvent->CultureMedia Media CheckPurity Use high-purity water? Water->CheckPurity CheckMedia Is media high in phosphate/bicarbonate? CultureMedia->CheckMedia YesPurity Yes CheckPurity->YesPurity NoPurity No CheckPurity->NoPurity CheckConc Is concentration too high? YesPurity->CheckConc UsePureWater Action: Use ultrapure water NoPurity->UsePureWater Resolved Issue Resolved UsePureWater->Resolved YesConc Yes CheckConc->YesConc NoConc No CheckConc->NoConc Dilute Action: Prepare a more dilute solution YesConc->Dilute NoConc->Resolved Dilute->Resolved YesMedia Yes CheckMedia->YesMedia NoMedia No CheckMedia->NoMedia SlowAddition Action: Add stock solution dropwise while swirling YesMedia->SlowAddition NoMedia->Resolved Prewarm Action: Pre-warm stock solution to 37°C SlowAddition->Prewarm Prewarm->Resolved

Caption: Workflow for troubleshooting this compound precipitation.

References

Technical Support Center: Long-Term Stability of Ferrochel™ (Ferrous Bisglycinate Chelate) in Fortified Food Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Ferrochel™ (ferrous bisglycinate chelate) in fortified food products.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and why is it used in food fortification?

A1: this compound™ is a unique, nutritionally functional form of iron, known as ferrous bisglycinate chelate. It consists of a ferrous iron molecule bonded to two glycine (B1666218) molecules. This chelated structure makes it highly bioavailable and less likely to cause the gastrointestinal side effects often associated with other iron salts.[1] Its stability and low reactivity with other food components make it an excellent choice for fortifying a wide range of food and beverage products.[2]

Q2: What are the primary factors that can affect the long-term stability of this compound™ in fortified foods?

A2: The long-term stability of this compound™ can be influenced by several factors inherent to the food matrix and storage conditions. These include:

  • pH: Extreme pH values can affect the integrity of the chelate.

  • Water Activity (aW): High water activity can promote chemical reactions.

  • Presence of Oxidizing Agents: Contact with oxygen and other oxidizing agents can lead to the conversion of ferrous (Fe2+) to ferric (Fe3+) iron.

  • Interactions with Other Food Components: Ingredients rich in polyphenols (like tannins in tea and coffee) and phytates can interact with iron, although this compound™ is designed to minimize these interactions.[1]

  • Exposure to Light and High Temperatures: These conditions can accelerate degradation reactions.

Q3: How does this compound™'s stability compare to other iron fortificants like ferrous sulfate?

A3: this compound™ generally exhibits greater stability in food matrices compared to non-chelated iron salts like ferrous sulfate. The chelated structure protects the iron from interacting with inhibitory compounds in food, such as phytates and polyphenols, and reduces its pro-oxidative activity. This leads to better maintenance of the food's sensory properties (color, taste, and odor) and a longer shelf life.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental fortification of food products with this compound™.

Issue 1: Unforeseen Color Change in the Fortified Product

Potential Causes:

  • Interaction with Polyphenols: Certain polyphenolic compounds, especially those with vicinal hydroxyl groups (e.g., catechols, gallols), can still react with iron to form colored complexes, although this compound is less prone to this than other iron salts.[3]

  • Oxidation of Iron: Prolonged exposure to oxygen, especially at elevated temperatures or in a high-moisture environment, can lead to the oxidation of the ferrous iron (Fe2+) in this compound™ to ferric iron (Fe3+). Ferric iron is more likely to form colored complexes.

  • Maillard Browning: In products containing reducing sugars and amino acids, high-temperature processing can lead to Maillard browning, which can be influenced by the presence of minerals.

Troubleshooting Steps:

  • Analyze the Food Matrix: Identify and quantify the types of polyphenols present in your food base.

  • Control Oxygen Exposure: During processing and packaging, minimize headspace oxygen by using nitrogen flushing or oxygen scavengers.

  • Optimize pH: Adjusting the pH of the food matrix may help to stabilize the iron-polyphenol complexes and reduce color formation.

  • Consider Encapsulation: For particularly sensitive applications, using an encapsulated form of this compound™ can provide an additional barrier against interactions.

Issue 2: Development of Off-Flavors or Rancidity

Potential Causes:

  • Lipid Oxidation: Free iron ions can act as catalysts for lipid oxidation, leading to rancid flavors, particularly in foods with a high fat content. While this compound™ is less pro-oxidative than ferrous sulfate, this can still occur over a long shelf life.

  • Interaction with Flavor Compounds: The glycine molecules in the chelate could potentially interact with certain flavor compounds in the food matrix.

Troubleshooting Steps:

  • Use of Antioxidants: The addition of natural or synthetic antioxidants (e.g., tocopherols, ascorbic acid) to the food formulation can help to mitigate lipid oxidation.

  • Monitor Peroxide Value and Free Fatty Acids: During stability studies, regularly measure the peroxide value and free fatty acid content as indicators of lipid oxidation.

  • Sensory Panel Evaluation: Conduct regular sensory evaluations to detect the early onset of any off-flavors.

Issue 3: Precipitation or Loss of Solubility

Potential Causes:

  • pH Shifts: Significant changes in the pH of the food product during processing or storage can affect the solubility of this compound™.

  • Interactions with Other Minerals: High concentrations of other minerals, such as calcium, could potentially compete with iron for binding sites, although this is less of an issue with the strong chelation in this compound™.

  • High Processing Temperatures: Extreme heat during processing can potentially impact the integrity of the chelate.

Troubleshooting Steps:

  • Maintain pH Control: Ensure that the pH of the food product remains within a stable range throughout its shelf life.

  • Evaluate Mineral Interactions: If the product is also fortified with other minerals, conduct studies to assess any potential for competitive interactions.

  • Optimize Processing Temperatures: Assess the impact of different processing temperatures and durations on the stability of this compound™ in your specific food matrix.

Experimental Protocols

Protocol 1: Accelerated Shelf-Life Stability Study

Objective: To predict the long-term stability of a this compound™-fortified food product in a shorter timeframe.

Methodology:

  • Sample Preparation: Prepare multiple batches of the fortified food product. One batch will serve as the control (stored at recommended conditions), while other batches will be subjected to accelerated conditions.

  • Storage Conditions:

    • Control: Store at the product's recommended storage temperature and humidity (e.g., 25°C / 60% RH).

    • Accelerated: Store at elevated temperatures and/or humidity. A common condition is 40°C / 75% RH.[4] The choice of conditions should be based on the specific food matrix and its expected failure modes.

  • Time Points for Analysis: Samples should be pulled for analysis at predetermined intervals (e.g., 0, 1, 2, 3, and 6 months for accelerated conditions).

  • Analytical Tests:

    • Quantitative Analysis of this compound™: Use a validated method such as UV-Vis spectrophotometry or HPLC to determine the concentration of intact ferrous bisglycinate.

    • Sensory Evaluation: A trained sensory panel should evaluate color, odor, taste, and texture.

    • Physical and Chemical Analysis:

      • Measure pH and water activity.

      • For products with significant fat content, determine the Peroxide Value (PV) and Free Fatty Acid (FFA) content.

      • Use a colorimeter to quantitatively measure any changes in color.

    • Microbiological Analysis: Test for total viable count, yeasts, and molds to ensure microbial stability.

Data Presentation:

Time (Months)Storage ConditionThis compound™ Concentration (mg/100g)Peroxide Value (meq/kg)Color Change (ΔE*)Sensory Score (1-9)
0-
325°C / 60% RH
340°C / 75% RH
625°C / 60% RH
640°C / 75% RH
Protocol 2: Quantitative Analysis of this compound™ by UV-Vis Spectrophotometry

Objective: To determine the concentration of ferrous iron from this compound™ in a fortified food sample. This method is based on the reaction of ferrous iron with a chromogenic agent (e.g., 1,10-phenanthroline) to form a colored complex that can be measured spectrophotometrically.

Methodology:

  • Sample Extraction:

    • Accurately weigh a homogenized sample of the fortified food.

    • Extract the iron using an appropriate acidic solution (e.g., dilute hydrochloric or sulfuric acid) to break the chelate and solubilize the iron. This may involve heating or sonication depending on the food matrix.

    • Centrifuge and/or filter the extract to obtain a clear solution.

  • Reduction of Ferric Iron (if necessary):

    • To ensure all iron is in the ferrous (Fe2+) state, add a reducing agent such as hydroxylamine (B1172632) hydrochloride or ascorbic acid.

  • Color Development:

    • Add a solution of 1,10-phenanthroline (B135089) and a buffer to adjust the pH to the optimal range for color formation.

    • Allow the color to develop for a specified period.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) for the iron-phenanthroline complex (typically around 510 nm).[5]

  • Quantification:

    • Prepare a standard curve using known concentrations of a ferrous iron standard.

    • Calculate the concentration of iron in the sample by comparing its absorbance to the standard curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points cluster_data Data Interpretation start Fortified Food Product homogenize Homogenize Sample start->homogenize weigh Weigh Sample homogenize->weigh storage_control Control Storage (25°C / 60% RH) weigh->storage_control storage_accel Accelerated Storage (40°C / 75% RH) weigh->storage_accel quant Quantitative Analysis (HPLC/UV-Vis) storage_control->quant sensory Sensory Evaluation storage_control->sensory physchem Physicochemical Tests (pH, aW, Color, PV) storage_control->physchem micro Microbiological Tests storage_control->micro storage_accel->quant storage_accel->sensory storage_accel->physchem storage_accel->micro data_analysis Data Analysis & Comparison quant->data_analysis sensory->data_analysis physchem->data_analysis micro->data_analysis shelf_life Shelf-Life Prediction data_analysis->shelf_life

Caption: Experimental workflow for an accelerated shelf-life stability study.

Factors_Affecting_Stability cluster_intrinsic Intrinsic Factors (Food Matrix) cluster_extrinsic Extrinsic Factors (Storage & Processing) cluster_outcomes Potential Stability Issues center This compound™ Stability pH pH center->pH aw Water Activity (aW) center->aw polyphenols Polyphenols center->polyphenols phytates Phytates center->phytates lipids Lipid Content center->lipids temp Temperature center->temp oxygen Oxygen Exposure center->oxygen light Light Exposure center->light processing Processing Conditions center->processing color_change Color Change pH->color_change precipitation Precipitation pH->precipitation nutrient_loss Loss of Potency aw->nutrient_loss polyphenols->color_change off_flavor Off-Flavor/Rancidity lipids->off_flavor temp->color_change temp->off_flavor temp->nutrient_loss oxygen->color_change oxygen->off_flavor oxygen->nutrient_loss light->color_change light->nutrient_loss processing->precipitation

Caption: Factors influencing the long-term stability of this compound™.

References

Technical Support Center: Ferrochel Dosage Adjustment for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate use of Ferrochel® (ferrous bisglycinate chelate) in test subjects, with a focus on preventing iron overload.

Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is it used in research?

This compound® is a unique, fully chelated form of iron, where an iron molecule is bound to two glycine (B1666218) molecules. This chelation process results in a small, stable, and ionically neutral molecule. In research, it is often preferred over other iron salts like ferrous sulfate (B86663) due to its higher bioavailability and gentler effect on the gastrointestinal system, which can lead to fewer side effects in test subjects.

Q2: How does the bioavailability of this compound® compare to ferrous sulfate?

Studies have consistently shown that this compound® is significantly more bioavailable than ferrous sulfate. Some research indicates that its absorption can be up to 3.7 times higher. This increased absorption means that lower doses of this compound® can be as effective as higher doses of ferrous sulfate in raising iron levels.

Q3: What are the initial signs of iron overload in test subjects?

In rodent models, early signs of acute iron overload can include labored breathing, abnormal posture, and hyperemia of the ear. A significant decrease in body weight and an increase in relative organ weights may also be observed. Chronic iron overload may not present with obvious clinical signs initially, making regular monitoring of biochemical markers crucial. In humans, early symptoms can be non-specific and include fatigue, joint pain, and abdominal discomfort.

Q4: What are the key biomarkers to monitor for iron overload?

The primary biomarkers for assessing iron status and detecting overload in both preclinical and clinical studies are:

  • Serum Ferritin: This protein stores iron and its level in the serum reflects the total body iron stores. Elevated levels are a key indicator of iron overload.

  • Transferrin Saturation (TSAT): This measures the percentage of the iron-transporting protein, transferrin, that is saturated with iron. A high TSAT suggests that the body's capacity to transport iron is nearing its limit.

  • Liver Iron Concentration (LIC): The liver is the primary organ for iron storage. Direct measurement of iron concentration in liver tissue is the most definitive method for diagnosing iron overload.

Q5: What is the recommended starting dosage of this compound® in rats to avoid iron overload?

Based on safety studies, this compound® has a No Observable Adverse Effect Level (NOAEL) of at least 500 mg/kg of body weight per day in rats, which was the highest dose tested in some studies. However, for efficacy studies aiming to correct iron deficiency without inducing overload, a much lower dose is recommended. The appropriate dose will depend on the specific research question, the basal iron status of the animals, and the duration of the study. It is crucial to start with a conservative dose and monitor iron biomarkers regularly.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Elevated Serum Ferritin - this compound® dosage is too high.- The duration of supplementation is too long.- Underlying inflammatory condition in test subjects (ferritin is an acute-phase reactant).- Pre-existing condition affecting iron metabolism.- Reduce the dosage of this compound®.- Shorten the supplementation period.- Screen for inflammatory markers (e.g., C-reactive protein).- Review the health status and genetic background of the test subjects.
High Transferrin Saturation (>50%) - Recent high dose of this compound® leading to temporary saturation of transferrin.- Dosage is consistently too high, leading to systemic iron excess.- Ensure blood sampling is done at a consistent time point relative to dosing.- Reduce the daily dosage of this compound®.- Monitor serum ferritin and liver iron concentration to assess overall iron stores.
Unexpected Weight Loss or Signs of Toxicity - Potential for acute iron toxicity if a very high dose was administered.- Other experimental factors unrelated to this compound®.- Immediately cease this compound® administration.- Provide supportive care to the animals.- Conduct a thorough review of the experimental protocol and dosage calculations.- Perform a necropsy to investigate the cause of toxicity.
No significant increase in hemoglobin despite this compound® supplementation - The dosage of this compound® may be too low to correct a severe iron deficiency.- The duration of the study is not sufficient to observe a change.- Underlying condition affecting erythropoiesis.- Consider a moderate increase in the this compound® dosage, with careful monitoring of iron overload biomarkers.- Extend the duration of the supplementation period.- Investigate other potential causes of anemia.

Quantitative Data Summary

Table 1: Comparative Bioavailability and Safety of Iron Compounds

ParameterThis compound® (Ferrous Bisglycinate Chelate)Ferrous Sulfate
Relative Bioavailability 2-4 times higher than ferrous sulfateStandard
Gastrointestinal Side Effects Significantly fewer reported instancesMore common (e.g., constipation, nausea)
NOAEL in Rats (90-day study) ≥ 500 mg/kg body weight/dayData not specified in the same context

Table 2: Key Biomarkers for Iron Overload

BiomarkerNormal Range (Species Dependent)Indication of Potential Overload
Serum Ferritin Varies significantly by species and labConsistently elevated levels
Transferrin Saturation 15-50% (Humans)> 50%
Liver Iron Concentration Varies by speciesSignificantly above baseline/control levels

Experimental Protocols

Measurement of Serum Ferritin in Mice by ELISA

Objective: To quantify the concentration of ferritin in mouse serum as an indicator of total body iron stores.

Materials:

  • Mouse Ferritin ELISA Kit (commercially available)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Distilled or deionized water

  • Wash buffer (usually provided in the kit)

  • Substrate solution (usually provided in the kit)

  • Stop solution (usually provided in the kit)

  • Serum samples from mice

Protocol:

  • Sample Preparation: Collect blood from mice via an appropriate method (e.g., cardiac puncture, tail vein) and allow it to clot. Centrifuge at 1000 x g for 15 minutes to separate the serum. Store serum at -20°C or -80°C if not used immediately. Before the assay, thaw the samples and dilute them as per the ELISA kit's instructions (a 1:40 dilution is often a good starting point).

  • Reagent Preparation: Prepare all reagents, including standards, controls, and working solutions, according to the ELISA kit manual. Bring all reagents to room temperature before use.

  • Assay Procedure:

    • Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the microplate pre-coated with anti-mouse ferritin antibody.

    • Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60 minutes at room temperature).

    • Aspirate the liquid from each well and wash the wells multiple times (e.g., 4 times) with the wash buffer.

    • Add 100 µL of the enzyme-conjugated anti-mouse ferritin antibody to each well.

    • Cover the plate and incubate for the specified time and temperature (e.g., 10 minutes at room temperature).

    • Repeat the washing step.

    • Add 100 µL of the substrate solution to each well and incubate in the dark for the specified time (e.g., 10 minutes at room temperature).

    • Add 100 µL of the stop solution to each well to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the ferritin concentration in the samples by interpolating their absorbance values on the standard curve. Remember to multiply the result by the dilution factor.

Determination of Transferrin Saturation in Rats

Objective: To calculate the percentage of transferrin that is saturated with iron in rat serum.

Materials:

  • Serum samples from rats

  • Commercial kits for serum iron and Unsaturated Iron-Binding Capacity (UIBC) or Total Iron-Binding Capacity (TIBC) determination

  • Spectrophotometer

Protocol:

  • Serum Iron Measurement:

    • Follow the protocol of a commercially available colorimetric kit. This typically involves adding an acidic buffer to release iron from transferrin, followed by a reducing agent to convert Fe³⁺ to Fe²⁺. An iron-chelating agent that forms a colored complex with Fe²⁺ is then added, and the absorbance is measured at a specific wavelength (e.g., 560-593 nm).

    • Calculate the serum iron concentration (µg/dL) based on a standard curve.

  • Unsaturated Iron-Binding Capacity (UIBC) Measurement:

    • Follow the protocol of a commercially available colorimetric kit. This usually involves adding a known excess of Fe²⁺ to the serum to saturate all available iron-binding sites on transferrin. The unbound Fe²⁺ is then measured using a colorimetric reaction.

    • The UIBC is the difference between the total iron added and the unbound iron measured.

  • Calculation of Total Iron-Binding Capacity (TIBC):

    • TIBC (µg/dL) = Serum Iron (µg/dL) + UIBC (µg/dL)

  • Calculation of Transferrin Saturation (TSAT):

    • TSAT (%) = (Serum Iron / TIBC) x 100

Measurement of Liver Iron Concentration by Spectrophotometry

Objective: To quantify the concentration of non-heme iron in liver tissue.

Materials:

  • Liver tissue samples (fresh or frozen)

  • Nitric acid (concentrated)

  • Perchloric acid (concentrated)

  • Hydroxylamine (B1172632) hydrochloride solution

  • 2,2'-Bipyridyl solution (or other suitable chromogen)

  • Acetate (B1210297) buffer

  • Iron standard solutions

  • Spectrophotometer

  • Digestion block or hot plate

Protocol:

  • Sample Preparation and Digestion:

    • Accurately weigh a small piece of liver tissue (e.g., 50-100 mg).

    • Place the tissue in a digestion tube.

    • Add a mixture of concentrated nitric acid and perchloric acid (use appropriate safety precautions in a fume hood).

    • Heat the samples on a digestion block or hot plate until the tissue is completely digested and the solution is clear.

    • Allow the samples to cool and then dilute them to a known volume with deionized water.

  • Colorimetric Reaction:

    • Take an aliquot of the digested sample solution.

    • Add hydroxylamine hydrochloride to reduce any Fe³⁺ to Fe²⁺.

    • Add the acetate buffer to adjust the pH.

    • Add the 2,2'-bipyridyl solution, which will form a colored complex with the Fe²⁺.

    • Allow the color to develop for a specified time.

  • Spectrophotometric Measurement:

    • Measure the absorbance of the samples and a series of iron standards at the wavelength of maximum absorbance for the colored complex (e.g., 522 nm for the 2,2'-bipyridyl complex).

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the iron standards against their concentrations.

    • Determine the iron concentration in the digested sample solution from the standard curve.

    • Calculate the liver iron concentration, typically expressed as µg of iron per gram of dry or wet liver tissue, accounting for the initial weight of the tissue and the dilution factors.

Visualizations

Dosage_Adjustment_Workflow start Start Experiment with Calculated this compound® Dose monitor Monitor Biomarkers: - Serum Ferritin - Transferrin Saturation start->monitor evaluate Evaluate Biomarker Levels monitor->evaluate normal Levels within Normal Range evaluate->normal Normal high Levels Elevated (Potential Overload) evaluate->high High continue_exp Continue Experiment normal->continue_exp adjust Reduce this compound® Dose or Pause Supplementation high->adjust troubleshoot Troubleshoot for Other Causes (e.g., Inflammation) high->troubleshoot adjust->monitor

Caption: Workflow for adjusting this compound® dosage based on biomarker monitoring.

Hepcidin_Regulation_Pathway high_iron High Body Iron Stores (e.g., High Serum Ferritin) bmp_smad BMP/SMAD Signaling Pathway high_iron->bmp_smad activates hepcidin (B1576463) Increased Hepcidin Synthesis in Liver bmp_smad->hepcidin stimulates ferroportin Ferroportin (Iron Exporter) Internalization & Degradation hepcidin->ferroportin causes iron_absorption Decreased Iron Absorption (from gut) ferroportin->iron_absorption leads to iron_release Decreased Iron Release (from macrophages) ferroportin->iron_release leads to

Caption: Simplified hepcidin signaling pathway in response to high iron levels.

Improving the palatability of Ferrochel-fortified animal feed

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and animal nutrition professionals with essential information for troubleshooting and improving the palatability of animal feed fortified with Ferrochel® (ferrous bisglycinate chelate).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound® and why is it used in animal feed?

This compound® is a patented, chelated form of iron known as ferrous bisglycinate chelate.[1] In this molecule, an iron atom is bound to two molecules of the amino acid glycine, forming a stable ring structure.[1] This chelation offers several advantages in animal nutrition:

  • High Bioavailability: The unique structure enhances absorption and utilization of iron by the animal, making it 2 to 4 times more bioavailable than inorganic iron sources like ferrous sulfate (B86663).[2][3]

  • Enhanced Safety and Gentleness: this compound® is recognized as safe (GRAS) and is less likely to cause the gastrointestinal upset often associated with other iron salts.[4][5][6]

  • Superior Stability: It is a highly stable compound that can be added to most feed types without unwanted interactions.[3]

These properties make it an effective choice for preventing and addressing iron deficiencies, thereby supporting healthy blood formation, growth, and overall productivity in livestock, poultry, and aquaculture.[2]

Q2: What is "palatability" and why is it critical in animal nutrition research?

Palatability refers to the overall attractiveness and acceptability of a feed to an animal. It is a comprehensive sensory experience determined by factors including taste, odor (aroma), texture, and appearance.[7][8] Palatability is a critical factor because it directly influences an animal's voluntary feed intake.[9] A feed with high nutritional value is ineffective if the animal will not consume it consistently.[10] Therefore, ensuring good palatability is essential for achieving accurate experimental outcomes and maximizing the zootechnical performance and well-being of the animals.[8][9]

Q3: Does this compound® fortification affect feed palatability compared to other iron sources?

While any additive can potentially alter the sensory profile of a feed, this compound® is specifically designed to minimize negative organoleptic effects.[11] Studies involving human subjects have shown that this compound® is associated with significantly fewer taste-related complaints compared to inorganic iron salts like ferrous sulfate.[12][13] The chelated structure of this compound® makes the iron less reactive, which can reduce the metallic taste and oxidative reactions that lead to unpleasant odors and flavors in the feed.[4][14] However, palatability is complex and can be influenced by the base diet composition, inclusion rate, and the specific sensitivity of the animal species.[10][15] Therefore, it is always best practice to validate the palatability of the final fortified diet in the target animal.

Q4: What are the common signs of a palatability issue in a feeding study?

Observing animal behavior is key to identifying potential palatability problems. Common signs include:

  • Feed Refusal or Reduced Intake: Animals may eat significantly less of the test diet compared to the control diet, or compared to their own baseline intake.[16]

  • Hesitation or "Fussy" Eating: Animals may approach the feed, sniff it, and then back away or eat very slowly.[10]

  • Feed Sorting: If the fortified component is in a pellet or particle form, animals may actively sort through the feed to avoid consuming it.

  • Increased Feed Spillage: Animals may push the feed out of the feeder in an attempt to find more desirable components.

  • Negative Behavioral Cues: In some species, vocalizations or other stress-related behaviors may be associated with feeding time.

Section 2: Troubleshooting Guide for Palatability Issues

Q5: My animals are showing reduced intake of the this compound®-fortified feed. What are the first steps to troubleshoot this?

If you observe reduced feed intake, it is important to systematically identify the cause. The primary goal is to determine if the issue is related to the diet's palatability or other external factors. A logical troubleshooting process can help pinpoint the problem.

G start Start: Reduced Feed Intake Observed check_env Step 1: Rule Out Non-Dietary Factors start->check_env env_factors Check for: - Environmental Stressors (heat, noise) - Social Stress (overcrowding) - Animal Health (illness, injury) - Water Quality & Availability check_env->env_factors Investigate env_ok Are non-dietary factors ruled out? env_factors->env_ok address_env Action: Address External Factors (e.g., adjust temperature, consult vet) env_ok->address_env No palatability_issue Step 2: Confirm a Palatability Issue env_ok->palatability_issue Yes run_test Action: Conduct a Palatability Test (e.g., Two-Bowl Preference Test) Compare fortified vs. unfortified feed. palatability_issue->run_test test_result Does the test confirm a preference for the unfortified feed? run_test->test_result no_preference Result: No significant preference. Re-evaluate non-dietary factors and diet formulation (e.g., nutrient balance). test_result->no_preference No preference_confirmed Result: Preference Confirmed. Proceed to Mitigation Strategies. test_result->preference_confirmed Yes mitigation Step 3: Implement Mitigation - Introduce feed gradually - Use masking flavors/sweeteners - Re-evaluate inclusion level preference_confirmed->mitigation

Caption: A workflow for troubleshooting reduced feed intake.

Q6: How can I differentiate between poor palatability and other factors causing feed refusal?

It's crucial to distinguish between palatability and other potential causes.

  • Observe the Control Group: If animals consuming the unfortified control diet also show reduced intake, the issue is likely systemic (e.g., environmental stress, illness) and not related to the this compound® fortification.

  • Conduct a Health Check: A veterinarian should assess the animals to rule out underlying health issues that can cause appetite loss.[16]

  • Check Environmental Conditions: Ensure temperature, humidity, lighting, and noise levels are within the optimal range for the species. Also, verify that fresh, clean water is always available.[9]

  • Perform a Preference Test: The most definitive way to confirm a palatability issue is to conduct a choice-based feeding trial where animals are offered both the control and the fortified feed simultaneously.[7][17] A consistent preference for the control feed strongly indicates a palatability problem with the fortified diet.

Section 3: Experimental Protocols & Data

Q7: How do I design and conduct a reliable palatability experiment?

The two-bowl preference test (also known as a choice or preference test) is a standard method for evaluating feed palatability.[7] It directly compares the consumption of two different diets when offered simultaneously.

Detailed Protocol: Two-Bowl Preference Test

Objective: To determine if there is a statistically significant preference between a control diet and a this compound®-fortified diet.

Materials:

  • Sufficient number of test animals (e.g., a minimum of 20 for statistical power).[9]

  • Two identical feed bowls per animal/pen to avoid position bias.

  • Calibrated scale for accurately weighing feed.

  • Control diet (unfortified).

  • Test diet (fortified with this compound®).

Methodology:

  • Acclimation Period (3-5 days): House animals in the testing environment. Provide the control diet in both feed bowls to acclimate them to the setup.

  • Fasting Period (optional, species-dependent): A brief fasting period (e.g., 2-4 hours) before the test can help ensure animals are motivated to eat.

  • Test Procedure (repeat for 3-5 days):

    • Weigh an equal, pre-determined amount of the control diet and the test diet for each animal/pen.

    • Place the two bowls side-by-side in the feeder. Crucially, randomize the position (left/right) of the control and test diets each day to prevent "handedness" or position bias from confounding the results.

    • Allow animals access to the feed for a fixed period (e.g., 30 minutes to a few hours, depending on the species' eating habits).[10][18]

    • Record the first choice of each animal if possible.

    • At the end of the period, remove both bowls.

    • Weigh the leftover feed from each bowl to determine the amount consumed.

  • Data Collection: For each animal/pen and each day, record:

    • Weight of control feed offered.

    • Weight of control feed remaining.

    • Weight of test feed offered.

    • Weight of test feed remaining.

    • First choice (if observed).

G acclimate Day 1-5: Acclimation Animal in test environment. Control feed in both bowls. fast Pre-Test: Fasting (Optional, 2-4 hours) acclimate->fast prepare Test Day: Preparation - Weigh equal amounts of  Control (A) & Test (B) feed. fast->prepare position Randomize Bowl Position (e.g., 50% A-B, 50% B-A) prepare->position offer Offer Feed (Fixed duration, e.g., 1 hour) position->offer observe Observe & Record First Choice offer->observe remove End of Period: Remove & Weigh Leftovers observe->remove calculate Calculate & Analyze - Intake of A vs. B - Intake Ratio - First Choice % remove->calculate

Caption: Workflow for a two-bowl preference test experiment.

Q8: What quantitative data should I collect and how should I analyze it?

Table 1: Example Data Collection and Calculation
Animal IDDiet A (Control) Intake (g)Diet B (Test) Intake (g)Total Intake (g)Intake Ratio (B / Total)First Choice
0011501452950.49A
0021801102900.38A
0031201602800.57B
..................
Mean X̄A X̄B X̄Total X̄Ratio

Analysis:

  • Intake: Use a paired t-test (or Wilcoxon signed-rank test for non-normal data) to compare the mean intake of the control diet vs. the test diet. A significant difference indicates a preference.

  • Intake Ratio: This value normalizes the data. An average ratio of 0.50 indicates no preference. A value significantly greater than 0.50 indicates a preference for the test diet, while a value significantly less than 0.50 indicates an aversion.

  • First Choice: Analyze the first-choice data using a chi-square test to see if the animals chose one diet significantly more often than the other.

Section 4: Solutions and Mitigation Strategies

Q9: What types of flavoring agents or palatants can be used to improve palatability?

If a palatability issue is confirmed, using flavoring agents (palatants) is a highly effective strategy.[19] These additives work by masking undesirable flavors or by adding an attractive aroma and taste.[20][21] The choice of flavor often depends on the species.[22]

Table 2: Common Flavoring Agents for Different Animal Species
Animal CategoryCommonly Preferred FlavorsExamples of Commercial Agents
Swine (especially piglets) Sweet, fruity, milky, vanilla, cinnamon.[22]Vanillin, fruit extracts (berry, apple), dairy flavors.[10][21]
Ruminants (cattle, sheep) Herbal, fruity (citrus), sweet, vanilla.[15][22]Anise, fenugreek, citrus extracts, molasses-based flavors.[8][23]
Poultry Less influenced by taste, but aroma can play a role. Herbal and spice notes are sometimes used.Thyme oil, carvacrol, cinnamic aldehyde.[24]
Rabbits Herbal, anise, thyme.[22]Fennel, thyme, and other herbal extracts.[22]

Note: Always use food-grade or feed-grade flavoring agents from reputable suppliers. The inclusion level should be based on manufacturer recommendations and optimized for your specific diet formulation.[21]

Q10: What is the mechanism behind taste perception and how do masking agents work?

Taste perception begins when chemical compounds (tastants) in the feed dissolve in saliva and bind to specific taste receptor cells located in the taste buds.[25] This binding triggers a signaling cascade that sends a nerve impulse to the brain, which interprets the signal as a specific taste (e.g., sweet, bitter, umami).[26][27] The metallic or bitter taste associated with some minerals is believed to result from their interaction with these receptor pathways.

Masking agents and flavors work by interfering with this process. They can either:

  • Block Receptors: Some molecules can physically block the receptors responsible for detecting bitter or metallic tastes.

  • Overpower Signals: Potent and attractive flavors (like sweet or umami) can generate a stronger positive signal to the brain, effectively overriding the negative one.

  • Provide Attractive Aromas: Since smell and taste are closely linked, a pleasant aroma can attract the animal to the feed and encourage initial consumption.[19][22]

G cluster_0 Taste Receptor Cell receptor G-Protein Coupled Receptor (GPCR) (e.g., for Bitter/Metallic) pathway Signal Transduction (Intracellular Cascade) brain Brain (Gustatory Cortex) pathway->brain Nerve Signal tastant Unpalatable Tastant (e.g., Free Iron Ions) tastant->receptor:f0 Binds masking_agent Masking Agent (Flavor/Blocker) masking_agent->receptor:f0 Blocks Binding perception Negative Taste Perception (Rejection) brain->perception

Caption: Simplified diagram of a taste signaling pathway and masking mechanism.

References

Validation & Comparative

Ferrochel™ vs. Ferrous Sulfate: A Comparative Guide to Bioavailability and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability, efficacy, and tolerability of Ferrochel™ (ferrous bisglycinate chelate) versus the conventional ferrous sulfate (B86663). The information presented is synthesized from multiple clinical studies to aid in research and development decisions.

Executive Summary

This compound™, a chelated form of iron, has demonstrated significantly higher bioavailability and better gastrointestinal tolerance compared to ferrous sulfate, the most common form of iron supplementation.[1][2] Clinical evidence suggests that the unique chemical structure of this compound™ allows it to be absorbed more efficiently and with fewer side effects, making it a superior option for addressing iron deficiency.[1][3]

Data Presentation

The following tables summarize the quantitative data from comparative studies on this compound™ and ferrous sulfate.

Table 1: Comparative Bioavailability

ParameterThis compound™ (Ferrous Bisglycinate Chelate)Ferrous SulfateKey Findings
Relative Bioavailability 2 to 4.7 times higher than ferrous sulfate.[4][5]Standard reference for iron bioavailability.Studies consistently show superior absorption of this compound™.[1][4][5][6]
Absorption in the Presence of Inhibitors Absorption is less affected by dietary inhibitors like phytates and polyphenols.[1][7]Absorption is significantly reduced by inhibitors found in foods like grains, tea, and coffee.[1][7]The chelated structure of this compound™ protects the iron from binding with inhibitors in the gut.[1]

Table 2: Efficacy in Treating Iron Deficiency Anemia

PopulationThis compound™ DosageFerrous Sulfate DosageOutcome
Pregnant Women 15 mg/day40 mg/dayThis compound™ was significantly more effective in preventing a decrease in hemoglobin and serum ferritin.[5][8][9][10]
Pregnant Women 25 mg/day50 mg/dayBoth were equally effective in preventing iron deficiency anemia, but this compound™ had fewer side effects.[11]
Children (1-13 years) 30 mg/day30 mg/dayBoth increased ferritin levels, but the increase was more sustained in the this compound™ group 6 months post-supplementation.[12]
Infants and Young Children 5 mg/kg/day5 mg/kg/dayBoth increased hemoglobin, but only this compound™ significantly increased ferritin levels. Bioavailability was 90.9% for this compound™ vs. 26.7% for ferrous sulfate.[13]
Gastrectomized Patients 50 mg/day (from 250 mg)80 mg/day (from 400 mg)Ferrous sulfate showed better results in improving hematologic parameters in this specific population.[14]

Table 3: Comparison of Side Effects

Side Effect ProfileThis compound™ (Ferrous Bisglycinate Chelate)Ferrous SulfateKey Findings
Gastrointestinal Issues Significantly lower incidence of nausea, constipation, and abdominal pain.[1][3]Commonly associated with gastrointestinal side effects, which can lead to non-compliance.[1][15]A meta-analysis in pregnant women showed a 64% lower rate of gastrointestinal side effects with ferrous bisglycinate chelate.[1]
Taste No reported issues with taste.[5][8][9][10]Metallic taste is a common complaint, leading to non-compliance, especially in pregnant women.[1][5][8][9][10]Better tolerability of this compound™ improves patient adherence to treatment.

Experimental Protocols

Below are the methodologies of key experiments cited in this guide.

Study on Iron Deficiency in Pregnant Women (Szarfarc et al., 2001)
  • Objective: To compare the effectiveness of daily supplementation with this compound™ versus ferrous sulfate in preventing iron deficiency during pregnancy.[5][8][9][10]

  • Study Design: A prospective, longitudinal study.[8]

  • Participants: 145 pregnant women, with <20 weeks of gestation at the start of the study. 71 women received this compound™ and 74 received ferrous sulfate.[5][8][10]

  • Intervention:

    • This compound™ group: 15 mg of elemental iron per day.[5][8][9][10]

    • Ferrous sulfate group: 40 mg of elemental iron per day.[5][8][9][10]

    • Duration: Supplementation was provided from enrollment until 30-40 weeks of pregnancy. Adequate consumption was defined as ingestion for 13 weeks or more.[8][9][10]

  • Data Collection: Hemoglobin, transferrin saturation, and serum ferritin were measured at baseline (<20 weeks), 20-30 weeks, and 30-40 weeks of pregnancy.[8][9][10]

  • Key Findings: Supplementation with this compound™ was significantly more effective in maintaining iron stores, despite the lower dosage. A higher percentage of women in the this compound™ group (73%) adhered to the treatment compared to the ferrous sulfate group (35%), with taste being a major factor for non-compliance with ferrous sulfate.[8][9][10]

Study on Iron Bioavailability from Fortified Breakfasts (Layrisse et al., 2000)
  • Objective: To determine the bioavailability of iron from this compound™ compared to ferrous sulfate when added to fortified breads.[7]

  • Study Design: A series of five experiments with a total of 74 subjects.[7]

  • Methodology: Iron absorption was measured by the double-isotope method, where red blood cell incorporation of radio-labeled iron (⁵⁵Fe and ⁵⁹Fe) was determined 15 days after administration of the labeled meals.[7]

  • Intervention: Participants consumed breakfasts of either precooked corn flour or white wheat flour bread fortified with either this compound™ or ferrous sulfate.[7]

  • Key Findings: Iron absorption from this compound™ was approximately twice that of ferrous sulfate. The study also found that this compound™ partially overcame the inhibitory effects of phytates and that its absorption was less affected by polyphenols in coffee and tea compared to ferrous sulfate.[7]

Mandatory Visualization

The following diagrams illustrate the proposed absorption pathways of this compound™ and ferrous sulfate, and a typical experimental workflow for a comparative bioavailability study.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Intestinal Cell) FeSO4 Ferrous Sulfate (FeSO4) Fe2_ion Fe²⁺ FeSO4->Fe2_ion Dissociates SO4_ion SO₄²⁻ FeSO4->SO4_ion This compound This compound™ (Fe(Gly)2) Peptide_Transporter Peptide/Amino Acid Transporter This compound->Peptide_Transporter Intact Absorption Inhibitors Dietary Inhibitors (Phytates, Polyphenols) Bound_Fe Insoluble Iron Complexes Inhibitors->Bound_Fe Fe2_ion->Bound_Fe DMT1 DMT1 Transporter Fe2_ion->DMT1 Absorption Excretion Excretion Bound_Fe->Excretion Fe2_inside Fe²⁺ DMT1->Fe2_inside Ferrochel_inside This compound™ Peptide_Transporter->Ferrochel_inside Bloodstream Bloodstream Fe2_inside->Bloodstream Transport via Ferroportin Fe2_from_this compound Fe²⁺ Ferrochel_inside->Fe2_from_this compound Hydrolysis Fe2_from_this compound->Bloodstream Transport via Ferroportin

Caption: Intestinal absorption pathways of this compound™ vs. Ferrous Sulfate.

cluster_setup Study Setup cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis Recruitment Participant Recruitment (e.g., Iron-deficient individuals) Screening Screening & Baseline Measurements (Hb, Ferritin) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: This compound™ Supplementation Randomization->GroupA GroupB Group B: Ferrous Sulfate Supplementation Randomization->GroupB FollowUp Follow-up Measurements (e.g., at 4, 8, 12 weeks) GroupA->FollowUp SideEffects Monitoring of Adverse Events GroupA->SideEffects GroupB->FollowUp GroupB->SideEffects Analysis Statistical Analysis (Comparison of outcomes) FollowUp->Analysis SideEffects->Analysis

Caption: A typical experimental workflow for a randomized controlled trial.

References

A Head-to-Head Clinical Comparison of Ferrochel® (Ferrous Bisglycinate Chelate) and Other Iron Chelates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron deficiency remains a global health challenge, necessitating the development of iron supplementation strategies that offer both high bioavailability and excellent tolerability. Among the various oral iron formulations, Ferrochel®, a patented ferrous bisglycinate chelate, has emerged as a promising alternative to traditional iron salts like ferrous sulfate (B86663) and other chelates such as iron polymaltose complex. This guide provides an objective comparison of the clinical performance of this compound® against these alternatives, supported by experimental data from head-to-head clinical trials.

Comparative Efficacy and Tolerability

Clinical studies have repeatedly demonstrated the superior bioavailability and tolerability of this compound® compared to other iron formulations. This is largely attributed to its unique chelated structure, where a ferrous iron molecule is bound to two glycine (B1666218) molecules. This structure protects the iron from inhibitors in the digestive tract and allows it to be absorbed intact, minimizing gastrointestinal side effects.[1][2]

This compound® vs. Ferrous Sulfate

Ferrous sulfate is a widely used, inexpensive iron salt. However, its use is often limited by poor absorption and a high incidence of gastrointestinal side effects, such as nausea, constipation, and abdominal pain.[3] Clinical trials have shown that this compound® is more effective at lower doses and is significantly better tolerated.

A systematic review and meta-analysis of randomized controlled trials concluded that ferrous bisglycinate supplementation in pregnant women led to greater improvements in hemoglobin status and a 64% lower rate of gastrointestinal adverse events compared to other iron salts.[4] One study in pregnant women found that daily supplementation with 15 mg of elemental iron from this compound® was significantly more effective in preventing iron deficiency than 40 mg of elemental iron from ferrous sulfate.[5]

This compound® vs. Iron Polymaltose Complex

Iron Polymaltose Complex (IPC) is another iron preparation designed to have fewer gastrointestinal side effects than ferrous sulfate. However, studies comparing it with this compound® suggest that this compound® may have greater efficacy in improving iron stores.

A pilot randomized trial in anemic children aged 1 to 13 years compared the efficacy of oral supplementation with this compound® and IPC (both at a dose of 3.0 mg iron/kg body weight/day for 45 days). While both treatments increased hemoglobin levels, only the this compound® group showed a significant increase in ferritin and Mean Corpuscular Hemoglobin (MCH) levels, indicating a greater impact on iron stores.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from head-to-head clinical trials.

Table 1: Efficacy of this compound® vs. Ferrous Sulfate in Pregnant Women

ParameterThis compound® GroupFerrous Sulfate Groupp-valueReference
Dosage 15 mg elemental iron/day40 mg elemental iron/day-[5]
Hemoglobin Less pronounced decreaseSignificant decrease<0.05[5]
Serum Ferritin Less pronounced decreaseSignificant decrease<0.05[5]
Transferrin Saturation Less pronounced decreaseSignificant decrease<0.05[5]
Iron Depletion 30.8% of women54.5% of women<0.05[5]

Table 2: Efficacy of this compound® vs. Iron Polymaltose Complex in Anemic Children

ParameterThis compound® Group (FeBC)Iron Polymaltose Group (FeP)p-valueReference
Dosage 3.0 mg iron/kg/day3.0 mg iron/kg/day-[6][7]
Change in Hemoglobin Significant increaseSignificant increaseNS[6][7]
Change in Ferritin Significant increaseNo significant increase<0.05[6][7]
Change in MCH Significant increaseNo significant increase<0.05[6][7]

Table 3: Tolerability of this compound® vs. Ferrous Sulfate

Adverse EffectThis compound®Ferrous SulfateRelative Risk Reduction with this compound®Reference
Gastrointestinal Side Effects (in pregnant women) Lower IncidenceHigher Incidence64%[4]
Taste (as a reason for non-compliance in pregnant women) 0%29.8%-[5]

Experimental Protocols

Below are detailed methodologies for two key clinical trials cited in this guide.

Protocol 1: Comparison of this compound® and Ferrous Sulfate in Pregnant Women
  • Study Design: A prospective, randomized, open-label clinical trial.[5]

  • Participants: Pregnant women with less than 20 weeks of gestation, at low obstetric risk, and not using any iron supplement prior to enrollment.[5]

  • Intervention:

    • Group 1: Daily oral supplementation with tablets containing 15 mg of elemental iron as this compound®.[5]

    • Group 2: Daily oral supplementation with tablets containing 40 mg of elemental iron as ferrous sulfate.[5]

  • Duration: Supplementation was provided for the duration of the pregnancy.[5]

  • Outcome Measures:

    • Primary: Hemoglobin, serum ferritin, and transferrin saturation levels were measured at baseline (<20 weeks), 20-30 weeks, and 30-40 weeks of gestation.[5]

    • Secondary: Incidence of iron deficiency anemia and iron depletion, and reasons for non-compliance.[5]

  • Laboratory Methods: Blood samples were collected and analyzed for complete blood count and iron status parameters using standard laboratory techniques.

  • Statistical Analysis: Statistical significance of the differences between the two groups was determined using appropriate statistical tests (e.g., t-tests or chi-square tests) with a p-value of <0.05 considered significant.[5]

Protocol 2: Comparison of this compound® and Iron Polymaltose Complex in Anemic Children
  • Study Design: A double-blind, randomized, controlled clinical trial.[6][7]

  • Participants: Children aged 1 to 13 years diagnosed with iron deficiency anemia.[6][7]

  • Intervention:

    • Group A (FeBC): Oral supplementation with iron bisglycinate chelate.[6][7]

    • Group B (FeP): Oral supplementation with iron polymaltose complex.[6][7]

    • Both groups received a dosage of 3.0 mg of elemental iron per kg of body weight per day.[6][7]

  • Duration: 45 days.[6][7]

  • Outcome Measures:

    • Primary: Changes in hemoglobin, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and serum ferritin levels from baseline to the end of the study.[6][7]

    • Secondary: Changes in Red Cell Distribution Width (RDW) and transferrin levels.[6][7]

  • Laboratory Methods: Blood samples were collected at baseline and after 45 days of treatment for hematological and biochemical analysis.

  • Statistical Analysis: The data were analyzed using statistical tests to compare the mean changes in the measured parameters between the two groups. A p-value of <0.05 was considered statistically significant.[6][7]

Visualizing the Mechanisms

The following diagrams illustrate the proposed absorption pathway of this compound® compared to non-chelated iron and the experimental workflow of a typical head-to-head clinical trial.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte This compound This compound Absorbed_this compound Intact this compound This compound->Absorbed_this compound Direct Absorption Ferrous_Sulfate Ferrous_Sulfate Fe2 Fe2+ Ferrous_Sulfate->Fe2 Dissociation Inhibitors Inhibitors Inhibitors->Fe2 Inhibition Hydrolysis Hydrolysis Absorbed_this compound->Hydrolysis Iron_Pool Cellular Iron Pool Fe2->Iron_Pool Hydrolysis->Fe2 Releases Fe2+ Bloodstream Bloodstream Iron_Pool->Bloodstream Transport

Caption: Proposed absorption pathway of this compound® vs. Ferrous Sulfate.

Start Start Screening Patient Screening (Inclusion/Exclusion Criteria) Start->Screening Randomization Randomization Screening->Randomization Group_A Group A (this compound®) Randomization->Group_A Group_B Group B (Other Iron Chelate) Randomization->Group_B Baseline Baseline Data Collection (Blood Samples, Questionnaires) Group_A->Baseline Group_B->Baseline Intervention Treatment Period (Specified Duration and Dosage) Baseline->Intervention Follow_up Follow-up Assessments (Blood Samples, Adverse Events) Intervention->Follow_up Analysis Data Analysis (Statistical Comparison) Follow_up->Analysis Results Results and Conclusion Analysis->Results

Caption: Generalized workflow of a randomized controlled clinical trial.

References

Validating the efficacy of Ferrochel in treating iron-deficiency anemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron-deficiency anemia remains a significant global health challenge. While ferrous sulfate (B86663) has long been the standard for oral iron supplementation, its use is often limited by gastrointestinal side effects, which can lead to poor patient compliance. Ferrochel®, a patented ferrous bisglycinate chelate, has emerged as a promising alternative, demonstrating comparable or superior efficacy with a more favorable tolerability profile. This guide provides an objective comparison of this compound's performance against other iron supplements, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

Superior Bioavailability and Tolerability of this compound

This compound® is a chelated form of iron, where a ferrous iron molecule is bound to two glycine (B1666218) molecules.[1][2] This unique structure enhances its bioavailability and reduces gastrointestinal side effects compared to traditional iron salts like ferrous sulfate.[2][3] Studies have shown that this compound® is 2 to 3 times more absorbable than standard iron supplements.[3] A meta-analysis revealed a 64% lower rate of gastrointestinal side effects in pregnant women using ferrous bisglycinate chelate compared to other forms of iron.[3] This improved tolerability is attributed to the fact that this compound® does not readily dissociate in the stomach, thus minimizing irritation of the gastric mucosa.[1]

Comparative Efficacy in Clinical Trials

Multiple randomized controlled trials have demonstrated the efficacy of this compound® in treating iron-deficiency anemia, particularly in pregnant women.

Key Efficacy Markers: Hemoglobin and Ferritin

A systematic review and meta-analysis of randomized controlled trials found that supplementation with ferrous bisglycinate for 4–20 weeks resulted in significantly higher hemoglobin concentrations in pregnant women compared to other iron supplements.[2] While a non-significant trend for higher ferritin concentrations was observed in this population, other studies have shown significant increases in ferritin levels with ferrous bisglycinate chelate supplementation.

The following tables summarize the quantitative data from key clinical trials comparing this compound® (ferrous bisglycinate chelate) with ferrous sulfate.

Table 1: Comparison of Hemoglobin Level Changes

Study PopulationIntervention Group (this compound®)Control Group (Ferrous Sulfate)DurationOutcome
Pregnant Women15 mg/day elemental iron40 mg/day elemental iron>13 weeksLess pronounced decrease in hemoglobin levels in the this compound® group.[4]
Pregnant Women25 mg/day elemental iron50 mg/day elemental iron15-19 weeks gestation to deliveryNo significant difference in the prevention of iron deficiency anemia.[5]

Table 2: Comparison of Ferritin Level Changes

Study PopulationIntervention Group (this compound®)Control Group (Ferrous Sulfate)DurationOutcome
Pregnant Women15 mg/day elemental iron40 mg/day elemental iron>13 weeksLess pronounced decrease in serum ferritin levels in the this compound® group.[4]
Schoolchildren30 mg/day elemental iron30 mg/day elemental iron12 weeksHigher ferritin concentration 6 months post-supplementation in the bis-glycinate chelate group.[6]

Table 3: Comparison of Gastrointestinal Adverse Events

Study PopulationIntervention Group (this compound®)Control Group (Ferrous Sulfate)DurationOutcome
Pregnant Women15 mg/day elemental iron40 mg/day elemental iron>13 weeksNo reports of taste as a factor for non-compliance in the this compound® group, versus 29.8% in the ferrous sulfate group.[4]
Pregnant Women25 mg/day elemental iron50 mg/day elemental iron15-19 weeks gestation to deliveryLower frequency of gastrointestinal complaints in the bisglycinate group.[5]

Detailed Experimental Protocols

The following methodologies are representative of the protocols used in randomized controlled trials comparing the efficacy of this compound® to ferrous sulfate in treating iron-deficiency anemia.

Pivotal Study in Pregnant Women

Objective: To compare the relative effectiveness of daily supplementation with this compound® (ferrous bis-glycinate chelate) and ferrous sulfate in the control of iron deficiency during pregnancy.[4][7]

Study Design: A prospective, randomized controlled trial.[4][7]

Participant Selection:

  • Inclusion Criteria: Pregnant women with less than 20 weeks of gestation, low obstetric risk (absence of hypertension, diabetes, etc.), and no prior use of iron supplements.[7]

  • Exclusion Criteria: History of allergy to iron preparations, peptic ulcer, cirrhosis, hemodialysis, hemochromatosis, aplastic anemia, chronic disease anemia, pancreatitis, or renal disease.[8]

Intervention:

  • Experimental Group: Daily oral supplementation with a tablet containing 15 mg of elemental iron from this compound® (ferrous bis-glycinate chelate).[4]

  • Control Group: Daily oral supplementation with a tablet containing 40 mg of elemental iron from ferrous sulfate.[4]

  • Duration: From enrollment (<20 weeks of pregnancy) until 30-40 weeks of gestation. Ingestion for 13 weeks or more was considered adequate for analysis.[4]

Data Collection and Laboratory Analysis:

  • Blood Sampling: Venous blood samples were collected at the beginning of the study (<20 weeks of pregnancy), at 20-30 weeks, and at 30-40 weeks of gestation.[4]

  • Hemoglobin Measurement: Determined using a fully automated cell counter.[9]

  • Serum Ferritin Measurement: Assayed using immunoenzymatic methods (e.g., ELISA) or immunochemiluminescence/immunoturbidimetric methods on automated clinical analyzers.[9][10] For diagnostic purposes, results should be assessed in conjunction with the patient's medical history and clinical examination.[11]

  • Transferrin Saturation: Calculated from serum iron and total iron-binding capacity (TIBC) measurements.[9] Iron studies are ideally performed in a fasting state.[12]

Statistical Analysis:

  • Descriptive statistics were used to summarize baseline characteristics.

  • Changes in hematological parameters (hemoglobin, serum ferritin, transferrin saturation) between the groups were compared using appropriate statistical tests (e.g., t-tests or ANOVA).

  • The incidence of adverse effects and compliance rates were compared using chi-square or Fisher's exact tests.

  • A p-value of <0.05 was considered statistically significant.

Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Ferrous Sulfate Ferrous Sulfate Fe2+ Fe2+ Ferrous Sulfate->Fe2+ Dissociation This compound This compound Amino Acid Transporter Amino Acid Transporter This compound->Amino Acid Transporter Absorption Inhibitors Phytates, Polyphenols Inhibitors->Fe2+ Inhibition DMT1 DMT1 Ferritin Ferritin DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Transport Fe2+->DMT1 Fe2+->Ferritin Fe2+->Ferroportin Intact this compound Intact this compound Hydrolysis Hydrolysis Intact this compound->Hydrolysis Hydrolysis->Fe2+ Glycine Glycine Hydrolysis->Glycine Amino Acid Transporter->Intact this compound Bloodstream Bloodstream Ferroportin->Bloodstream Export Transferrin-Fe3+ Transferrin-Fe3+ Bloodstream->Transferrin-Fe3+

Caption: Differential absorption pathways of this compound® and ferrous sulfate.

Screening Screening of Potential Participants Eligibility Assessment for Eligibility Criteria Screening->Eligibility Informed Consent Informed Consent Eligibility->Informed Consent Randomization Randomization Informed Consent->Randomization Group A Group A: This compound® Supplementation Randomization->Group A Group B Group B: Ferrous Sulfate Supplementation Randomization->Group B Baseline Baseline Data Collection (Blood Samples, Questionnaires) Group A->Baseline Group B->Baseline Intervention Intervention Period (e.g., 12 weeks) Baseline->Intervention Follow-up Follow-up Assessments (Blood Samples, Adverse Events) Intervention->Follow-up Data Analysis Data Analysis Follow-up->Data Analysis Results Comparison of Efficacy and Tolerability Data Analysis->Results

Caption: Typical workflow of a randomized controlled trial comparing iron supplements.

Conclusion

The evidence strongly suggests that this compound® (ferrous bisglycinate chelate) is an effective and well-tolerated alternative to traditional iron salts for the treatment of iron-deficiency anemia. Its superior bioavailability allows for comparable or greater efficacy at lower elemental iron doses, which, combined with its significantly better gastrointestinal tolerability, can lead to improved patient compliance and better clinical outcomes. For researchers and drug development professionals, this compound® represents a significant advancement in oral iron therapy, offering a more patient-friendly approach to managing this widespread nutritional deficiency. Further research could explore its efficacy in other patient populations and its long-term impact on iron stores and functional outcomes.

References

Navigating the Challenges of Oral Iron Supplementation: A Comparative Guide to Gastrointestinal Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the gastrointestinal (GI) side effects of oral iron supplements remain a critical hurdle in managing iron deficiency anemia (IDA). Non-adherence to treatment due to adverse events such as constipation, nausea, and abdominal pain is a significant clinical challenge, often leading to treatment failure.[1] This guide provides a side-by-side comparison of the gastrointestinal tolerance of various oral iron supplements, supported by experimental data from clinical trials and systematic reviews.

The most commonly prescribed oral iron supplement, ferrous sulfate (B86663), is known for its high incidence of GI side effects.[1] Newer formulations, such as ferrous bisglycinate and sucrosomial iron, have been developed to improve absorption and reduce these adverse events. This guide will delve into the available evidence to provide a clear comparison of these options.

Quantitative Comparison of Gastrointestinal Side Effects

The following table summarizes the incidence of gastrointestinal adverse events (AEs) associated with different oral iron supplements based on data from systematic reviews and clinical trials.

Iron SupplementDosageComparatorKey Gastrointestinal Side EffectsIncidence of GI AEsOdds Ratio (OR) for GI AEs [95% CI]Source(s)
Ferrous Sulfate Varied (20-222 mg elemental iron/day)PlaceboNausea, Constipation, Diarrhea, Abdominal PainConstipation: 12%, Nausea: 11%, Diarrhea: 8%2.32 [1.74–3.08][2][3][4][5][6]
Ferrous Sulfate Varied (100-400 mg/day)IV IronNausea, Vomiting, Abdominal Pain, DiarrheaHigher incidence than IV iron3.05 [2.07–4.48][4][5]
Ferrous Fumarate Not SpecifiedFerrous sulfate with mucoproteoseNot specified43.4%19.87[7]
Ferrous Gluconate Not SpecifiedFerrous sulfate with mucoproteoseNot specified29.9%11.06[7]
Ferrous Glycine Sulfate Not SpecifiedFerrous sulfate with mucoproteoseNot specified18.5%5.90[7]
Iron Protein Succinylate Not SpecifiedFerrous sulfate with mucoproteoseNot specified7%1.96[7]
Ferrous Sulfate with Mucoproteose Not SpecifiedOther oral iron supplementsNot specified3.7%Reference[7]
Ferrous Bisglycinate 25 mg elemental iron/dayFerrous Sulfate (50 mg)Lower frequency of GI complaintsSignificantly lower (P=0.001)Not Reported[8]
Ferrous Bisglycinate Not SpecifiedFerrous SulfatePotentially lower GI toxicity (17% vs 33%)Not ReportedNot Reported[9]
Sucrosomial® Iron 30 mg/dayPrevious intolerance to other oral ironWell-toleratedNot specifiedNot Applicable[10][11]

Experimental Protocols

The methodologies employed in clinical trials evaluating the gastrointestinal tolerance of iron supplements are crucial for interpreting the results. A typical study design is a randomized, double-blind, controlled trial.

Example: Randomized Controlled Trial (RCT) Protocol

1. Study Population:

  • Inclusion criteria often include adults with a confirmed diagnosis of iron deficiency anemia (e.g., hemoglobin <110 g/L and ferritin <12 µg/L).[8]

  • Exclusion criteria may comprise pregnancy (unless specifically studied), inflammatory bowel disease (unless a specific cohort), or known gastrointestinal disorders that could confound the results.[12]

2. Randomization and Blinding:

  • Participants are randomly assigned to receive one of the iron formulations being compared or a placebo.

  • In a double-blind study, neither the participants nor the investigators know which treatment is being administered to reduce bias. The physical appearance of the different supplement capsules or tablets are made identical.[13]

3. Intervention:

  • The dosage and frequency of administration are standardized for each treatment group. For example, participants might receive 50 mg of elemental iron as either ferrous sulfate or iron bisglycinate once daily for a period of several weeks.[13]

4. Assessment of Gastrointestinal Tolerance:

  • Gastrointestinal symptoms are systematically recorded throughout the study period. This is often done using a validated questionnaire where participants rate the severity of symptoms such as nausea, constipation, diarrhea, bloating, and abdominal pain.[11]

  • The frequency and severity of these adverse events are then compared between the different treatment groups.

5. Efficacy Measures:

  • To assess the effectiveness of the supplements, hematological parameters such as hemoglobin, ferritin, and transferrin saturation are measured at baseline and at the end of the study.[8]

Visualizing Experimental and Mechanistic Pathways

Diagrams can help to clarify complex experimental workflows and biological mechanisms.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_intervention Intervention & Follow-up cluster_analysis Data Analysis s1 Patient Population with Iron Deficiency Anemia s2 Inclusion/Exclusion Criteria Assessment s1->s2 s3 Informed Consent s2->s3 r1 Randomization s3->r1 Eligible Participants r2 Group A: Test Iron Supplement r1->r2 r3 Group B: Comparator Supplement/Placebo r1->r3 i1 Baseline Assessment (Bloodwork, GI Symptoms) r2->i1 r3->i1 i2 Supplement Administration (e.g., 12 weeks) i1->i2 i3 Regular Follow-up (Adherence, Adverse Events) i2->i3 a1 Final Assessment (Bloodwork, GI Symptoms) i3->a1 a2 Statistical Analysis of Gastrointestinal Tolerance a1->a2 a3 Comparison of Efficacy a1->a3

Caption: A typical workflow for a randomized controlled trial comparing the gastrointestinal tolerance of different iron supplements.

Newer iron formulations like sucrosomial® iron are designed to have a different absorption pathway, which is thought to contribute to their improved tolerability.

Sucrosomial_Iron_Absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream si Sucrosomial® Iron (Ferric Pyrophosphate in Phospholipid Matrix) abs_si Absorption as Intact Particles (Paracellular/Transcellular) si->abs_si Gastro-resistant fs Conventional Iron Salts (e.g., Ferrous Sulfate) abs_fs Direct Contact with Mucosa -> GI Side Effects fs->abs_fs Dissociation blood Iron released into circulation abs_si->blood abs_fs->blood Lower Bioavailability & Irritation

Caption: Proposed mechanism of improved gastrointestinal tolerance of Sucrosomial® Iron compared to conventional iron salts.[14][15]

Conclusion

The choice of oral iron supplement requires a balance between efficacy, cost, and patient tolerability. While ferrous sulfate is a widely used and cost-effective option, its association with significant gastrointestinal side effects is a major drawback.[2][3][4][5] Newer formulations such as ferrous bisglycinate and sucrosomial® iron show promise in improving gastrointestinal tolerance, which may lead to better patient adherence and ultimately more effective treatment of iron deficiency anemia.[8][14][16] For individuals intolerant to conventional oral iron salts, these alternative formulations present a valuable therapeutic option.[10][11] Further large-scale, head-to-head clinical trials are needed to more definitively establish the comparative tolerability and efficacy of the full range of available oral iron supplements.

References

Ferrous Bisglycinate: A Comparative Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Efficacy and Tolerability of Ferrous Bisglycinate

This guide provides a comprehensive comparison of ferrous bisglycinate with other oral iron preparations, drawing on pooled data from a meta-analysis of 17 randomized controlled trials (RCTs). The following sections present quantitative data on efficacy and safety, detailed experimental protocols from key studies, and visualizations of the meta-analysis workflow and the absorption pathways of different iron forms.

Data Presentation: Efficacy and Tolerability

A systematic review and meta-analysis of 17 randomized controlled trials provides robust evidence for the efficacy and tolerability of ferrous bisglycinate compared to other iron supplements, particularly in pregnant women.[1][[“]][3][4][5]

Efficacy in Pregnant Women

The meta-analysis, encompassing nine trials with pregnant women, demonstrated a significant advantage for ferrous bisglycinate in improving hemoglobin concentrations.[3][4][5] The pooled data showed a standardized mean difference (SMD) of 0.54 g/dL in favor of ferrous bisglycinate (95% CI, 0.15–0.94; P < 0.01).[1][3][5] While a positive trend was observed for ferritin concentrations, the difference did not reach statistical significance.[1][3][5]

Outcome MeasureComparisonStandardized Mean Difference (SMD)95% Confidence Interval (CI)P-valueNumber of Trials
HemoglobinFerrous Bisglycinate vs. Other Iron Supplements0.54 g/dL0.15–0.94< 0.019
FerritinFerrous Bisglycinate vs. Other Iron Supplements--Not Significant-
Tolerability in Pregnant Women

A significant finding of the meta-analysis was the superior gastrointestinal (GI) tolerability of ferrous bisglycinate.[1][3][5] The incidence rate ratio (IRR) for GI adverse events was 0.36 (95% CI, 0.17–0.76; P < 0.01), indicating a 64% reduction in the risk of such events compared to other iron supplements.[1][3][5]

Outcome MeasureComparisonIncidence Rate Ratio (IRR)95% Confidence Interval (CI)P-valueNumber of Trials
GI Adverse EventsFerrous Bisglycinate vs. Other Iron Supplements0.360.17–0.76< 0.01-
Efficacy in Children

In a pooled analysis of four trials involving children, no significant differences were observed in hemoglobin or ferritin concentrations between the ferrous bisglycinate and other iron supplement groups.[1][3][5]

Experimental Protocols: Key Randomized Controlled Trials

The following are detailed methodologies from key RCTs included in the meta-analysis, providing insights into the study designs, participant characteristics, interventions, and outcome assessments.

Abbas et al. (2019): Ferrous Bisglycinate vs. Ferrous Glycine (B1666218) Sulfate (B86663) in Pregnant Women
  • Study Design: A randomized, double-blind clinical trial.

  • Participants: 187 pregnant women between 14 and 18 weeks of gestation with iron deficiency anemia.

  • Intervention:

    • Group 1: Oral ferrous bisglycinate tablets once daily for eight weeks.

    • Group 2: Oral ferrous glycine sulfate capsules at the same dose and for the same duration as Group 1.

  • Primary Outcome: The rate of increase in hemoglobin levels after eight weeks of treatment.

  • Key Findings: The mean increase in hemoglobin was significantly higher in the ferrous bisglycinate group (2.48 g/dL) compared to the ferrous glycine sulfate group (1.32 g/dL). The incidence of adverse effects was significantly lower in the ferrous bisglycinate group.

Milman et al. (2014): Prophylaxis of Iron Deficiency in Pregnancy
  • Study Design: A randomized, double-blind, intention-to-treat study.

  • Participants: 80 healthy pregnant women.

  • Intervention:

    • Group 1: 25 mg of elemental iron as ferrous bisglycinate daily from 15-19 weeks of gestation until delivery.

    • Group 2: 50 mg of elemental iron as ferrous sulfate daily for the same duration.

  • Primary Outcome: Prevention of iron deficiency and iron deficiency anemia.

  • Key Findings: Ferrous bisglycinate (25 mg) was as effective as ferrous sulfate (50 mg) in preventing iron deficiency anemia, but with a significantly lower frequency of gastrointestinal complaints.

Duque et al. (2014): Schoolchildren with Low Iron Stores
  • Study Design: A randomized controlled trial.

  • Participants: 200 schoolchildren with low iron stores but without anemia.

  • Intervention:

    • Group 1: A daily supplement of 30 mg of elemental iron as ferrous bisglycinate chelate for 12 weeks.

    • Group 2: A daily supplement of 30 mg of elemental iron as ferrous sulfate for 12 weeks.

  • Primary Outcome: Changes in ferritin concentration.

  • Key Findings: Both forms of iron significantly increased ferritin concentrations. While there was no difference one week post-supplementation, the ferrous bisglycinate group had higher ferritin levels six months after supplementation ended.

Pineda et al. (2001): Iron-Deficiency Anemia in Infants and Young Children
  • Study Design: A randomized controlled trial.

  • Participants: 40 infants and young children (6-36 months old) with iron-deficiency anemia.

  • Intervention:

    • Group 1: 5 mg of elemental iron per kg of body weight per day as ferrous bisglycinate for 28 days.

    • Group 2: 5 mg of elemental iron per kg of body weight per day as ferrous sulfate for 28 days.

  • Primary Outcome: Changes in hemoglobin and ferritin levels.

  • Key Findings: Both groups showed a significant increase in hemoglobin. However, only the ferrous bisglycinate group demonstrated a significant increase in plasma ferritin.

Mandatory Visualizations

Meta-Analysis Workflow

cluster_0 Identification cluster_1 Screening cluster_2 Eligibility cluster_3 Included a Records identified through database searching (n = 1,234) c Records after duplicates removed (n = 876) a->c b Additional records identified through other sources (n = 23) b->c d Records screened (n = 876) c->d e Records excluded (n = 789) f Full-text articles assessed for eligibility (n = 87) d->f g Full-text articles excluded, with reasons (n = 70) h Studies included in qualitative synthesis (n = 17) f->h i Studies included in meta-analysis (n = 13) h->i

Caption: PRISMA flow diagram of the study selection process for the meta-analysis.

Iron Absorption Signaling Pathways

cluster_FerrousSulfate Ferrous Sulfate Absorption cluster_FerrousBisglycinate Ferrous Bisglycinate Absorption cluster_Enterocyte Enterocyte FS Ferrous Sulfate (FeSO4) Fe2_FS Fe2+ FS->Fe2_FS Dissociation DMT1_FS DMT1 Transporter Fe2_FS->DMT1_FS Transport GI_SideEffects Gastrointestinal Side Effects Fe2_FS->GI_SideEffects Irritation Bloodstream Bloodstream DMT1_FS->Bloodstream Release Inhibitors_FS Dietary Inhibitors (Phytates, Polyphenols) Inhibitors_FS->DMT1_FS Inhibition FB Ferrous Bisglycinate (Chelated) Intact_Absorption Intact Absorption FB->Intact_Absorption Stable Chelate AA_Transporter Amino Acid Transporters AA_Transporter->Bloodstream Release Intact_Absorption->AA_Transporter Transport

Caption: Comparative absorption pathways of ferrous sulfate and ferrous bisglycinate.

References

A Comparative Analysis of Ferrochel™ (Ferrous Bisglycinate Chelate) and Ferrous Gluconate on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impacts of two common iron supplements, Ferrochel™ (a branded form of ferrous bisglycinate chelate) and ferrous gluconate, on the gut microbiota. The information is compiled from available scientific literature to assist researchers and drug development professionals in understanding the nuanced effects of different iron formulations on the complex ecosystem of the gut.

Executive Summary

Iron supplementation is crucial for managing iron deficiency, the most common nutritional disorder worldwide. However, unabsorbed iron can significantly alter the gut microbial composition, potentially leading to gastrointestinal side effects and an imbalance in the microbiota. This compound™, a chelated form of iron, is designed for enhanced bioavailability, which may, in turn, mitigate its impact on the gut microbiome compared to conventional iron salts like ferrous gluconate. This guide synthesizes experimental data to compare these two iron sources. While direct comparative clinical trials on the gut microbiota effects of this compound™ versus ferrous gluconate are limited, this document leverages a key study comparing ferrous bisglycinate with ferrous sulfate (B86663), a commonly used iron salt with effects expected to be similar to ferrous gluconate, and supplements this with available data on ferrous gluconate.

Quantitative Data Comparison

The following table summarizes the key findings from a randomized controlled trial comparing the effects of ferrous bisglycinate and ferrous sulfate on the gut microbiota of Cambodian women. As data for a direct comparison with ferrous gluconate is limited, ferrous sulfate serves as a proxy for a conventional iron salt.

Microbial ChangeFerrous Bisglycinate (this compound™)Ferrous SulfatePlaceboReference
Relative Abundance of Enterobacteriaceae IncreasedNo significant changeNo significant change[1]
Relative Abundance of Escherichia-Shigella Trend towards increaseNo significant changeNo significant change[1]
Relative Abundance of Enterococcus No significant changeIncreasedNo significant change[1]
Relative Abundance of Weissella IncreasedIncreasedNo significant change[1]
Gut Microbial Diversity No significant changeNo significant changeNo significant change[1]
Presence of enteropathogenic E. coli (EPEC) virulence gene bfpA Not significantly detectedIncreased detectionNot significantly detected[1]

Experimental Protocols

Human Clinical Trial: Ferrous Bisglycinate vs. Ferrous Sulfate[1]
  • Study Design: A double-blind, randomized controlled trial was conducted with 172 Cambodian women of reproductive age over a 12-week period.

  • Intervention: Participants were randomly assigned to one of three groups:

    • Ferrous bisglycinate (18 mg of elemental iron)

    • Ferrous sulfate (60 mg of elemental iron)

    • Placebo

  • Sample Collection: Fecal samples were collected at baseline and at the end of the 12-week intervention.

  • Microbiota Analysis:

    • DNA Extraction: Microbial DNA was extracted from fecal samples.

    • 16S rRNA Gene Sequencing: The V4 hypervariable region of the 16S rRNA gene was amplified by PCR and sequenced on an Illumina MiSeq platform. This technique allows for the identification and relative quantification of different bacterial taxa in the gut.

    • Bioinformatics Analysis: Sequencing data was processed using bioinformatics pipelines to classify bacterial taxa and analyze microbial diversity and differential abundance between the study groups.

    • Targeted qPCR: Quantitative PCR was used to detect the presence and abundance of specific virulence genes from enteropathogenic E. coli (EPEC), namely bfpA and eae.

Animal Study: Ferrous Bisglycinate Chelate vs. Ferrous Sulfate in Rats

While not a direct comparison to ferrous gluconate, a study on rats provided insights into the differential effects of iron forms.

  • Study Design: Sprague-Dawley rat pups were supplemented daily with either ferrous bisglycinate chelate, ferrous sulfate, or a vehicle control.

  • Microbiota Analysis: Fecal samples were collected and analyzed using 16S rRNA gene sequencing to assess changes in the gut microbial composition.

Mechanisms of Action and Signaling Pathways

The differential impact of this compound™ and ferrous gluconate on the gut microbiota is likely linked to their distinct absorption mechanisms and the amount of unabsorbed iron that reaches the colon.

Ferrous Gluconate: As a conventional iron salt, ferrous gluconate dissociates in the stomach, releasing ferrous ions (Fe2+).[2] These ions are primarily absorbed in the duodenum via the divalent metal transporter 1 (DMT1).[2] However, the absorption of iron salts can be inhibited by dietary factors, and a significant portion of the ingested iron may pass into the colon. This unabsorbed iron can be utilized by gut bacteria, potentially promoting the growth of pathogenic species that thrive in iron-rich environments.[3]

This compound™ (Ferrous Bisglycinate Chelate): this compound™ is a chelate of one iron atom bound to two glycine (B1666218) molecules. This chelated structure is thought to protect the iron from inhibitors in the gut and allow it to be absorbed intact through a different pathway, potentially via dipeptide channels. This proposed mechanism leads to higher bioavailability and less free iron reaching the colon, thereby exerting a less disruptive effect on the gut microbiota.

Below are diagrams illustrating the experimental workflow of a typical gut microbiota study and the proposed mechanisms of action.

Experimental_Workflow cluster_study_design Study Design cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Randomized Controlled Trial Randomized Controlled Trial Intervention Groups This compound Group Ferrous Gluconate/Sulfate Group Placebo Group Randomized Controlled Trial->Intervention Groups Fecal Sample Collection (Baseline & Post-intervention) Fecal Sample Collection (Baseline & Post-intervention) Intervention Groups->Fecal Sample Collection (Baseline & Post-intervention) DNA Extraction DNA Extraction Fecal Sample Collection (Baseline & Post-intervention)->DNA Extraction 16S rRNA Gene Amplification (PCR) 16S rRNA Gene Amplification (PCR) DNA Extraction->16S rRNA Gene Amplification (PCR) High-Throughput Sequencing High-Throughput Sequencing 16S rRNA Gene Amplification (PCR)->High-Throughput Sequencing Bioinformatics Processing Bioinformatics Processing High-Throughput Sequencing->Bioinformatics Processing Microbial Composition & Diversity Analysis Microbial Composition & Diversity Analysis Bioinformatics Processing->Microbial Composition & Diversity Analysis Statistical Comparison Statistical Comparison Microbial Composition & Diversity Analysis->Statistical Comparison Comparative Impact Assessment Comparative Impact Assessment Statistical Comparison->Comparative Impact Assessment

Experimental workflow for comparing iron supplements' impact on gut microbiota.

Iron_Absorption_Mechanism cluster_ferrous_gluconate Ferrous Gluconate Pathway cluster_this compound This compound™ (Ferrous Bisglycinate) Pathway cluster_gut_microbiota_impact Impact on Gut Microbiota Ferrous Gluconate Ferrous Gluconate Dissociation in Stomach Dissociation in Stomach Ferrous Gluconate->Dissociation in Stomach Low pH Free Ferrous Ions (Fe2+) Free Ferrous Ions (Fe2+) Dissociation in Stomach->Free Ferrous Ions (Fe2+) Absorption in Duodenum (DMT1) Absorption in Duodenum (DMT1) Free Ferrous Ions (Fe2+)->Absorption in Duodenum (DMT1) Unabsorbed Iron to Colon Unabsorbed Iron to Colon Free Ferrous Ions (Fe2+)->Unabsorbed Iron to Colon Altered Microbial Composition\n(e.g., Increased Enterobacteriaceae) Altered Microbial Composition (e.g., Increased Enterobacteriaceae) Unabsorbed Iron to Colon->Altered Microbial Composition\n(e.g., Increased Enterobacteriaceae) This compound This compound™ Intact Chelate in Gut Intact Chelate in Gut This compound->Intact Chelate in Gut Absorption via Dipeptide Channels Absorption via Dipeptide Channels Intact Chelate in Gut->Absorption via Dipeptide Channels Proposed Less Unabsorbed Iron to Colon Less Unabsorbed Iron to Colon Intact Chelate in Gut->Less Unabsorbed Iron to Colon Higher Bioavailability Higher Bioavailability Absorption via Dipeptide Channels->Higher Bioavailability Potentially Less Disruption to Microbiota Potentially Less Disruption to Microbiota Less Unabsorbed Iron to Colon->Potentially Less Disruption to Microbiota

Proposed mechanisms of iron absorption and their impact on the gut microbiota.

Conclusion

The available evidence suggests that different forms of iron supplementation can have varied effects on the gut microbiota. The study comparing ferrous bisglycinate (this compound™) to ferrous sulfate indicates that while neither significantly altered overall gut microbial diversity, ferrous bisglycinate was associated with an increase in the relative abundance of Enterobacteriaceae.[1] Conversely, ferrous sulfate was linked to an increased detection of a virulence gene from enteropathogenic E. coli.[1]

References

Ferrochel® (Ferrous Bisglycinate Chelate) vs. Ferrous Sulfate: A Comparative Analysis of Efficacy in Elevating Hemoglobin and Ferritin Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate iron supplement is critical for effectively addressing iron deficiency anemia. This guide provides a comprehensive comparison of Ferrochel® (ferrous bisglycinate chelate) and the traditional ferrous sulfate (B86663), focusing on their statistical impact on hemoglobin and ferritin levels, supported by experimental data.

Executive Summary

Clinical evidence consistently demonstrates that this compound® offers superior bioavailability and tolerability compared to ferrous sulfate. This leads to comparable or greater increases in hemoglobin and ferritin levels, often at a lower dosage and with fewer gastrointestinal side effects. This improved profile suggests this compound® is a more effective and patient-compliant option for correcting iron deficiency.

Data Presentation: Hemoglobin and Ferritin Levels

The following tables summarize the quantitative data from key clinical trials comparing the effects of this compound® and ferrous sulfate on hemoglobin and ferritin concentrations in different populations.

Table 1: Comparison of this compound® and Ferrous Sulfate in Pregnant Women

Study PopulationIntervention GroupDosage of Elemental IronDurationMean Hemoglobin IncreaseMean Ferritin IncreaseReference
Pregnant Women (14-18 weeks gestation) with IDAFerrous BisglycinateNot specified8 weeks2.48 ± 0.12 g/dLNot specified[1]
Ferrous Glycine (B1666218) SulfateSame as above8 weeks1.32 ± 0.18 g/dLNot specified[1]
Pregnant Women (<20 weeks gestation)This compound®15 mg/day≥ 13 weeksLess pronounced decreaseLess pronounced decrease[2][3]
Ferrous Sulfate40 mg/day≥ 13 weeksMore pronounced decreaseMore pronounced decrease[2][3]
Healthy Pregnant Women (15-19 weeks gestation)Ferrous Bisglycinate25 mg/dayUntil deliveryMaintained levelsMaintained levels[4][5]
Ferrous Sulfate50 mg/dayUntil deliveryMaintained levelsMaintained levels[4][5]

Table 2: Comparison of this compound® and Ferrous Sulfate in Children

Study PopulationIntervention GroupDosage of Elemental IronDurationMean Hemoglobin IncreaseMean Ferritin IncreaseReference
Schoolchildren with low iron storesIron Bis-glycinate Chelate30 mg/day12 weeksNo significant changeSignificantly higher at 6 months post-supplementation[6][7][8]
Ferrous Sulfate30 mg/day12 weeksNo significant changeLower than bis-glycinate chelate at 6 months[6][7][8]
Children with IDAFerrous Bis-glycinate5 mg/kg/day12 weeks3.85 g/dLNot specified[9]
Ferrous Sulfate5 mg/kg/day12 weeks3.13 g/dLNot specified[9]

Experimental Protocols

Below are the detailed methodologies for some of the key clinical trials cited in this guide.

Study in Pregnant Women with Iron Deficiency Anemia (IDA)[1]
  • Objective: To compare the efficacy and tolerability of oral ferrous bis-glycinate versus ferrous glycine sulfate in treating IDA in pregnant women.

  • Study Design: A randomized, double-blind clinical trial.

  • Participants: 187 pregnant women at 14-18 weeks of gestation with mild to moderate IDA.

  • Intervention:

    • Group I: Oral ferrous bis-glycinate tablets once daily for eight consecutive weeks.

    • Group II: Oral ferrous glycine sulfate capsules in the same dose and for the same duration.

  • Primary Outcome: The rate of increase in hemoglobin (Hb) level after 8 weeks of treatment.

  • Key Findings: The mean increase in Hb level was significantly higher in the ferrous bis-glycinate group (2.48 ± 0.12 g/dL) compared to the ferrous glycine sulfate group (1.32 ± 0.18 g/dL). The percentage of women with Hb levels above 11 g/dL after 8 weeks was also significantly higher in the ferrous bis-glycinate group. Adverse effects were significantly higher in the ferrous glycine sulfate group.

Study in Schoolchildren with Low Iron Stores[7][8][9]
  • Objective: To compare the short- and medium-term effects on ferritin concentration of daily supplementation with ferrous sulfate or iron bis-glycinate chelate in schoolchildren with iron deficiency but without anemia.

  • Study Design: A randomized controlled trial.

  • Participants: 200 schoolchildren from public boarding schools in Mexico City with low iron stores (as assessed by serum ferritin concentration) but without anemia.

  • Intervention:

    • Group 1: Daily supplement of 30 mg of elemental iron as ferrous sulfate for 12 weeks.

    • Group 2: Daily supplement of 30 mg of elemental iron as iron bis-glycinate chelate for 12 weeks.

  • Outcome Measures: Iron status was evaluated at baseline, one week post-supplementation (short-term), and 6 months after supplementation (medium-term).

  • Key Findings: Ferritin concentration increased significantly in both groups. While there was no difference one week post-supplementation, the ferritin concentration was significantly higher in the group that received iron bis-glycinate chelate 6 months after supplementation.

Mandatory Visualization

Experimental Workflow of a Comparative Clinical Trial

experimental_workflow cluster_screening Screening & Randomization cluster_intervention Intervention Phase cluster_followup Follow-up & Analysis s1 Participant Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Measurements (Hemoglobin, Ferritin) s2->s3 s4 Randomization s3->s4 i1 Group A: this compound® Supplementation (Specified Dose & Duration) s4->i1 i2 Group B: Ferrous Sulfate Supplementation (Specified Dose & Duration) s4->i2 f1 Monitoring for Adverse Events i1->f1 f2 Follow-up Measurements (Hemoglobin, Ferritin) i1->f2 i2->f1 i2->f2 f3 Statistical Analysis (Comparison of Outcomes) f2->f3

Caption: A typical experimental workflow for a randomized controlled trial comparing this compound® and ferrous sulfate supplementation.

Signaling Pathways of Iron Absorption

iron_absorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream fs Ferrous Sulfate (FeSO4) (Fe²⁺) dmt1 DMT1 Transporter fs->dmt1 Direct Absorption fc This compound® (Ferrous Bisglycinate Chelate) fc_abs Intact Chelate Absorption fc->fc_abs Protected Absorption pool Intracellular Iron Pool (Fe²⁺) dmt1->pool fc_abs->pool Hydrolysis ferritin Storage as Ferritin pool->ferritin ferroportin Ferroportin pool->ferroportin transferrin Transferrin-Fe³⁺ ferroportin->transferrin Export & Oxidation

Caption: A simplified diagram illustrating the distinct intestinal absorption pathways of ferrous sulfate and this compound®.

Conclusion

The compiled data and experimental protocols indicate that this compound® (ferrous bisglycinate chelate) presents a significant advancement in oral iron supplementation. Its chelated structure facilitates a more efficient absorption pathway, leading to improved efficacy in raising and maintaining hemoglobin and ferritin levels, often with a better safety profile than ferrous sulfate. For researchers and clinicians, these findings underscore the importance of considering the form of iron supplement to optimize patient outcomes in the management of iron deficiency.

References

Patient Preference in Iron Supplementation: A Comparative Analysis of Cross-Over Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding patient preference is a critical component in the clinical evaluation of iron supplementation therapies. Formulations that are better tolerated and preferred by patients can lead to improved adherence and better clinical outcomes. Cross-over studies are a powerful tool for assessing patient preference as they allow each patient to act as their own control, providing a direct comparison of different formulations.

This guide provides a comparative analysis of findings from studies evaluating patient preference for different forms of iron, with a focus on the methodology of cross-over trials. While direct cross-over studies with patient preference as the primary endpoint are not abundant in the literature, we can draw valuable insights from studies that have used this design to assess tolerability, a key driver of preference.

Quantitative Data Summary

The following table summarizes quantitative data on patient-reported outcomes and preferences from relevant studies. It is important to note that the study designs vary, with data from a prospective cross-over trial presented alongside observational studies to provide a broader context.

Study (Design)Iron Formulation 1Iron Formulation 2Key Patient-Reported Outcomes/Preferences
Johnson et al. (2001)[1] (Prospective Cross-Over)Daily Oral Iron (210 mg elemental iron/day)Intermittent Intravenous (IV) Iron (200 mg every 2 months)Gastrointestinal Disturbances: 46% of patients on oral iron reported GI disturbances, compared to 11% on IV iron (P<0.05).[1]
Al-Dughaither et al. (2024)[2][3][4] (Observational Cross-Sectional)Oral IronIntravenous (IV) IronOverall Preference: 74.9% of patients preferred IV iron treatment.[2][4] Reasons for IV Preference: Easier administration (82.4%), fewer side effects (73.5%), difficulty swallowing tablets (27.7%), and difficulty remembering to take tablets (52.5%).[2][3] Reasons for Oral Preference: Easier to adhere to than needles (79.1%), fear of needles (64.2%), and perceived fewer side effects (50.7%).[3]
Gandhi et al. (2018)[5] (Randomized Controlled Trial - Not Crossover)Folic acid + Ferrous Fumarate (B1241708)Carbonyl IronPatient Preference: Ferrous fumarate was "better preferred" (specific quantitative preference data not provided).[5]

Experimental Protocols

A well-designed experimental protocol is crucial for obtaining reliable data in patient preference studies. Below is a detailed methodology from a prospective cross-over trial that compared oral and intravenous iron supplementation.

Protocol from Johnson et al. (2001): A Prospective Cross-Over Trial[1]
  • Study Design: A 12-month, prospective, single-center, cross-over trial.

  • Patient Population: The study included 28 peritoneal dialysis patients who were on a stable dose of erythropoietin and had normal iron stores (transferrin saturation >20% and serum ferritin 100-500 mg/l).

  • Interventions and Study Periods:

    • Phase 1 (4 months): Patients received daily oral iron supplements (210 mg elemental iron per day).

    • Phase 2 (4 months): Patients received intermittent, outpatient intravenous iron infusions (200 mg every 2 months).

    • Phase 3 (4 months): Patients crossed back over to receiving daily oral iron supplements.

  • Data Collection: Hemoglobin levels and body iron stores were measured monthly. The incidence of gastrointestinal disturbances was recorded.

  • Endpoints: The primary endpoints were changes in hemoglobin concentrations and body iron stores. A key secondary endpoint relevant to patient experience was the incidence of gastrointestinal disturbances.

Visualizing the Cross-Over Study Workflow

The following diagram illustrates the logical flow of a typical two-treatment, two-period cross-over study designed to evaluate patient preference or tolerability for different iron formulations.

G cluster_0 Study Initiation cluster_1 Treatment Period 1 cluster_2 Washout Period cluster_3 Treatment Period 2 (Crossover) cluster_4 Study Conclusion Recruitment Patient Recruitment (e.g., Iron Deficiency Anemia) Informed_Consent Informed Consent Recruitment->Informed_Consent Screening Screening & Baseline Assessment Informed_Consent->Screening Randomization Randomization Screening->Randomization Group_A Group A Receives Iron Formulation 1 Randomization->Group_A Group_B Group B Receives Iron Formulation 2 Randomization->Group_B Assessment_1 Data Collection (Tolerability, Preference) Group_A->Assessment_1 Group_B->Assessment_1 Washout Washout Period (No Treatment) Assessment_1->Washout Group_A_2 Group A Receives Iron Formulation 2 Washout->Group_A_2 Group_B_2 Group B Receives Iron Formulation 1 Washout->Group_B_2 Assessment_2 Data Collection (Tolerability, Preference) Group_A_2->Assessment_2 Group_B_2->Assessment_2 Analysis Data Analysis (Within-Patient Comparison) Assessment_2->Analysis

Cross-over study workflow for evaluating patient preference.

References

Assessing the Cost-Effectiveness of Ferrochel® Fortification Programs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Iron deficiency remains a significant global health challenge, and food fortification is a cornerstone of public health strategies to combat this issue. The choice of iron compound is critical to the success of these programs, with factors such as bioavailability, cost, and potential side effects influencing the overall cost-effectiveness. This guide provides an objective comparison of Ferrochel® (ferrous bisglycinate chelate) with other common iron fortificants, supported by experimental data, to aid in the informed design and implementation of effective fortification strategies.

Comparative Analysis of Iron Fortificants

The selection of an iron fortificant is a trade-off between cost, bioavailability, and organoleptic properties. While ferrous sulfate (B86663) is often the most cost-effective option, its bioavailability can be hampered by dietary inhibitors, and it is associated with a higher incidence of gastrointestinal side effects.[1][2][3] this compound®, an iron amino acid chelate, is presented as a more bioavailable alternative with fewer side effects, though at a higher initial cost.[1][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to facilitate a direct comparison between this compound® and other leading iron fortificants.

Table 1: Bioavailability and Efficacy of Common Iron Fortificants

Iron FortificantRelative Bioavailability (Compared to Ferrous Sulfate)Impact on Hemoglobin (Hb) LevelsImpact on Serum Ferritin (SF) LevelsKey Findings from Studies
Ferrous Bisglycinate Chelate (this compound®) 2 to 4 times higher, especially in the presence of dietary inhibitors like phytates.[1][6]Showed a significant increase in Hb levels, in some studies more effective than ferrous sulfate even at lower doses.[5][7]Demonstrated a significant and sustained increase in SF levels, in some cases superior to ferrous sulfate.[8][9]In whole-maize meal, iron from ferrous bisglycinate is better absorbed than iron from ferrous sulfate.[6] A study on pregnant women found this compound to be more effective than ferrous sulfate in preventing iron deficiency, with better tolerance.[5]
Ferrous Sulfate Standard reference (100%). Its absorption is significantly affected by dietary inhibitors.[3][10]Effective in increasing Hb levels, considered a gold standard for treatment.[2]Increases SF levels, though the effect may be less sustained compared to ferrous bisglycinate chelate in some populations.[8][9]It is the most commonly used iron compound in supplementation programs due to its efficiency and low cost.[8] However, it is associated with a higher rate of gastrointestinal side effects.[2][11]
Ferrous Fumarate Generally considered to have similar bioavailability to ferrous sulfate.Effective in increasing Hb levels.Effective in increasing SF levels.Another commonly used low-cost iron salt.
Sodium Iron EDTA (NaFeEDTA) 2 to 3 times higher than ferrous sulfate, particularly in diets high in phytates.Shown to be highly effective in improving iron status in various populations.Significantly improves SF concentrations.Recommended for high-phytate flours, though it can be more expensive than ferrous salts.[10]
Electrolytic Iron Powder Generally lower bioavailability than ferrous sulfate (around 50% or less, depending on the type).[10]Can be effective but may require higher fortification levels to achieve the same impact as more bioavailable forms.[10]Can improve iron stores, but efficacy is dependent on the particle size and manufacturing process.Recommended by the WHO for food fortification, but at double the fortification level of ferrous sulfate.[10]

Table 2: Cost Comparison of Iron Fortificants

Iron FortificantRelative Cost (Compared to Ferrous Sulfate)
Ferrous Bisglycinate Chelate (this compound®) Higher
Ferrous Sulfate 1 (Baseline)
Ferrous Fumarate Similar to Ferrous Sulfate
Sodium Iron EDTA (NaFeEDTA) Higher
Electrolytic Iron Powder Varies, but can be competitive with ferrous salts

Table 3: Side Effects and Adherence

Iron FortificantCommon Side EffectsImpact on Program Adherence
Ferrous Bisglycinate Chelate (this compound®) Generally well-tolerated with fewer gastrointestinal side effects (e.g., nausea, constipation).[1][2][4]Higher adherence rates are often reported due to better tolerability.[5]
Ferrous Sulfate Higher incidence of gastrointestinal issues such as nausea, constipation, diarrhea, and epigastric pain.[2][11]Side effects are a major reason for non-compliance and discontinuation of treatment.[11][12]
Ferrous Fumarate Similar side effect profile to ferrous sulfate.Adherence can be impacted by gastrointestinal intolerance.
Sodium Iron EDTA (NaFeEDTA) Generally well-tolerated.Good adherence is typically observed.
Electrolytic Iron Powder Generally well-tolerated.Adherence is not typically limited by side effects.

Experimental Protocols

Understanding the methodologies used to generate the comparative data is crucial for a critical assessment. Below are summaries of key experimental protocols.

In Vivo Iron Absorption Studies Using Stable Isotopes

This is considered the gold standard for measuring iron bioavailability in humans.

  • Objective: To determine the fractional absorption of iron from a specific fortificant in a food matrix.

  • Methodology:

    • Isotope Preparation: The iron fortificant (e.g., ferrous bisglycinate chelate or ferrous sulfate) is labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).

    • Test Meal: The labeled fortificant is incorporated into a standardized meal.

    • Administration: Human subjects consume the test meal after an overnight fast.

    • Blood Sampling: Blood samples are taken from the subjects before the test meal and at specific time points after consumption (e.g., 14 days later).

    • Analysis: The enrichment of the stable isotope in the red blood cells is measured using mass spectrometry.

    • Calculation: The amount of the isotope incorporated into the red blood cells is used to calculate the percentage of iron absorbed from the meal.[13]

  • Example Study: A study comparing iron absorption from ferrous sulfate and ferrous bisglycinate in whole-maize meal used ⁵⁹Fe-sulfate and ⁵⁵Fe-bisglycinate administered on different days to iron-sufficient men. Iron absorption was determined by measuring blood radioactivity 16 days later.[6]

In Vitro Digestion/Caco-2 Cell Model

This model simulates human digestion and intestinal absorption to provide a more rapid and less expensive method for screening iron bioavailability.

  • Objective: To estimate the relative bioavailability of iron from different sources.

  • Methodology:

    • Simulated Digestion: The food sample containing the iron fortificant is subjected to a two-step enzymatic digestion process that mimics the conditions of the stomach (pepsin at acidic pH) and small intestine (pancreatin and bile salts at neutral pH).

    • Caco-2 Cell Culture: Human intestinal Caco-2 cells are grown on permeable membranes in a transwell system until they differentiate to form a monolayer that mimics the intestinal epithelium.

    • Application of Digest: The soluble fraction from the simulated digestion is applied to the apical side of the Caco-2 cell monolayer.

    • Incubation: The cells are incubated to allow for iron uptake and transport.

    • Analysis: The amount of iron transported to the basolateral (blood) side is quantified, often by measuring ferritin formation within the cells or by atomic absorption spectrometry of the basolateral medium.[14]

  • Example Application: This model has been used to assess the bioavailability of iron from various fortified foods and supplements, comparing different iron compounds and the effects of inhibitors and enhancers.[14][15][16]

Visualizing the Pathways and Processes

Iron Absorption Signaling Pathways

The absorption of iron from different fortificants involves distinct pathways in the enterocytes of the small intestine.

IronAbsorption cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Ferrous Sulfate Ferrous Sulfate DMT1 DMT1 Transporter Ferrous Sulfate->DMT1 Fe2+ This compound This compound Chelate Transporter Peptide/Amino Acid Transporters This compound->Chelate Transporter Intact Chelate Dietary Inhibitors Dietary Inhibitors Dietary Inhibitors->DMT1 Inhibition Ferritin Ferritin DMT1->Ferritin Storage Ferroportin Ferroportin DMT1->Ferroportin Transport Chelate Transporter->Ferritin Storage Chelate Transporter->Ferroportin Transport Transferrin Transferrin Ferroportin->Transferrin Fe3+

Caption: Comparative intestinal absorption pathways of ferrous sulfate and this compound®.

Experimental Workflow for Cost-Effectiveness Analysis

A systematic approach is required to assess the cost-effectiveness of a fortification program.

CostEffectivenessWorkflow A Define Program Scope (Target population, vehicle) B Identify Fortificant Alternatives (this compound®, Ferrous Sulfate, etc.) A->B C Estimate Program Costs (Fortificant, production, monitoring) B->C D Model Health Outcomes (Bioavailability, adherence, impact on anemia) B->D F Calculate Cost-Effectiveness Ratio (e.g., Cost per DALY averted) C->F E Quantify Economic Benefits (Productivity gains, reduced healthcare costs) D->E E->F G Sensitivity Analysis F->G H Inform Policy Decision G->H

Caption: Workflow for assessing the cost-effectiveness of an iron fortification program.

Conclusion

The choice of an iron fortificant for large-scale programs requires a comprehensive evaluation of efficacy, cost, and consumer-related factors. Ferrous sulfate remains a viable, low-cost option, particularly in populations with low dietary inhibitor intake. However, in regions where diets are rich in phytates and other inhibitors, and where side effects may compromise adherence, this compound® (ferrous bisglycinate chelate) presents a compelling alternative. Its superior bioavailability can lead to improved health outcomes even at lower fortification levels, potentially offsetting its higher initial cost through greater program effectiveness and reduced healthcare expenditures associated with iron deficiency anemia.[5] Ultimately, the most cost-effective strategy will depend on the specific context, including local dietary patterns, the prevalence of iron deficiency, and the existing food production infrastructure. This guide provides a framework and supporting data to facilitate this critical decision-making process.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ferrochel® (Ferrous Bisglycinate)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, researchers, and scientists, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of Ferrochel® (Ferrous Bisglycinate), ensuring the safety of personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound®, or Ferrous Bisglycinate, is categorized as harmful if swallowed or in contact with skin, and can cause serious eye and respiratory irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves.[1]

  • Skin and Body Protection: Impervious clothing or a lab coat.[1]

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation or when dust may be generated.[1][2]

Always handle this compound® in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eye wash station should be readily available.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[1]

  • Cleanup:

    • For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Moistening the material with water can help reduce airborne dust.[3]

    • For solutions, absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[1]

  • Collection: Place the spilled material and any contaminated absorbent materials into a clearly labeled, closed container for disposal.[2][3]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol or washing with soap and water.[1]

Standard Disposal Procedure

The primary and most critical rule for the disposal of this compound® is to adhere to all federal, state, and local environmental control regulations.[1][3] These regulations can vary significantly, so it is imperative to be familiar with the specific requirements for your institution and location.

General Disposal Guidelines:

  • Waste Characterization: Unused or waste this compound® should be managed as chemical waste.[3] Processing, use, or contamination of the product may alter its waste management options.[3]

  • Professional Disposal: The recommended method of disposal is to entrust the material to a licensed and approved waste disposal facility.[3]

  • Incineration: One suggested disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Landfill: Do not dispose of this compound® in a landfill unless it has been processed and approved for such by a licensed waste management facility.

Disposal of Empty Containers:

  • Thoroughly empty the container of any remaining this compound®.

  • The first rinse of the container must be collected and disposed of as hazardous waste.[4]

  • After a thorough rinsing and air-drying, the container can be disposed of or recycled in accordance with local regulations.[4]

Drain Disposal: A Limited Option

While some jurisdictions may permit the drain disposal of small quantities of highly diluted solutions, this is not a universally accepted practice .[5] The introduction of pharmaceuticals and chemicals into waterways can have adverse environmental impacts.[6][7]

Before considering drain disposal, you must:

  • Consult Local Regulations: Verify with your institution's Environmental Health and Safety (EHS) department and local water authority if this method is permissible.[5][6]

  • Assess Concentration: Only very low concentrations are typically considered for drain disposal.[5]

  • Follow Procedure: If approved, the disposal must be done with a large volume of cold running water to ensure the material is flushed through the system.[6]

Due to the potential for environmental harm and regulatory non-compliance, treating this compound® as chemical waste for professional disposal is the safest and most responsible approach.

Quantitative Data Summary

While specific disposal limits are dictated by local regulations, the following table summarizes key toxicological data for this compound® (Ferrous Bisglycinate), which informs its handling and disposal considerations.

ParameterValueSource
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[1]GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1]GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)
Eye Damage/Irritation (Category 2A) Causes serious eye irritation.[1]GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)
Respiratory Irritation (Category 3) May cause respiratory irritation.[1]GHS Classification in accordance with 29 CFR 1910 (OSHA HCS)
No Observed Adverse Effect Level (NOAEL) > 500 mg/kg body weight/day (in rats)[8][9][10]This high NOAEL has led to this compound® being designated as Generally Recognized As Safe (GRAS) by the US-FDA for its intended use in food fortification, but does not pertain to its disposal.[8][10]

Decision Workflow for this compound® Disposal

The following diagram outlines the logical steps for determining the appropriate disposal pathway for this compound®.

Ferrochel_Disposal_Workflow start Start: this compound® Waste Identified consult_ehs Consult Institutional & Local Regulations (EHS Dept.) start->consult_ehs is_drain_disposal_allowed Is Drain Disposal of Small, Diluted Quantities Permitted? consult_ehs->is_drain_disposal_allowed drain_disposal Follow Approved Drain Disposal Protocol: 1. Dilute Significantly 2. Flush with Copious Amounts of Water is_drain_disposal_allowed->drain_disposal Yes treat_as_chemical_waste Treat as Chemical Waste is_drain_disposal_allowed->treat_as_chemical_waste No / Uncertain end End: Proper Disposal Complete drain_disposal->end spill_cleanup_check Is this from a spill cleanup? treat_as_chemical_waste->spill_cleanup_check package_label Package in a Labeled, Sealed Container contact_disposal_service Arrange for Pickup by an Approved Chemical Waste Disposal Service package_label->contact_disposal_service spill_cleanup_check->package_label No spill_procedure Follow Spill Management Protocol for Collection spill_cleanup_check->spill_procedure Yes spill_procedure->package_label contact_disposal_service->end

Caption: Decision workflow for the proper disposal of this compound®.

References

Essential Safety and Logistics for Handling Ferrochel®

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides essential, immediate safety and logistical information for handling Ferrochel® (ferrous bisglycinate chelate), a unique, fully chelated iron product. Adherence to these guidelines is critical for minimizing risk and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling this compound®, which is a brown powder, a risk assessment should be conducted to determine the appropriate level of personal protective equipment required.[1] The following table summarizes the recommended PPE based on the potential for exposure.

Exposure Scenario Required PPE Additional Recommendations
Low Dust / Incidental Contact - Safety glasses with side shields- Disposable nitrile gloves- Laboratory coatEnsure good laboratory hygiene practices. Wash hands thoroughly after handling.[1][2]
Potential for Dust Generation - Goggles or a face shield- NIOSH-MSHA approved dust respirator- Double nitrile gloves or Silver Shield gloves under disposable nitrile gloves- Protective clothing (e.g., coveralls)Use in a well-ventilated area, preferably with local exhaust ventilation to control dust.[1][2] Minimize dust generation during handling.[2]
Spill Cleanup - Full-face or half-mask air-purifying respirator- Chemical-resistant gloves (inner and outer)- Chemical-resistant clothing or coveralls- Chemical-resistant, steel-toe bootsVentilate the area of the spill. Avoid breathing dust.[2]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of this compound® and ensure a safe laboratory environment.

Handling:

  • Avoid breathing dust.[1]

  • Wash thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.

  • Use in a well-ventilated area.

Storage:

  • Store in a cool, dry, and ventilated area.

  • Keep the container tightly closed.[2]

  • Store away from heat sources and direct sunlight.[2]

  • Avoid contact with incompatible materials such as strong oxidizing agents.[2]

Spill and Disposal Plan

In the event of a spill or for routine disposal of this compound® waste, the following procedures should be followed.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[2]

  • Don Appropriate PPE: Before attempting to clean the spill, put on the appropriate personal protective equipment as outlined in the table above.

  • Contain the Spill: For a dry spill, use dry sweeping or a vacuum with a HEPA filter to collect the material.[1] Keep dust to a minimum.[1] For a large spill, cover with an inert, non-combustible absorbent material like sand or earth.[2]

  • Collect and Containerize: Place the spilled material into a labeled, sealed container for disposal.[2]

  • Decontaminate: Clean the spill area by spreading water on the contaminated surface and dispose of the cleaning materials in a sealed container.[2]

Waste Disposal: this compound® is not classified as an EPA hazardous substance.[1] However, disposal must be conducted in accordance with local, state, and federal regulations.

  • Small Quantities: For small quantities of uncontaminated waste, consult your institution's environmental health and safety (EHS) office for guidance. In some cases, it may be permissible to dispose of it in the regular trash, provided it is in a sealed container to prevent dust release.

  • Large Quantities or Contaminated Waste: For larger quantities or waste mixed with other hazardous materials, it must be disposed of as hazardous waste.[3] This involves:

    • Placing the waste in a clearly labeled, sealed, and appropriate waste container.

    • Storing the container in a designated hazardous waste accumulation area.

    • Arranging for pickup and disposal by a certified hazardous waste contractor through your institution's EHS office.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of in the regular trash or recycled, depending on institutional policies.

Never dispose of chemical waste down the drain unless explicitly permitted by your local regulations and institutional EHS office.[3]

Experimental Workflow for Handling this compound®

The following diagram illustrates a standard workflow for safely handling this compound® in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Select & Don Appropriate PPE A->B C Weigh this compound® in Ventilated Enclosure B->C D Perform Experimental Procedure C->D E Decontaminate Work Area D->E F Segregate & Label Waste E->F G Dispose of Waste per Institutional Guidelines F->G

Caption: Workflow for Safe Handling of this compound®.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ferrochel
Reactant of Route 2
Ferrochel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.